molecular formula C18H35NO B1671155 Elaidamide CAS No. 4303-70-2

Elaidamide

Cat. No.: B1671155
CAS No.: 4303-70-2
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elaidamide is a fatty amide.
This compound has been reported in Streptomyces blastmyceticus and Mangifera indica with data available.

Properties

IUPAC Name

(E)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017170
Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-70-2
Record name Elaidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4303-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaidamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-9-octadecenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAIDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU8K597IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elaidamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elaidamide: Structure, Properties, and Biological Significance

Executive Summary

This compound, the trans-isomer of the well-known sleep-inducing lipid oleamide, is a primary fatty acid amide of significant interest in neurobiology and pharmacology.[1] First identified in the cerebrospinal fluid of sleep-deprived felines, its biological activities, including the induction of physiological sleep and the inhibition of key enzymes like microsomal epoxide hydrolase and phospholipase A2, underscore its potential as a signaling molecule.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its known biological functions. We further explore robust analytical methodologies for its characterization and quantification, and present a conceptual framework for its mechanism of action, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of a Trans-Isomer

The study of endogenous fatty acid amides has unveiled a fascinating class of lipid signaling molecules that regulate a myriad of physiological processes, from sleep and pain to inflammation and appetite.[4][5] Within this class, oleamide (cis-9-octadecenamide) is the most extensively studied member, known for its potent hypnotic effects.[6] this compound ((9E)-9-Octadecenamide) is its geometric isomer, differing only in the configuration of the double bond at the C9 position.[7] This seemingly subtle structural difference between the cis (oleamide) and trans (this compound) configuration can lead to distinct physical properties and biological activities, making this compound a critical tool for dissecting the structure-activity relationships of lipid signaling pathways. Its presence in biological systems and its distinct inhibitory profile make it a molecule of high interest for understanding the nuanced roles of fatty acid amides in cellular regulation.[3]

Chemical Structure and Physicochemical Properties

This compound is an unsaturated fatty acid amide with an 18-carbon aliphatic chain, a trans double bond between carbons 9 and 10, and a primary amide headgroup.[8] This structure confers significant hydrophobicity.[7]

Chemical Identifiers
  • IUPAC Name : (9E)-9-octadecenamide[2]

  • Synonyms : Elaidic Acid amide, (E)-9,10-Octadecenamide, trans-9-Octadecenamide[3][9]

  • CAS Number : 4303-70-2[1]

  • Molecular Formula : C₁₈H₃₅NO[1]

  • SMILES : CCCCCCCC/C=C/CCCCCCCC(N)=O[2]

  • InChI Key : FATBGEAMYMYZAF-MDZDMXLPSA-N[2]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Weight 281.48 g/mol [1][2]
Exact Mass 281.2719 Da[2]
Appearance White to off-white crystalline solid or waxy substance[2][7][9]
Melting Point 91-94 °C[9]
Solubility Insoluble in water.[7] Soluble in DMF (2 mg/mL).[3] Slightly soluble in Chloroform and Methanol.[9][3][7][9]
Purity Typically ≥90% or ≥95% for research-grade material[3][9]

Synthesis and Purification Protocol

This compound is typically produced synthetically for research purposes.[9] While numerous methods exist for amide formation, a common and cost-effective laboratory-scale approach involves the direct amidation of the corresponding fatty acid, elaidic acid, using urea. This method avoids the need for high-pressure ammonia gas.[10]

Rationale for Experimental Choices

The choice of urea as the nitrogen source provides a practical advantage over gaseous ammonia, allowing the reaction to proceed at atmospheric pressure.[10] An acid catalyst, such as AlCl₃ or a solid acid catalyst, is employed to protonate the carbonyl oxygen of elaidic acid, increasing its electrophilicity and facilitating the nucleophilic attack by urea. The reaction temperature is maintained high enough to enable urea decomposition and subsequent amidation while minimizing thermal degradation of the product. Purification via recrystallization is chosen for its effectiveness in removing unreacted starting materials and catalyst residues, yielding a high-purity final product.

Step-by-Step Synthesis of this compound

Materials:

  • Elaidic acid

  • Urea

  • Aluminum chloride (AlCl₃) or other suitable catalyst

  • High-boiling point solvent (e.g., xylene or dodecane)

  • Ethanol or acetone (for recrystallization)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add elaidic acid and the chosen solvent.

  • Addition of Reagents: Begin stirring and add urea. A molar ratio of 1:4 (elaidic acid:urea) is a good starting point to drive the reaction to completion.[10] Add the catalyst (e.g., 1 wt% AlCl₃).

  • Heating: Heat the reaction mixture to approximately 200 °C under constant stirring. The progress of the reaction can be monitored by measuring the acid value of the mixture via titration at regular intervals (e.g., every 60 minutes). The reaction is typically complete within 3-4 hours.[10]

  • Work-up: Once the reaction is complete (indicated by a stable, low acid value), allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or acetone. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified this compound crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, FT-IR, and Mass Spectrometry.[9]

Biological Activity and Mechanism of Action

This compound's biological effects are primarily understood through its actions as a sleep-inducing agent and an enzyme inhibitor. It is a structural analog of oleamide, a well-established lipid messenger, and some of its effects are likely mediated through pathways common to this class of molecules.[4][9]

Known Biological Activities
  • Sleep Induction: this compound was first characterized as a constituent of cerebrospinal fluid in sleep-deprived cats and has been shown to induce physiological sleep when administered to rats.[2][3] This hypnotic effect is the most prominent feature of this molecule.

  • Enzyme Inhibition:

    • It is a potent inhibitor of rat microsomal epoxide hydrolase (mEH), with a Ki value of 70 nM.[3][11] This enzyme is involved in the detoxification of epoxides.

    • This compound also inhibits both porcine pancreatic and human synovial phospholipase A₂ (PLA₂), enzymes critical to the inflammatory cascade.[2][3]

Proposed Mechanism of Action

The precise molecular targets responsible for this compound's sleep-inducing effects are not fully elucidated. However, based on the extensive research on its cis-isomer, oleamide, a plausible mechanism involves the modulation of several neurotransmitter systems, including serotonergic (5-HT), GABAergic (GABAₐ), and cannabinoid (CB1) receptors.[12] The primary route of inactivation for fatty acid amides is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[6] The interplay between synthesis, receptor interaction, and degradation defines the signaling capacity of this compound.

Elaidamide_Pathway ElaidicAcid Elaidic Acid Amidation Amidation Reaction (e.g., with Urea) ElaidicAcid->Amidation Precursor This compound This compound Amidation->this compound Synthesis FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Substrate Receptors Potential Neuronal Targets (e.g., 5-HT, GABAA, CB1) This compound->Receptors Modulation DegradationProducts Elaidic Acid + Ammonia FAAH->DegradationProducts Hydrolysis BiologicalEffect Physiological Response (e.g., Sleep Induction) Receptors->BiologicalEffect Signal Transduction

Caption: Proposed metabolic and signaling pathway of this compound.

Analytical Methodologies: LC-MS/MS Quantification

Accurate quantification of this compound in biological matrices or synthetic mixtures requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[13]

Rationale for Method Selection

LC-MS/MS provides superior selectivity and sensitivity compared to other methods. The chromatographic separation (LC) resolves this compound from isomeric lipids and other matrix components, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is crucial for distinguishing this compound from the more abundant oleamide.

Step-by-Step Protocol for this compound Quantification in Plasma

Materials:

  • Plasma sample

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (IS) (e.g., d₄-Elaidamide)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

  • Lipid Extraction (Optional, for higher purity):

    • The supernatant can be further purified using an SPE C18 cartridge. Condition the cartridge with methanol, then equilibrate with water.

    • Load the sample, wash with a low-organic solvent mixture (e.g., 10% methanol in water), and elute the lipids with a high-organic solvent (e.g., methanol or ACN).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

    • Gradient: A typical gradient would run from 70% B to 100% B over 5-7 minutes, followed by a hold and re-equilibration.

    • Injection Volume: 10 µL.

    • Mass Spectrometry (Positive ESI mode):

      • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound (e.g., m/z 282.3 → [fragment ion]) and its internal standard.

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Analytical_Workflow Start Plasma Sample + Internal Standard Protein_Precip Protein Precipitation (Cold Acetonitrile) Start->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase Supernatant->Dry_Reconstitute Direct Injection (Dilute & Shoot) SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: General workflow for the quantification of this compound in plasma.

Handling, Storage, and Safety

This compound is intended for research use only and is not for human or veterinary applications.[3][9] Standard laboratory safety protocols should be followed.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: For long-term storage, this compound should be kept at -20 °C as a solid.[9] For short-term use, it can be stored at 0-4 °C.[2] Solutions should be stored at -20 °C or below. The compound is stable for weeks at ambient temperature during shipping.[2]

  • Toxicity: Acute oral toxicity is low (LD50 > 5,000 mg/kg in rats). It is not classified as a skin or eye irritant based on available data. However, as with any chemical, unnecessary exposure should be avoided.

Conclusion and Future Directions

This compound represents more than just a geometric isomer of oleamide; it is a bioactive lipid with distinct properties and inhibitory profiles. Its role in inducing sleep and modulating key metabolic enzymes highlights its importance as a tool for neuropharmacological research. Future investigations should focus on elucidating its specific molecular targets to differentiate its mechanism of action from that of oleamide. Furthermore, exploring its potential as a therapeutic agent, particularly in the context of sleep disorders or inflammatory conditions, could open new avenues for drug development. The robust synthetic and analytical protocols detailed herein provide a solid foundation for researchers to advance our understanding of this intriguing signaling molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, this compound. Retrieved from [Link]

  • Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Methods in enzymology, 462, 43–56. Retrieved from [Link]

  • Tanvir, R., et al. (2019). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. ResearchGate. Retrieved from [Link]

  • Tavčar, E., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Molecules, 25(9), 2237. Retrieved from [Link]

  • Hiley, C. R., & Hoi, P. M. (2007). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 150(7), 934–942. Retrieved from [Link]

  • Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. Retrieved from [Link]

  • Farrell, W. J., & Merkler, D. J. (2008). Biosynthesis of oleamide. Prostaglandins & other lipid mediators, 85(1-2), 1–7. Retrieved from [Link]

  • Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 2163. Retrieved from [Link]

  • Wiley. (n.d.). Oleamide. SpectraBase. Retrieved from [Link]

  • Schreiber, D., et al. (2007). Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry. Analytical biochemistry, 361(2), 162–168. Retrieved from [Link]

  • Hassan, A. S., et al. (2018). Biological activity of oleic acid and its primary amide: Experimental and Computational studies. ResearchGate. Retrieved from [Link]

  • Blankman, J. L., et al. (2007). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 48(11), 2473–2483. Retrieved from [Link]

  • Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. Retrieved from [Link]

  • Hoi, P. M., & Hiley, C. R. (2006). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 147(4), 442–449. Retrieved from [Link]

  • Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of the fatty acid amide, oleamide. Sleep, 22(7), 843–849. Retrieved from [Link]

  • Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314. Retrieved from [Link]

Sources

A Technical Guide to Elaidamide as a Structural Analog of Oleamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fatty Acid Amides

Primary fatty acid amides (PFAMs) are a class of endogenous lipids that have emerged as critical signaling molecules in the mammalian central nervous system. Among these, oleamide ((Z)-9-octadecenamide) has garnered significant attention since its isolation from the cerebrospinal fluid of sleep-deprived cats.[1] It is a potent inducer of physiological sleep and has been implicated in a range of other physiological processes, including analgesia and thermoregulation. The discovery of oleamide opened a new avenue of research into the role of lipids as signaling molecules, extending beyond their traditional roles in energy storage and membrane structure.

This technical guide provides an in-depth exploration of elaidamide ((E)-9-octadecenamide), the trans-isomer and structural analog of oleamide. While oleamide has been the subject of extensive research, this compound remains a comparatively enigmatic molecule. By examining the subtle yet critical differences in their molecular geometry, this guide will elucidate the profound impact of stereochemistry on their biological activity. We will delve into a comparative analysis of their physicochemical properties, known biological targets, and physiological effects, providing a comprehensive resource for researchers investigating the structure-activity relationships of fatty acid amides and their potential as therapeutic agents.

Structural and Physicochemical Divergence: A Tale of Two Isomers

Oleamide and this compound share the same chemical formula, C18H35NO, and molecular weight of 281.48 g/mol .[2] The key distinction lies in the configuration of the double bond at the ninth carbon position. Oleamide possesses a cis (Z) double bond, which introduces a characteristic kink in its acyl chain. In contrast, this compound features a trans (E) double bond, resulting in a more linear and extended molecular shape. This seemingly minor difference in stereochemistry has significant consequences for their physical and, as we will see, biological properties.

PropertyOleamideThis compound
Systematic Name (9Z)-Octadec-9-enamide(9E)-Octadec-9-enamide
CAS Number 301-02-04303-70-2
Molecular Formula C18H35NOC18H35NO
Molecular Weight 281.48 g/mol 281.48 g/mol
Melting Point ~75-76 °C~91-94 °C[3]
Solubility Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO.[4]Slightly soluble in chloroform and methanol.[3] Insoluble in water.[5]
Appearance White to off-white waxy solidWhite to off-white solid[5][6]

The higher melting point of this compound can be attributed to its more linear structure, which allows for more efficient packing in the solid state compared to the bent structure of oleamide. This difference in molecular geometry also influences their solubility characteristics.

Biosynthesis of Oleamide and the Putative Origins of this compound

The biosynthetic pathway of oleamide has been a subject of considerable investigation, though it is not yet fully elucidated. Two primary pathways have been proposed. The first involves the conversion of oleic acid to N-oleoylglycine, which is then oxidatively cleaved by the enzyme peptidylglycine α-amidating monooxygenase (PAM) to yield oleamide.[7] An alternative pathway suggests the direct amidation of oleoyl-CoA, an activated form of oleic acid.

The biosynthetic origins of this compound in biological systems are less clear. It is not considered to be a primary product of mammalian biosynthesis. Its presence in biological samples may arise from the isomerization of oleamide or from exogenous sources, such as diet, where trans fatty acids can be present.

cluster_Oleamide Oleamide Biosynthesis cluster_this compound This compound Origins Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA N_Oleoylglycine N-Oleoylglycine Oleoyl_CoA->N_Oleoylglycine Oleamide Oleamide Oleoyl_CoA->Oleamide Direct Amidation N_Oleoylglycine->Oleamide PAM Elaidic_Acid Elaidic Acid (from diet) This compound This compound Elaidic_Acid->this compound Putative Biosynthesis Isomerization Isomerization Isomerization->this compound Oleamide_Source Oleamide Oleamide_Source->Isomerization

Caption: Proposed biosynthetic pathways for oleamide and potential origins of this compound.

A Comparative Analysis of Biological Activity

The structural disparity between oleamide and this compound translates into a significant divergence in their biological activities. While oleamide interacts with a multitude of targets to exert its effects, this compound is often found to be significantly less active or inactive.

Sleep-Inducing Properties: A Point of Contention

Oleamide is well-established as a potent sleep-inducing agent.[1] Its administration to rodents reduces sleep latency and increases the duration of slow-wave sleep.[8] The claim that this compound also induces physiological sleep in rats has been made by some commercial suppliers, citing the original 1995 study by Cravatt and colleagues.[2][9] However, a thorough review of this seminal paper reveals that while it identifies a family of fatty acid primary amides in the cerebrospinal fluid, the sleep-inducing activity is demonstrated specifically for synthetic cis-9,10-octadecenoamide (oleamide).[1][10][11] The paper does not appear to contain experimental data on the in vivo effects of this compound on sleep. Therefore, the assertion that this compound is a sleep-inducing lipid requires direct experimental verification through comparative studies.

Interaction with Cannabinoid Receptors

The endocannabinoid system, particularly the CB1 receptor, has been implicated in the sleep-promoting effects of oleamide. While the interaction is complex and subject to some debate, evidence suggests that oleamide can act as a CB1 receptor agonist.[12] In stark contrast, a study directly comparing the two isomers found that this compound (referred to as trans-9,10-octadecenamide) did not significantly alter [3H]5-HT binding, a functional assay for serotonin receptor interaction that can be allosterically modulated by cannabinoid ligands.[13] This suggests that the cis configuration of the double bond is crucial for interaction with the CB1 receptor.

Enzyme Inhibition: A Realm of Potency for this compound

Interestingly, in the context of enzyme inhibition, this compound has demonstrated significant activity. A study by Morisseau and colleagues identified this compound as a potent inhibitor of rat microsomal epoxide hydrolase (mEH), with a Ki of 70 nM.[14] This enzyme is involved in the metabolism of xenobiotics and endogenous signaling molecules. The inhibitory activity of this compound on mEH suggests that this trans-isomer may have pharmacological effects independent of the pathways modulated by oleamide. Furthermore, early work by Jain et al. identified fatty acid amides as tight-binding competitive inhibitors of secreted phospholipases A2 (PLA2), enzymes critical in the inflammatory cascade.[15] While this study did not specifically single out this compound, its findings suggest that this compound likely shares this inhibitory activity.

Modulation of Serotonin Receptors

Oleamide has been shown to modulate the activity of several serotonin receptor subtypes, including 5-HT1A, 5-HT2A/2C, and 5-HT7 receptors.[12][16][17] This interaction is thought to contribute to its effects on sleep and mood. A key comparative study demonstrated that while oleic acid (the hydrolysis product of oleamide) had some effect on [3H]5-HT binding to the 5-HT7 receptor, structural analogs of oleamide, including this compound, did not significantly alter the binding.[13] This provides strong evidence that the cis geometry of the double bond is a critical determinant for the modulatory effects of oleamide on the serotonin system.

cluster_Targets Comparative Biological Targets Oleamide Oleamide (cis-isomer) CB1 CB1 Receptor Oleamide->CB1 Agonist Serotonin_Rec Serotonin Receptors Oleamide->Serotonin_Rec Modulator Sleep Sleep Induction Oleamide->Sleep Induces This compound This compound (trans-isomer) This compound->CB1 Inactive mEH Microsomal Epoxide Hydrolase This compound->mEH Potent Inhibitor PLA2 Phospholipase A2 This compound->PLA2 Inhibitor This compound->Serotonin_Rec Inactive This compound->Sleep Disputed

Caption: Differential biological activities of oleamide and this compound.

Experimental Protocol: A Comparative In Vivo Study of Hypnotic Effects

To definitively assess the sleep-inducing properties of this compound relative to oleamide, a controlled in vivo study is necessary. The following protocol is adapted from established methodologies for evaluating the hypnotic effects of oleamide in rodents.[8]

Objective: To compare the effects of oleamide and this compound on sleep parameters in adult male Sprague-Dawley rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Oleamide (≥98% purity)

  • This compound (≥98% purity)

  • Vehicle solution (e.g., 10% Tween 80 in saline)

  • Surgical instruments for electrode implantation

  • EEG/EMG recording system

  • Data acquisition and analysis software

Methodology:

  • Animal Preparation and Surgical Implantation:

    • Acclimate rats to the housing facility for at least one week prior to surgery.

    • Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Surgically implant chronic electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

    • Allow a recovery period of at least one week post-surgery.

  • Experimental Design and Drug Administration:

    • Employ a within-subjects, crossover design where each rat receives all treatments in a randomized order with a sufficient washout period (e.g., 48-72 hours) between treatments.

    • Prepare fresh solutions of oleamide and this compound in the vehicle on each experimental day. A range of doses (e.g., 10, 20, and 50 mg/kg) should be tested.

    • On the day of the experiment, administer the assigned treatment (vehicle, oleamide, or this compound) via intraperitoneal (i.p.) injection at the beginning of the light cycle.

  • EEG/EMG Recording and Sleep Scoring:

    • Following injection, record EEG and EMG signals continuously for a defined period (e.g., 6 hours).

    • The recorded data will be scored manually or with a validated automated system in 30-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Data Analysis:

    • Calculate the following sleep parameters for each treatment group:

      • Sleep latency (time from injection to the first epoch of NREM sleep)

      • Total time spent in wakefulness, NREM sleep, and REM sleep

      • Number and duration of sleep bouts

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of oleamide, this compound, and vehicle.

cluster_Workflow Comparative In Vivo Sleep Study Workflow Start Start Animal_Prep Animal Preparation & Surgical Implantation Start->Animal_Prep Recovery Post-operative Recovery Animal_Prep->Recovery Drug_Admin Drug Administration (Vehicle, Oleamide, this compound) Recovery->Drug_Admin Recording EEG/EMG Recording Drug_Admin->Recording Scoring Sleep Scoring Recording->Scoring Analysis Data Analysis Scoring->Analysis End End Analysis->End

Caption: Experimental workflow for the comparative in vivo sleep study.

Conclusion: A Study in Stereospecificity and Unexplored Potential

This compound, the trans-isomer of the well-known sleep-inducing lipid oleamide, serves as a fascinating case study in the importance of stereochemistry in biological systems. While structurally very similar to oleamide, its altered geometry renders it largely inactive at several of oleamide's key targets, including the CB1 and serotonin receptors. This lack of activity underscores the high degree of specificity of these receptor systems.

However, this compound is not a biologically inert molecule. Its potent inhibition of microsomal epoxide hydrolase and likely inhibition of phospholipase A2 suggest that it may possess a unique pharmacological profile worthy of further investigation. The current evidence for its sleep-inducing properties is ambiguous and requires direct, comparative experimental validation.

For researchers in drug development, this compound represents a valuable tool for probing the structural requirements of receptor-ligand interactions. Furthermore, its own distinct biological activities may hold untapped therapeutic potential. This technical guide has aimed to provide a comprehensive overview of the current state of knowledge on this compound, highlighting the critical differences and similarities with its cis-isomer, oleamide, and to furnish a framework for future research into this intriguing molecule.

References

  • Morisseau, C., Newman, J. W., Dowdy, D. L., Goodrow, M. H., & Hammock, B. D. (2001). Inhibition of microsomal epoxide hydrolases by ureas, amides, and amines. Chemical research in toxicology, 14(4), 409–415. [Link]

  • This compound. LIPID MAPS Structure Database (LMSD). [Link]

  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.
  • Jain, M. K., Ghomashchi, F., Yu, B. Z., Bayburt, T., Murphy, D., Houck, D., Brownell, J., Reid, J. C., Solowiej, J. E., Wong, S. M., et al. (1992). Fatty acid amides: scooting mode-based discovery of tight-binding competitive inhibitors of secreted phospholipases A2. Journal of medicinal chemistry, 35(19), 3584–3586. [Link]

  • Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science (New York, N.Y.), 268(5216), 1506–1509. [Link]

  • This compound. Immunomart. [Link]

  • Flynn, N. T., & Isoherranen, N. (2020). Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. Toxicology, 440, 152478. [Link]

  • Thomas, E. A., Cravatt, B. F., & Sutcliffe, J. G. (1999). Allosteric regulation by oleamide of the binding properties of 5-hydroxytryptamine7 receptors. The Journal of pharmacology and experimental therapeutics, 290(3), 1393–1399.
  • Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Semantic Scholar. [Link]

  • Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical Characterization of a Family of Brain Lipids with Sleep Inducing Potential. The Scripps Center for Metabolomics and Mass Spectrometry. [Link]

  • Thomas, E. A., Cravatt, B. F., Danielson, P. E., Gilula, N. B., & Sutcliffe, J. G. (1997). Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system. Journal of neuroscience research, 50(6), 1047–1052. [Link]

  • Lees, G., & Dougalis, A. (2004). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British journal of pharmacology, 141(4), 601–613. [Link]

  • Fisslthaler, B., Popp, R., Kiss, L., Potente, M., Harder, D. R., Fleming, I., & Busse, R. (2002). Epoxyeicosatrienoic acids regulate Trp channel-dependent Ca2+ signaling and hyperpolarization in endothelial cells. Circulation research, 90(9), 1028–1036. [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4810–4815. [Link]

  • Leweke, F. M., Schreiber, D., Seddigh, A., Radwan, M., & Klosterkötter, J. (2007). Sleep deprivation increases oleoylethanolamide in human cerebrospinal fluid. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(6), 1403–1408. [Link]

  • Oleamide. Solubility of Things. [Link]

  • Morisseau, C., Newman, J. W., Wheelock, C. E., Hill, T., 3rd, Morin, D., Buckpitt, A. R., & Hammock, B. D. (2008). Development of metabolically stable inhibitors of mammalian microsomal epoxide hydrolase. Chemical research in toxicology, 21(4), 951–957. [Link]

  • Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 25(5 Suppl), S36–S39. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(4), 431–448. [Link]

  • Boger, D. L., Miyauchi, H., Du, W., Hardouin, C., Fecik, R. A., Cheng, H., Hwang, I., Hedrick, M. P., Leung, D., Acevedo, O., Guimaraes, C. R., Wipf, P., & Cravatt, B. F. (2005). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences of the United States of America, 102(6), 1837–1842. [Link]

  • Jain, M. K., Yu, B. Z., Gelb, M. H., & Berg, O. G. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in enzymology, 249, 194–213. [Link]

  • Huitrón-Reséndiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental neurology, 172(1), 235–243. [Link]

  • This compound. PubChem. [Link]

  • Deutsch, D. G. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 201–210. [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4810–4815. [Link]

  • Oleamide. Taylor & Francis. [Link]

  • Thomas, E. A., Cravatt, B. F., & Sutcliffe, J. G. (2004). The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. The Journal of neurochemistry, 90(5), 1189–1197. [Link]

  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.
  • This compound|4303-70-2. Anjiekai Biomedical. [Link]

Sources

An In-depth Technical Guide to Elaidamide Biosynthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elaidamide as a Bioactive Lipid

This compound (trans-9-octadecenamide) is a primary fatty acid amide (PFAM), a class of endogenous signaling lipids.[1] While its cis-isomer, oleamide, has been more extensively studied for its role as a sleep-inducing molecule, this compound is also a naturally occurring bioactive compound, first identified in human luteal phase plasma.[1][2] As researchers delve deeper into the "amidome," understanding the precise biosynthetic and metabolic pathways of individual fatty acid amides like this compound is critical for elucidating their physiological functions and potential as therapeutic targets. This guide provides a comprehensive technical overview of the current understanding of this compound's lifecycle, from its synthesis to its degradation, with a focus on the experimental methodologies used to study these processes.

PART 1: Biosynthesis of this compound

The precise biosynthetic pathways for this compound are not as definitively established as those for other lipid signaling molecules. However, research on PFAMs points to two primary proposed routes. It is important to note that the direct precursor for this compound is presumed to be elaidic acid (trans-9-octadecenoic acid), the trans-isomer of oleic acid.

Pathway 1: The Peptidylglycine α-Amidating Monooxygenase (PAM) Pathway

This proposed pathway involves a two-step process, positioning an N-acylated amino acid as a key intermediate.[3][4]

  • Formation of N-Elaidoylglycine: The first step is the conjugation of elaidic acid to glycine. This reaction is catalyzed by an acyl-CoA:glycine N-acyltransferase (GLYAT-like protein), which utilizes elaidoyl-CoA as the acyl donor.[1][3]

  • Oxidative Cleavage by PAM: The resulting N-elaidoylglycine then serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM). PAM is a bifunctional enzyme that catalyzes the oxidative cleavage of the C-terminal glycine, yielding the corresponding amide (this compound) and glyoxylate.[2][3][4][5] This pathway is supported by studies showing that inhibition of PAM in neuroblastoma cells leads to the accumulation of N-oleoylglycine, the cis-isomer equivalent.[1][2]

PAM_Pathway cluster_0 Step 1: N-Elaidoylglycine Formation cluster_1 Step 2: Amidation Elaidic Acid Elaidic Acid Elaidoyl-CoA Elaidoyl-CoA Elaidic Acid->Elaidoyl-CoA Acyl-CoA Synthetase N-Elaidoylglycine N-Elaidoylglycine Elaidoyl-CoA->N-Elaidoylglycine GLYAT-like protein Glycine Glycine Glycine->N-Elaidoylglycine N-Elaidoylglycine_2 N-Elaidoylglycine This compound This compound N-Elaidoylglycine_2->this compound PAM Glyoxylate Glyoxylate N-Elaidoylglycine_2->Glyoxylate PAM

Figure 1: Proposed PAM-mediated biosynthetic pathway for this compound.
Pathway 2: The Cytochrome c-Mediated Pathway

An alternative, more direct route has been proposed involving the direct amidation of a fatty acyl-CoA thioester.[5]

  • Direct Amidation: In this pathway, cytochrome c is suggested to catalyze the amidation of elaidoyl-CoA using ammonia as the nitrogen source.[5] This mechanism is less well-defined in a physiological context, and some studies have questioned its significance in vivo due to the high ammonia concentrations required for the reaction to proceed in vitro.[2] However, it remains a potential pathway, particularly under specific cellular conditions.

Cytochrome_C_Pathway Elaidic Acid Elaidic Acid Elaidoyl-CoA Elaidoyl-CoA Elaidic Acid->Elaidoyl-CoA Acyl-CoA Synthetase This compound This compound Elaidoyl-CoA->this compound Cytochrome c Ammonia Ammonia Ammonia->this compound

Figure 2: Proposed Cytochrome c-mediated biosynthetic pathway for this compound.
The Role of N-Acylethanolamines (NAEs) as Precursors

There is growing evidence that N-acylethanolamines (NAEs) may serve as precursors to PFAMs.[1] This would involve the sequential oxidation of N-elaidoylethanolamine, first to an intermediate aldehyde and then to N-elaidoylglycine, which could then enter the PAM pathway.[1] This links the metabolism of different fatty acid amide families.

PART 2: Metabolic Degradation of this compound

The primary route for the metabolic inactivation of this compound and other PFAMs is enzymatic hydrolysis.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH), is the principal enzyme responsible for the degradation of this compound.[2][6][7][8]

  • Mechanism: FAAH catalyzes the hydrolysis of the amide bond of this compound, breaking it down into its constituent parts: elaidic acid and ammonia.[2] This action terminates the signaling activity of this compound. FAAH is also responsible for the degradation of other bioactive amides, including the endocannabinoid anandamide and oleamide.[6][7][8][9]

  • Significance: The efficiency of FAAH in degrading these signaling lipids means that the regulation of FAAH activity is a critical control point for modulating the levels and effects of this compound in vivo. Pharmacological inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a strategy being explored for therapeutic purposes.[6]

FAAH_Metabolism This compound This compound FAAH FAAH This compound->FAAH Elaidic Acid Elaidic Acid Ammonia Ammonia FAAH->Elaidic Acid Hydrolysis FAAH->Ammonia Hydrolysis

Figure 3: Metabolic degradation of this compound by Fatty Acid Amide Hydrolase (FAAH).

PART 3: Experimental Protocols for the Study of this compound

Studying the biosynthesis and metabolism of this compound requires robust analytical techniques to extract, separate, and quantify this lipid from complex biological matrices.

Lipid Extraction from Cells or Tissues

The following is a standard protocol for the extraction of fatty acid amides from a cell culture or tissue sample.

Protocol 1: Total Lipid Extraction

  • Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with 1 mL of methanol. For quantification, add an appropriate internal standard (e.g., a deuterated analog of this compound) at this stage.

  • Solvent Addition: Add 2 mL of chloroform to the homogenate and vortex thoroughly for 1 minute.

  • Phase Separation: Add 0.8 mL of water to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet any debris and clearly separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., 100 µL of methanol or acetonitrile) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the sensitive and specific quantification of this compound.[10][11][12]

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition from the protonated parent ion [M+H]+ (m/z 282.3) to a specific product ion (e.g., m/z 72.1). Note: The exact product ion should be optimized by direct infusion of an this compound standard.

    • MRM Transition for Internal Standard: Monitor the specific transition for the chosen internal standard.

  • Quantification:

    • Generate a standard curve using a serial dilution of a pure this compound standard, with a fixed concentration of the internal standard.

    • Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of the standard.

    • Calculate the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.

Data Presentation: Expected Endogenous Levels

The endogenous levels of PFAMs can vary significantly between cell types and tissues. The table below provides a hypothetical representation of data that could be obtained from an LC-MS analysis of N18TG2 neuroblastoma cells, a common model for studying PFAM metabolism.[1][13]

AnalyteRetention Time (min)MRM Transition (m/z)Concentration (pmol/mg protein)
Oleamide8.5282.3 -> 72.115.2 ± 2.1
This compound 8.7 282.3 -> 72.1 1.8 ± 0.4
Palmitamide7.9256.3 -> 72.125.6 ± 3.5
Stearamide9.2284.3 -> 72.118.9 ± 2.8

Note: These values are illustrative. Actual concentrations will depend on experimental conditions.

Conclusion

This compound is an integral part of the complex fatty acid amide signaling family. Its biosynthesis is thought to occur via two main pathways, one involving the intermediate N-elaidoylglycine and the enzyme PAM, and another potentially involving direct amidation by cytochrome c. The primary metabolic fate of this compound is hydrolysis back to elaidic acid and ammonia, a reaction catalyzed by FAAH. The study of these pathways relies on sensitive analytical methods, predominantly LC-MS, for the accurate quantification of these low-abundance lipids. As research continues, a deeper understanding of the regulation of these pathways will be crucial for uncovering the specific biological roles of this compound in health and disease.

References

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biosynthesis of oleamide - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. (2020). bioRxiv. [Link]

  • Farrell, E. K. (2012). Biosynthesis of Fatty Acid Amides. Digital Commons @ USF. [Link]

  • Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase - PubMed. (1996). National Center for Biotechnology Information. [Link]

  • Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. [Link]

  • Chapter 3 Biosynthesis of Oleamide. (2009). ResearchGate. [Link]

  • Oleamide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed. (2001). National Center for Biotechnology Information. [Link]

  • Targeted Lipidomics: Analytical Strategies for Fatty Amides. (2013). Duquesne Scholarship Collection. [Link]

  • Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed. (1997). National Center for Biotechnology Information. [Link]

  • Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Isolation, biological activity evaluation, structure elucidation, and total synthesis of eliamid: a novel complex I inhibitor - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. (2021). International Journal of New Chemistry. [Link]

  • Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide. (2002). Semantic Scholar. [Link]

  • Analytical Techniques in Lipidomics: State of the Art. (2014). ResearchGate. [Link]

  • Transport Form and Pathway from the Intestine to the Peripheral Tissues and the Intestinal Absorption and Metabolism Properties of Oleamide - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • Chapter - Lipidomics Techniques and their Application for Food Nutrition and Health. (n.d.). Bentham Science. [Link]

  • Amide Synthetases for Production of Sequenced Oligoamides. (n.d.). Oak Ridge National Laboratory. [Link]

  • A biosynthetic pathway for anandamide. (2006). ResearchGate. [Link]

  • Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Analytical Methodologies in Lipid Analysis - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Effects of Oleamide on the Vasomotor Responses in the Rat - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • US7098351B2 - Process for the production of fatty acid amides - Google Patents. (n.d.).
  • Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed. (1999). National Center for Biotechnology Information. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Anxiolytic-like effects of oleamide in group-housed and socially isolated mice - PubMed. (2007). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidamide, the amide derivative of elaidic acid, is an unsaturated fatty acid amide that has garnered significant interest within the scientific community. As the trans isomer of the well-known sleep-inducing lipid, oleamide, this compound presents a unique profile of physical, chemical, and biological properties.[1][2] This technical guide provides a comprehensive overview of the core characteristics of this compound, offering insights into its molecular structure, physicochemical parameters, and analytical characterization. Furthermore, it delves into its synthesis, stability, and biological significance, providing a crucial resource for researchers and professionals in drug development and related fields.

Part 1: Core Physicochemical Properties

This compound is characterized as a white to off-white crystalline or waxy solid at room temperature.[1][2] Its long hydrocarbon chain imparts a significant hydrophobic character, rendering it insoluble in water but soluble in various organic solvents.[1]

Molecular Identity and Structure

A clear understanding of this compound's molecular identity is fundamental for any scientific investigation. The key identifiers and structural details are summarized below.

IdentifierValue
IUPAC Name (9E)-9-Octadecenamide[3][4]
Synonyms Elaidoylamide, Elaidic Acid Amide, (E)-9,10-Octadecenamide[3][5]
CAS Number 4303-70-2[3][5]
Chemical Formula C₁₈H₃₅NO[2][3]
Molecular Weight 281.48 g/mol [3]
InChI InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+[2][4]
InChI Key FATBGEAMYMYZAF-MDZDMXLPSA-N[2][4]
SMILES CCCCCCCC/C=C/CCCCCCCC(N)=O[2][4]

Diagram 1: Molecular Structure of this compound

Elaidamide_Structure C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH C8->C9 C10 CH C9->C10 = C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH₂ C13->C14 C15 CH₂ C14->C15 C16 CH₂ C15->C16 C17 CH₂ C16->C17 C18 C C17->C18 O O C18->O = N NH₂ C18->N

Caption: 2D representation of the this compound molecule.

Quantitative Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Melting Point 84-94 °C[3][6]
Boiling Point 433.3 °C at 760 mmHg[6]
Density 0.879 g/cm³[6]
Flash Point 215.9 °C[6]
Appearance White to off-white solid[1][2]
Solubility Profile

This compound's solubility is a critical factor in designing experimental protocols, particularly for in vitro and in vivo studies.

SolventSolubilitySource(s)
Water Insoluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Dimethylformamide (DMF) 2 mg/mL[5]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[5]
Chloroform Slightly Soluble[3]
Methanol Slightly Soluble[3]

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its amide functional group and the trans-double bond within its alkyl chain.

Chemical Stability and Degradation

This compound is generally considered stable under standard storage conditions. For long-term storage, it is recommended to keep it at -20°C.[3] Short-term storage at room temperature is also acceptable.[3]

The primary route of biological degradation for this compound is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) .[7][8] This enzyme catalyzes the breakdown of this compound into elaidic acid and ammonia.[7] Understanding this degradation pathway is crucial for interpreting the results of biological assays and for designing stable formulations.

Diagram 2: Enzymatic Degradation of this compound

Degradation_Pathway This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Products Elaidic Acid + Ammonia FAAH->Products Hydrolysis

Caption: Hydrolysis of this compound by FAAH.

Reactivity Profile

The amide functionality of this compound can undergo hydrolysis under strong acidic or basic conditions, although it is generally more resistant to hydrolysis than esters. The trans-double bond can be subject to addition reactions, such as hydrogenation, which would convert it to stearamide. It is important to avoid strong oxidizing agents, as they can potentially react with the double bond.

Part 3: Synthesis and Analytical Characterization

The ability to synthesize and accurately characterize this compound is paramount for research and development.

Synthesis of this compound

A common method for the synthesis of primary amides like this compound is the ammonolysis of the corresponding carboxylic acid or its ester. A laboratory-scale synthesis can be achieved by reacting elaidic acid with urea in the presence of a catalyst, such as aluminum chloride, at elevated temperatures.[9][10]

Diagram 3: Synthesis of this compound

Synthesis_Workflow Reactants Elaidic Acid + Urea Catalyst AlCl₃ Catalyst Reactants->Catalyst Reaction Heating (e.g., 180-200°C) Catalyst->Reaction Product This compound Reaction->Product

Caption: A representative synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound from Elaidic Acid and Urea

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine elaidic acid and urea. A typical molar ratio of oleic acid to urea is 1:4.[10]

  • Catalyst Addition: Add a catalytic amount of aluminum chloride (e.g., 1 wt%).[10]

  • Reaction: Heat the mixture to 180-200°C with continuous stirring for approximately 3 hours.[10]

  • Monitoring: The progress of the reaction can be monitored by measuring the decrease in the acid value of the reaction mixture.[10]

  • Work-up and Purification: After the reaction is complete, the crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of the trans-double bond, the alpha-protons adjacent to the carbonyl group, the methylene protons of the alkyl chain, and the terminal methyl protons. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons, and the various carbons of the aliphatic chain.

Experimental Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for its quantification in complex mixtures.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a standard method for the analysis of fatty acid amides.[11][12][13] Derivatization to a more volatile species, such as a trimethylsilyl (TMS) derivative, may be employed to improve chromatographic performance.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer, can be used for the analysis of this compound.[14]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation and Derivatization (Optional): Dissolve a known amount of this compound in a suitable solvent. For improved volatility and peak shape, derivatize the amide using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[11]

    • Injector Temperature: 250°C.[11]

    • Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 250°C.[11]

    • Carrier Gas: Helium.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using an internal or external standard.

Part 4: Biological Activity and Toxicological Profile

While the cis-isomer, oleamide, is well-studied for its sleep-inducing properties, this compound also exhibits biological activity.

Biological Roles
  • Enzyme Inhibition: this compound is an inhibitor of microsomal epoxide hydrolase (mEH).[5] It also shows inhibitory activity against porcine pancreatic and human synovial phospholipase A₂ (PLA₂).[5]

  • Sleep Induction: In vivo studies have shown that this compound can induce physiological sleep in rats.[5] The mechanism of action is thought to involve interactions with several neurotransmitter systems, including serotonergic and GABAergic pathways, similar to oleamide.[8][15][16]

Diagram 4: Potential Biological Targets of this compound

Biological_Targets This compound This compound mEH Microsomal Epoxide Hydrolase (mEH) This compound->mEH Inhibits PLA2 Phospholipase A₂ (PLA₂) This compound->PLA2 Inhibits Serotonin_R Serotonin Receptors This compound->Serotonin_R Modulates GABA_R GABAₐ Receptors This compound->GABA_R Modulates Sleep Sleep Induction Serotonin_R->Sleep GABA_R->Sleep

Caption: Overview of some reported biological targets of this compound.

Toxicological Information

Based on available safety data, this compound is not classified as a hazardous substance.[1] It is generally considered to have low acute toxicity.[17] However, as with any chemical, it should be handled with appropriate laboratory precautions. It may cause irritation upon contact with skin or eyes.[2] Comprehensive long-term toxicological studies are limited.[17][18]

Conclusion

This compound is a fatty acid amide with a distinct set of physical, chemical, and biological properties. This guide has provided a detailed overview of its core characteristics, from its molecular structure and physicochemical parameters to its synthesis, analytical characterization, and biological significance. A thorough understanding of these properties is essential for researchers and professionals working with this compound in various scientific and drug development contexts. The provided experimental protocols offer a practical starting point for the synthesis and analysis of this compound, facilitating further research into its potential applications.

References

  • McKinney, M. K., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Handbook of experimental pharmacology, (167), 25–56.
  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.
  • Tufi, S., Kitanovski, Z., & Drevenkar, V. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods (Basel, Switzerland), 9(5), 629.
  • U.S. Food and Drug Administration. (2015, October 16). 208090Orig1s000. Retrieved from [Link]

  • Gobbi, M., Frittoli, E., Mennini, T., & Garattini, S. (1999). Oleamide-mediated sleep induction does not depend on perturbation of membrane homeoviscosity. FEBS letters, 463(3), 261–264.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, this compound. Retrieved from [Link]

  • Kitanovski, Z., Tufi, S., & Drevenkar, V. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 1999.
  • Randall, M. D., & Kendall, D. A. (2004). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system?. British journal of pharmacology, 142(8), 1215–1224.
  • Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of the fatty acid amide, oleamide. Sleep, 22(5), 557–564.
  • Lees, G., Nicholson, R. A., & Hiley, C. R. (2002). The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro. British journal of pharmacology, 135(4), 855–864.
  • Cravatt, B. F., Lerner, R. A., & Boger, D. L. (1996). The Sleep-inducing Lipid Oleamide Deconvolutes Gap Junction Communication and Calcium Wave Transmission in Glial Cells. The Journal of cell biology, 134(2), 527–532.
  • Health Canada. (2017). Screening Assessment Fatty Amides Group. Retrieved from [Link]

  • Tufi, S., Kitanovski, Z., & Drevenkar, V. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. ResearchGate. Retrieved from [Link]

  • Hanuš, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of Oleamide in biological fluids. Analytical biochemistry, 270(1), 159–166.
  • Taherkhani, Z., & Pourjavadi, A. (2021). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. International Journal of New Chemistry, 8(4), 400-412.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283387, Oleamide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Li, G., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Hanuš, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical biochemistry, 270(1), 159–166.
  • Taherkhani, Z., & Pourjavadi, A. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452.
  • Randall, M. D., & Kendall, D. A. (2004). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system?. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. Retrieved from [Link]

  • Ahmed, I. A., et al. (2021). Simple and Rapid (Extraction) Protocol for NMR Metabolomics-Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. Analytical chemistry, 93(3), 1451–1457.
  • ResearchGate. (n.d.). Typical reaction scheme for amide formation. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Saghatelian, A., & Cravatt, B. F. (2005). Fatty Acid Amide Signaling Molecules. Vitamins and hormones, 72, 139–163.
  • Wang, J., et al. (2019). Determination of five amides in food contact materials by GC/MS.
  • Li, G., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Srisawat, U., et al. (2023). Anti-Fibrotic Effect of Oleamide Identified from the Moringa oleifera Lam. Leaves via Inhibition of TGF-β1-Induced SMAD2/3 Signaling Pathway. Molecules (Basel, Switzerland), 28(13), 5121.
  • ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Krishna, K. V. (Ed.). (2018). NMR-Based Metabolomics. Springer.
  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides.
  • Stolarczyk, B., et al. (2018). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. RSC advances, 8(36), 20263–20275.
  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]

  • Waters. (n.d.). Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection. Retrieved from [Link]

  • Sultana, T., & Johnson, M. E. (2006). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 47(1), 123–132.

Sources

An In-Depth Technical Guide to the Discovery and History of Elaidamide Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, is a primary fatty acid amide (PFAM) that has garnered significant interest within the scientific community. First identified as a naturally occurring lipid, its discovery and subsequent research have illuminated its role as a bioactive molecule with the potential to modulate key physiological processes. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound research. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a synthesized understanding of the causality behind experimental choices and the validation of described protocols. This guide delves into the initial identification of this compound in biological systems, its chemical synthesis, and its multifaceted biological activities, including its notable inhibitory effects on crucial enzymes such as microsomal epoxide hydrolase and phospholipase A2. Furthermore, we explore the molecular mechanisms underlying its physiological effects, particularly its role in sleep modulation. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate a deeper understanding and practical application of this knowledge in a research setting.

Introduction: The Emergence of Primary Fatty Acid Amides as Bioactive Lipids

The story of this compound is intrinsically linked to the broader discovery of primary fatty acid amides (PFAMs) as a class of endogenous signaling molecules. For many years, the biological significance of fatty acids was primarily associated with their roles in energy storage and as structural components of cell membranes. However, this perspective began to shift with the identification of fatty acid derivatives that exhibited potent and specific biological activities.

The seminal discovery that propelled this field forward was the isolation and characterization of a sleep-inducing substance from the cerebrospinal fluid (CSF) of sleep-deprived cats in 1995 by Cravatt, Lerner, and their colleagues.[1][2] This molecule was identified as cis-9,10-octadecenoamide, more commonly known as oleamide. This landmark study not only identified a novel endogenous hypnotic but also revealed the existence of a family of related fatty acid amides in the CSF of cats, rats, and humans, suggesting their broader physiological significance.[1]

This compound, as the trans-isomer of oleamide, was subsequently identified and has since been a subject of investigation, albeit to a lesser extent than its more famous counterpart. Chemically, this compound is (9E)-octadec-9-enamide, a C18 monounsaturated fatty acid amide.[3] Its presence in biological systems, although sometimes at lower concentrations than oleamide, and its distinct biological activities underscore the importance of stereochemistry in the function of these lipid signaling molecules.

This guide will navigate the historical context of this compound's discovery, provide detailed methodologies for its synthesis and analysis, and critically evaluate the body of research into its biological functions and potential therapeutic applications.

The Discovery and Initial Characterization of this compound

The discovery of this compound as a naturally occurring molecule was part of the broader characterization of the fatty acid amide family. While the initial focus of the seminal 1995 Science paper was on oleamide, the study laid the groundwork for identifying other related lipids.[1]

Identification in Biological Fluids

Early research into PFAMs identified a range of these molecules, including palmitamide, palmitoleamide, oleamide, linoleamide, and this compound, in the luteal phase plasma of mammals as far back as 1989.[4] However, it was the work on sleep-deprived cats that brought this class of molecules to the forefront of neuroscience research. The experimental workflow that led to the discovery of oleamide, and by extension, the recognition of the existence of other PFAMs like this compound, was a meticulous process of bioassay-guided fractionation and chemical characterization.

Experimental Workflow for the Discovery of Sleep-Inducing Lipids

Figure 1: Bioassay-Guided Discovery of PFAMs cluster_collection Sample Collection & Preparation cluster_fractionation Bioassay-Guided Fractionation cluster_characterization Structural Characterization CSF Cerebrospinal Fluid Collection (Sleep-Deprived Cats) Lipid_Extraction Lipid Extraction CSF->Lipid_Extraction Initial Processing HPLC High-Performance Liquid Chromatography (HPLC) Fractionation Lipid_Extraction->HPLC Separation Bioassay Bioassay for Hypnotic Activity (Injection into Rats) HPLC->Bioassay Testing Fractions Active_Fraction Isolation of Active Fraction Bioassay->Active_Fraction Identification of Sleep-Inducing Fractions MS Mass Spectrometry (MS) (Molecular Weight Determination) Active_Fraction->MS Analysis NMR Nuclear Magnetic Resonance (NMR) (Structural Elucidation) MS->NMR Further Analysis Synthesis Chemical Synthesis of Proposed Structure NMR->Synthesis Hypothesized Structure Confirmation Bioassay of Synthetic Compound (Confirmation of Activity) Synthesis->Confirmation Validation

Caption: Bioassay-guided discovery of primary fatty acid amides.

The analytical techniques employed were crucial for the unambiguous identification of these novel lipids. Mass spectrometry provided the molecular weight, while NMR spectroscopy was instrumental in elucidating the precise chemical structure, including the position and stereochemistry of the double bond that differentiates oleamide from this compound.[1]

Chemical Synthesis of this compound

The availability of pure, synthetic this compound is essential for detailed biological and pharmacological studies. The synthesis of primary fatty acid amides can be achieved through several routes, most commonly involving the conversion of the corresponding carboxylic acid to a more reactive intermediate, followed by amidation.

Synthesis from Elaidic Acid

The most direct route to this compound is from its parent fatty acid, elaidic acid. This typically involves a two-step process: the activation of the carboxylic acid group, followed by reaction with an ammonia source.

Step 1: Formation of Elaidoyl Chloride

Elaidic acid can be converted to its more reactive acid chloride derivative, elaidoyl chloride, using a variety of chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this purpose.

Experimental Protocol: Synthesis of Elaidoyl Chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place elaidic acid (1 equivalent).

  • Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) or oxalyl chloride ((COCl)₂, ~1.5 equivalents) to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude elaidoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Amidation of Elaidoyl Chloride

The resulting elaidoyl chloride is then reacted with ammonia to form this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a separate flask, place an excess of concentrated ammonium hydroxide (NH₄OH) and cool it in an ice bath.

  • Addition of Acyl Chloride: Slowly add the crude elaidoyl chloride (dissolved in a minimal amount of an anhydrous solvent like DCM) to the cold, stirred ammonium hydroxide solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: A white precipitate of this compound will form immediately. Allow the reaction mixture to stir for an additional 1-2 hours at room temperature to ensure complete reaction.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield a white crystalline solid.[5]

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Chemical Synthesis Workflow

Figure 2: Synthesis of this compound from Elaidic Acid Elaidic_Acid Elaidic Acid Elaidoyl_Chloride Elaidoyl Chloride Elaidic_Acid->Elaidoyl_Chloride Step 1: Activation SOCl2 SOCl₂ or (COCl)₂ Anhydrous Solvent Elaidamide_Crude Crude this compound Elaidoyl_Chloride->Elaidamide_Crude Step 2: Amidation NH4OH Conc. NH₄OH (excess) Ice Bath Elaidamide_Pure Pure this compound Elaidamide_Crude->Elaidamide_Pure Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Characterization Characterization (NMR, MS, MP) Elaidamide_Pure->Characterization Analysis

Caption: General workflow for the chemical synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound, like other PFAMs, exhibits a range of biological activities, primarily through its interaction with various enzyme systems and signaling pathways.

Inhibition of Microsomal Epoxide Hydrolase (mEH)

One of the most well-characterized activities of this compound is its potent inhibition of microsomal epoxide hydrolase (mEH), also known as EPHX1.[4] This enzyme plays a crucial role in the detoxification of xenobiotics by hydrolyzing reactive epoxides to their corresponding, less reactive dihydrodiols.

This compound has been identified as one of the most potent endogenous inhibitors of rat mEH, with a reported Ki value of 70 nM.[4] The inhibition appears to be a mix of competitive and noncompetitive kinetics.[4] The ability of this compound to inhibit mEH suggests a potential role in modulating the metabolism of both endogenous and exogenous epoxides, which could have significant toxicological and pharmacological implications.

Experimental Protocol: Microsomal Epoxide Hydrolase Inhibition Assay

  • Materials:

    • Recombinant or purified microsomal epoxide hydrolase.

    • Substrate: A suitable epoxide substrate, such as cis-stilbene oxide or styrene oxide.

    • Buffer: e.g., Tris-HCl buffer, pH 7.4.

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Quenching solution: e.g., acetonitrile.

    • Analytical system: HPLC or LC-MS/MS for product quantification.

  • Procedure:

    • Prepare a reaction mixture containing the buffer and mEH enzyme in a microcentrifuge tube or a 96-well plate.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the epoxide substrate.

    • Incubate the reaction for a specific time at 37°C, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of the dihydrodiol product.

  • Data Analysis:

    • Calculate the rate of product formation for each this compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Inhibition of Phospholipase A₂ (PLA₂)
Induction of Sleep

In vivo studies have demonstrated that the administration of this compound can induce physiological sleep in rats.[6] This effect is shared with its cis-isomer, oleamide, which was originally identified as a sleep-inducing factor.[1] The hypnotic effects of these fatty acid amides are thought to be mediated through the modulation of several neurotransmitter systems.

The precise molecular mechanism of this compound-induced sleep is still under investigation, but evidence suggests the involvement of the GABAergic and serotonergic systems.[8][9] Oleamide has been shown to potentiate the function of GABAᴀ receptors and certain serotonin receptor subtypes (e.g., 5-HT₂ₐ and 5-HT₂c).[6][8] Given the structural similarity, it is plausible that this compound exerts its soporific effects through similar mechanisms, although likely with different potency and efficacy due to its stereochemistry.

Proposed Mechanism of Action for Sleep Induction

Figure 3: Proposed Mechanism of this compound-Induced Sleep cluster_GABA GABAergic System cluster_Serotonin Serotonergic System This compound This compound GABA_R GABAᴀ Receptor This compound->GABA_R Allosteric Modulation Serotonin_R Serotonin Receptors (e.g., 5-HT₂ₐ/₂c) This compound->Serotonin_R Allosteric Modulation GABA_Effect Potentiation of GABAergic Neurotransmission GABA_R->GABA_Effect Increased Cl⁻ Influx Sleep Induction of Sleep GABA_Effect->Sleep Neuronal Hyperpolarization Serotonin_Effect Modulation of Serotonergic Signaling Serotonin_R->Serotonin_Effect Altered Second Messenger Signaling Serotonin_Effect->Sleep Complex Downstream Effects

Caption: Potential pathways for this compound's sleep-inducing effects.

Analytical Methodologies for this compound Research

The accurate and sensitive quantification of this compound in biological matrices is critical for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of this compound in Cerebrospinal Fluid by LC-MS/MS

  • Sample Preparation:

    • Internal Standard Spiking: To a known volume of CSF (e.g., 100-200 µL), add an internal standard (e.g., a deuterated analog of this compound) to correct for extraction losses and matrix effects.

    • Protein Precipitation and Liquid-Liquid Extraction: Add a cold organic solvent, such as acetonitrile or a mixture of methanol and methyl tert-butyl ether (MTBE), to precipitate proteins and extract the lipids.

    • Phase Separation: After vortexing and centrifugation, collect the organic layer containing the lipids.

    • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the lipid extract in a small volume of a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate this compound from other lipids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the protonated molecular ion [M+H]⁺ of this compound to a specific product ion. A similar transition is monitored for the internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound's biological activities.

Biological ActivityEnzyme/ReceptorSpeciesKi/IC₅₀Reference
Enzyme InhibitionMicrosomal Epoxide Hydrolase (mEH)Rat70 nM (Ki)[4]
Enzyme InhibitionPhospholipase A₂ (PLA₂)Not SpecifiedData Not Available

Note: While this compound is known to inhibit PLA₂, specific IC₅₀ values are not readily found in the literature for direct citation.

Conclusion and Future Directions

The discovery and ongoing research into this compound have significantly contributed to our understanding of the diverse biological roles of primary fatty acid amides. From its initial identification as a naturally occurring lipid to its characterization as a potent enzyme inhibitor and a modulator of sleep, this compound has emerged as a fascinating molecule with potential therapeutic implications.

For researchers, scientists, and drug development professionals, this compound presents several exciting avenues for future investigation. The development of more specific and potent analogs could lead to novel therapeutic agents for the treatment of inflammatory disorders or sleep disturbances. Further elucidation of its precise molecular mechanisms of action, particularly in the central nervous system, will be crucial for understanding its full physiological and pathological significance. The detailed experimental protocols and technical information provided in this guide are intended to empower the scientific community to further explore the intriguing biology of this compound and the broader family of primary fatty acid amides.

References

  • Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506–1509. [Link]

  • Coyne, L., Lees, G., & Huidobro-Toro, J. P. (2002). The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro. British Journal of Pharmacology, 135(6), 1477–1487. [Link]

  • Cravatt, B. F., Lerner, R. A., & Boger, D. L. (1996). Structure determination of an endogenous sleep-inducing lipid, cis-9-octadecenamide (oleamide): a synthetic approach to the chemical analysis of trace quantities of a natural product. Journal of the American Chemical Society, 118(3), 580-590. [Link]

  • Fedorova, I., et al. (2001). Behavioral evidence for the interaction of oleamide with multiple neurotransmitter systems. Journal of Pharmacology and Experimental Therapeutics, 299(1), 332-342. [Link]

  • Guan, X., Cravatt, B. F., Ehring, G. R., Hall, J. E., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. The Journal of cell biology, 139(7), 1785–1792. [Link]

  • Jain, M. K., Ghomashchi, F., Yu, B. Z., et al. (1992). Fatty acid amides: scooting mode-based discovery of tight-binding competitive inhibitors of secreted phospholipases A2. Journal of medicinal chemistry, 35(19), 3584-3586. [Link]

  • Morisseau, C., Newman, J. W., Dowdy, D. L., Goodrow, M. H., & Hammock, B. D. (2001). Inhibition of microsomal epoxide hydrolases by ureas, amides, and amines. Chemical research in toxicology, 14(4), 409–415. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Thomas, E. A., Cravatt, B. F., Danielson, P. E., Gilula, N. B., & Sutcliffe, J. G. (1997). The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. The Journal of neuroscience, 17(14), 5291–5302. [Link]

  • Wikipedia. (2023, December 15). Elaidic acid. In Wikipedia. [Link]

  • Yang, J. Y., Wu, C. F., Wang, F., Song, H. R., Pan, W. J., & Wang, Y. L. (2003). The serotonergic system may be involved in the sleep-inducing action of oleamide in rats. Naunyn-Schmiedeberg's archives of pharmacology, 368(6), 457–462. [Link]

Sources

The Role of Elaidamide in Cell Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Cis-Isomer, The Understated Role of Elaidamide

In the landscape of lipid signaling molecules, the fatty acid amide oleamide ((Z)-9-octadecenamide) has garnered significant attention for its diverse physiological effects, including the induction of sleep, modulation of neurotransmitter systems, and interaction with cannabinoid receptors.[1][2] However, its geometric isomer, this compound ((E)-9-octadecenamide), has largely remained in its shadow, often relegated to the role of an inactive control in comparative studies. This guide seeks to provide a comprehensive technical overview of this compound, moving beyond simple comparisons to explore its distinct, albeit often more subtle, role in cellular signaling pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the nuanced world of lipid signaling. We will delve into the known interactions of this compound with key signaling networks, including cannabinoid receptors and gap junctions, and explore its impact on intracellular calcium levels. By presenting detailed mechanistic insights, comparative data, and robust experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to further investigate the underexplored biological functions of this compound. The striking stereospecificity of fatty acid amide signaling, where the cis and trans configurations can dictate biological activity, presents a fascinating area of study with potential implications for understanding physiological processes and developing novel therapeutics.[3][4]

Chemical and Physical Properties of this compound

This compound is the primary amide of elaidic acid, the trans isomer of oleic acid. Its chemical formula is C18H35NO, and it has a molecular weight of 281.48 g/mol .[5] The key structural difference between this compound and oleamide lies in the configuration of the double bond at the ninth carbon position, which has profound implications for their three-dimensional structure and, consequently, their biological activity.

PropertyThis compoundOleamide
Systematic Name (9E)-octadecenamide(9Z)-octadecenamide
Molecular Formula C18H35NOC18H35NO
Molecular Weight 281.48 g/mol 281.48 g/mol
Double Bond trans at C9cis at C9
Appearance Crystalline solidWaxy solid
Biological Activity (General) Generally considered less active than oleamide in many systemsSleep-inducing, cannabimimetic, gap junction inhibitor

Modulation of Cannabinoid Receptor Signaling: A Tale of Two Isomers

The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a critical regulator of numerous physiological processes. Oleamide has been identified as an endogenous ligand for the CB1 receptor, exhibiting agonist activity.[4][6][7] In stark contrast, this compound demonstrates significantly weaker or no activity at cannabinoid receptors, highlighting the stringent structural requirements for receptor binding and activation.

One study demonstrated that while oleamide (referred to as ODA) competitively inhibited the binding of the nonselective cannabinoid agonist [3H]CP55,940 to rat whole-brain membranes with a Ki of 1.14 µM, its trans-isomer, this compound (trans-ODA), failed to significantly stimulate [35S]GTPγS binding at concentrations up to 100 µM.[4][7] This indicates that the cis double bond is crucial for the agonist activity of oleamide at the CB1 receptor.

The following diagram illustrates the differential effects of oleamide and this compound on the CB1 receptor signaling cascade.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Oleamide Oleamide (cis) Oleamide->CB1 Binds & Activates This compound This compound (trans) This compound->CB1 No significant binding/activation ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activation

Caption: Differential effects of oleamide and this compound on CB1 receptor signaling.

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor, using oleamide as a positive control.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells)

  • [3H]CP55,940 (radioligand)

  • This compound and Oleamide

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Preparation: Pre-soak the filter plates with wash buffer.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer

    • 50 µL of various concentrations of this compound, oleamide (for positive control), or vehicle (for total binding). For non-specific binding, use a high concentration of a known CB1 agonist (e.g., 1 µM WIN 55,212-2).

    • 50 µL of [3H]CP55,940 at a concentration near its Kd.

    • 100 µL of CB1 receptor-expressing cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Inhibition of Gap Junction Intercellular Communication: A Matter of Stereochemistry

Gap junctions are intercellular channels that allow the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities.[8] Oleamide has been shown to be a potent inhibitor of gap junction communication in a structurally specific manner.[8][9][10] Studies have consistently demonstrated that this compound is significantly less effective or completely inactive in blocking gap junctional intercellular communication (GJIC).[8]

The structural requirements for the inhibition of gap junctions by oleamide-like molecules have been defined as:

  • A carbon chain length of 16-24 carbons.

  • A polarized terminal carbonyl group.

  • A Δ9 cis double bond.[9]

The trans configuration of the double bond in this compound appears to disrupt the specific interaction with the gap junction channels, rendering it a poor inhibitor. This stereospecificity suggests a direct interaction with the channel proteins rather than a non-specific effect on the lipid membrane.

The following workflow illustrates a typical experiment to assess the effect of this compound on gap junction communication using a dye transfer assay.

cluster_workflow Dye Transfer Assay Workflow Start Culture cells that form gap junctions (e.g., glial cells) Treatment Treat cells with this compound, Oleamide (positive control), or Vehicle (negative control) Start->Treatment Microinjection Microinject a single cell with a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) Treatment->Microinjection Incubation Incubate for a defined period (e.g., 5-10 minutes) Microinjection->Incubation Imaging Image the cells using fluorescence microscopy Incubation->Imaging Analysis Quantify the number of adjacent cells showing dye transfer Imaging->Analysis

Caption: Workflow for assessing gap junction communication via dye transfer.

Experimental Protocol: Dye Transfer Assay for Gap Junction Communication

This protocol details the "scrape-loading" dye transfer method, a common technique to assess GJIC.

Materials:

  • Confluent cell cultures known to form gap junctions (e.g., primary astrocytes, WB-F344 rat liver epithelial cells)

  • This compound and Oleamide

  • Lucifer Yellow CH, lithium salt (or other suitable gap junction-permeable dye)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to confluency on glass coverslips.

  • Treatment: Incubate the cells with various concentrations of this compound, oleamide (positive control), or vehicle for a predetermined time (e.g., 30 minutes to 4 hours).

  • Dye Loading:

    • Wash the cells twice with PBS.

    • Add a small volume of Lucifer Yellow solution (e.g., 1 mg/mL in PBS) to the center of the coverslip.

    • Gently make a few scrapes across the cell monolayer with a sterile syringe needle or scalpel blade to introduce the dye into the cells along the scrape line.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature to allow for dye transfer through gap junctions.

  • Washing: Wash the cells three times with PBS to remove extracellular dye.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize the dye transfer using a fluorescence microscope.

  • Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of rows of fluorescent cells adjacent to the scrape.

Impact on Intracellular Calcium Signaling: An Indirect Effect?

While oleamide has been shown to induce increases in intracellular calcium ([Ca2+]i) in various cell types, the direct effect of this compound on calcium signaling is less clear.[11] The oleamide-induced calcium mobilization appears to involve the release of calcium from intracellular stores, such as the endoplasmic reticulum, and influx from the extracellular space.[11]

Given the general lack of activity of this compound on cannabinoid receptors and gap junctions, it is plausible that it also has minimal direct effects on intracellular calcium signaling. However, some evidence suggests that trans fatty acids, in general, can influence pro-inflammatory signaling pathways that may involve calcium.[12] It is important to note that many studies on fatty acid amides and calcium signaling have not explicitly tested this compound. Therefore, this remains an area ripe for further investigation.

The following diagram outlines a generalized pathway for agonist-induced calcium mobilization.

cluster_membrane Cell Membrane Receptor GPCR PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Calcium Channel Ca_cyto [Ca2+]i Ca_channel->Ca_cyto Agonist Agonist (e.g., Oleamide) Agonist->Receptor ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3->ER Binds to IP3R Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Mediates Ca_extra Extracellular Ca2+ Ca_extra->Ca_channel Influx

Sources

Elaidamide: A Technical Guide to Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, presents a compelling yet underexplored opportunity in therapeutic development. While its cis-counterpart has garnered significant attention, this compound's distinct stereochemistry suggests a unique pharmacological profile. This guide synthesizes the current, albeit limited, knowledge of this compound's biological activities to construct a robust framework for its systematic investigation. We will delve into its established enzymatic interactions, extrapolate potential mechanisms based on its structural relationship to other fatty acid amides, and propose concrete therapeutic avenues in neurology, oncology, and inflammatory diseases. Crucially, this document establishes rigorous, self-validating experimental protocols designed to navigate the significant methodological pitfalls associated with this class of molecules, namely contamination from labware. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the exploration of this compound as a novel therapeutic agent.

Introduction: The Isomeric Distinction of this compound

This compound ((9E)-octadec-9-enamide) is a primary fatty acid amide and the geometric isomer of oleamide ((9Z)-octadec-9-enamide).[1][2] While sharing the same chemical formula, the trans configuration of the double bond in this compound results in a more linear, rigid structure compared to the kinked conformation of oleamide. This structural difference is fundamental, as it dictates how the molecule interacts with enzyme active sites and receptor binding pockets, predicting a distinct bioactivity profile.

Fatty acid amides as a class are recognized as broadly bioactive, with potential applications against a wide range of diseases including cancer, infections, inflammation, and metabolic disorders.[3][4] this compound's initial discovery in the cerebrospinal fluid of sleep-deprived cats, alongside its demonstrated ability to induce physiological sleep in rats, provides the most direct evidence for its therapeutic potential.[5][6]

PropertyValueSource
Molecular Formula C₁₈H₃₅NO[6][7]
Molar Mass 281.48 g/mol [8]
Synonyms (E)-octadec-9-enamide, trans-9-octadecenamide[2]
Appearance Waxy Solid[9]
Isomeric Relationship Trans-isomer of Oleamide[1][10]

Established and Putative Mechanisms of Action

This compound's therapeutic potential stems from its interaction with key enzymatic and signaling pathways. While direct research is sparse, combining established data with logical inferences from its molecular class provides a strong foundation for investigation.

Direct Enzymatic Inhibition

This compound has been shown to be a potent inhibitor of at least two classes of enzymes:

  • Phospholipase A2 (PLA2): It demonstrates inhibitory activity against both porcine pancreatic and human synovial PLA2.[5][6] PLA2 enzymes are critical mediators of inflammation, as they catalyze the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes).

  • Microsomal Epoxide Hydrolase (mEH): this compound inhibits rat mEH with a high affinity (Ki = 70 nM).[6] This enzyme is involved in the metabolism of xenobiotics and endogenous signaling molecules, and its inhibition can have complex downstream effects on cellular homeostasis.

Putative Modulation of Endocannabinoid and Neurotransmitter Systems

Much of the therapeutic interest in fatty acid amides is due to their interaction with the endocannabinoid system (ECS). This compound's cis-isomer, oleamide, is known to be an agonist for the cannabinoid receptor CB1 and to modulate GABAergic and serotonergic neurotransmission.[9][11] Furthermore, oleamide is metabolized by Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide.[9][12]

It is highly probable that this compound also interacts with FAAH. By competitively inhibiting this enzyme, this compound could increase the levels of endogenous cannabinoids like anandamide, leading to enhanced cannabinoid signaling.[13] This indirect mechanism could be responsible for some of its observed biological effects, including its anti-proliferative and hypnotic properties.

cluster_0 This compound's Potential Mechanisms cluster_1 Direct Inhibition cluster_2 Indirect Modulation (via FAAH) elaid This compound pla2 Phospholipase A2 (PLA2) elaid->pla2 Inhibits meh Microsomal Epoxide Hydrolase (mEH) elaid->meh Inhibits faah Fatty Acid Amide Hydrolase (FAAH) elaid->faah Inhibits (Putative) anandamide Anandamide (Endocannabinoid) faah->anandamide Degrades cb1 CB1/CB2 Receptors anandamide->cb1 Activates neuro_effects Neurotransmission (Sleep, Mood) cb1->neuro_effects Modulates

Caption: Putative mechanisms of this compound action.

Potential Therapeutic Applications

Neurology: Sleep and Mood Disorders

The most compelling therapeutic application for this compound is in the treatment of sleep disorders.

  • Causality: The presence of this compound in the CSF of sleep-deprived animals and its demonstrated ability to induce sleep provide a direct causal link.[5][6] The mechanism likely involves the modulation of multiple neurotransmitter systems, including cannabinoid, serotonergic, and GABAergic pathways, which are all critically involved in sleep-wake cycle regulation.[11] Inhibition of FAAH could elevate anandamide levels, which has known sedative properties.

start Administer This compound faah_inhibit Inhibit FAAH start->faah_inhibit receptor_mod Modulate GABAa / 5-HT Receptors start->receptor_mod anandamide_inc Increase Endogenous Anandamide faah_inhibit->anandamide_inc neuronal_inhibit Promote Neuronal Inhibition receptor_mod->neuronal_inhibit cb1_act Activate CB1 Receptors anandamide_inc->cb1_act cb1_act->neuronal_inhibit sleep Induce Physiological Sleep neuronal_inhibit->sleep

Caption: Proposed signaling pathway for this compound-induced sleep.

Oncology: Glioblastoma and Other Cancers

The endocannabinoid system is increasingly recognized for its role in regulating cancer cell fate. Fatty acid amides, including oleamide, have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioma and breast cancer.[13][14][15]

  • Causality: The therapeutic rationale for this compound in oncology is twofold. First, as a structural analog of ceramide, a well-known pro-apoptotic sphingolipid, this compound may directly trigger apoptotic pathways.[16][17] Ceramide is known to activate stress-signaling cascades (e.g., JNK) and protein phosphatases (PP1, PP2A) that dephosphorylate and inactivate pro-survival proteins like Akt.[16][18] Second, by inhibiting FAAH, this compound could increase local concentrations of anandamide, which has been shown to induce apoptosis in cancer cells via cannabinoid receptors.[14][15]

cluster_cer Ceramide-like Action cluster_faah FAAH Inhibition Pathway elaid This compound pp2a Activate PP2A elaid->pp2a faah Inhibit FAAH elaid->faah akt Akt (Pro-Survival Kinase) pp2a->akt Dephosphorylates (Inactivates) apoptosis1 Apoptosis akt->apoptosis1 Inhibits anandamide Increase Anandamide faah->anandamide cb1 Activate CB1/CB2 anandamide->cb1 apoptosis2 Apoptosis cb1->apoptosis2

Caption: Dual pro-apoptotic pathways of this compound in cancer cells.

Inflammatory Disorders

This compound's established inhibition of PLA2 provides a direct and compelling rationale for its development as an anti-inflammatory agent.[5][6]

  • Causality: By blocking PLA2, this compound prevents the release of arachidonic acid, thereby cutting off the supply of substrate for COX and LOX enzymes. This would lead to a broad-spectrum reduction in the synthesis of prostaglandins and leukotrienes, key mediators of pain, swelling, and other hallmarks of inflammation. This mechanism is distinct from traditional NSAIDs, which typically only inhibit COX enzymes.

Critical Consideration: The Oleamide Contamination Problem

Trustworthiness through Self-Validation: Any research program on this compound must incorporate rigorous controls to mitigate this risk.

  • Protocol Mandate: All experiments must include "plastic-leachate" controls, where solvents are incubated in the same labware used for the experiment and then analyzed in the bioassay.

  • Material Screening: A simple UHPLC-MS method should be used to screen all new lots of plastic labware to identify and exclude those that leach interfering compounds.[19]

  • Glassware Preference: Whenever possible, glass-based labware (e.g., silanized glass vials, glass pipettes) should be used to minimize plastic contact.

Key Experimental Protocols

Protocol 1: In Vitro Cancer Cell Viability and Apoptosis Assay

Objective: To determine the dose-dependent effect of this compound on the viability and apoptotic induction in a glioblastoma cell line (e.g., C6).

Methodology:

  • Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound (MedKoo Biosciences, CAS# 4303-70-2) in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Leachate Control: Prepare a parallel set of dilutions using medium that has been incubated for 1 hour at 37°C in the same type of microplate to be used for the assay.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.

  • Treatment: Replace medium with the prepared this compound dilutions, vehicle control (DMSO), and leachate control. Incubate for 24, 48, and 72 hours.

  • Viability Assessment (MTS Assay): Add CellTiter 96® AQueous One Solution Reagent to each well, incubate for 2 hours, and measure absorbance at 490 nm. Calculate cell viability as a percentage of the vehicle control.

  • Apoptosis Assessment (Annexin V/PI Staining):

    • Seed cells in a 6-well plate and treat with IC₅₀ concentration of this compound for 24 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin Binding Buffer.

    • Add FITC Annexin V and Propidium Iodide (PI) staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: In Vivo Sleep Induction Study in a Rodent Model

Objective: To validate the hypnotic effects of this compound and determine its effective dose range.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g), housed individually with a 12:12 hour light-dark cycle.

  • Surgical Implantation (for EEG/EMG): Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to objectively measure sleep stages. Allow for a 1-week recovery period.

  • Compound Administration: Dissolve this compound in a vehicle of saline/ethanol/Tween-80. Administer via intraperitoneal (i.p.) injection at doses of 10, 25, and 50 mg/kg at the beginning of the light cycle. Control groups will receive vehicle only.

  • Data Acquisition: Record EEG/EMG continuously for 6 hours post-injection.

  • Sleep Scoring: Manually or automatically score the recordings in 30-second epochs into Wake, Non-REM (NREM) sleep, and REM sleep.

  • Endpoint Analysis: The primary endpoints are:

    • Sleep Latency: Time from injection to the first continuous 2 minutes of NREM sleep.

    • Total Sleep Time: Cumulative duration of NREM and REM sleep over the recording period.

    • Sleep Architecture: Duration and percentage of time spent in each sleep stage.

  • Statistical Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treatment groups to the vehicle control.

Conclusion and Future Directions

This compound is a molecule at the frontier of lipid pharmacology. Its established effects on sleep and enzyme inhibition, combined with the strong therapeutic potential of its molecular class, justify a dedicated research and development program. The immediate priorities are to confirm its putative mechanisms, particularly its interaction with FAAH and cannabinoid receptors, and to conduct head-to-head studies against its cis-isomer, oleamide, to delineate its unique pharmacological profile. By employing the rigorous, self-validating methodologies outlined in this guide, researchers can confidently navigate the challenges of fatty acid amide research and unlock the therapeutic promise of this compound for a range of debilitating diseases.

References

  • Cravatt, B.F., Prospero-Garcia, O., Siuzdak, G., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506-1509. [Link]

  • Jain, M.K., Ghomashchi, F., Yu, B.Z., et al. (1992). Fatty acid amides: scooting mode-based discovery of tight-binding competitive inhibitors of secreted phospholipases A2. Journal of Medicinal Chemistry, 35(19), 3584-3586. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Novšak, K., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 639. [Link]

  • Tanvir, R., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(13), fny114. [Link]

  • Ačnik, D., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2056. [Link]

  • Wikipedia. (n.d.). Oleamide. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Oleamide: A Natural Compound with Industrial and Potential Therapeutic Applications. [Link]

  • Sainuo. (2023). What Is the Difference Between Erucamide and Oleamide?. [Link]

  • PubChem. (n.d.). This compound CID 5353370. [Link]

  • Extrica. (2024). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. [Link]

  • Fowler, C. J. (2002). Oleamide: a member of the endocannabinoid family?. British journal of pharmacology, 137(1), 7–9. [Link]

  • da Silva, A. S. R., et al. (2020). Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition. Molecules, 25(24), 5961. [Link]

  • Owoelagba, J., et al. (2018). Biological activity of oleic acid and its primary amide: Experimental and Computational studies. FUW Trends in Science & Technology Journal, 3(1), 128-133. [Link]

  • Ruvolo, P. P. (2003). Intracellular signal transduction pathways activated by ceramide and its metabolites. Pharmacological research, 47(5), 383–392. [Link]

  • Siskind, L. J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Biochimica et biophysica acta, 1758(11), 1888–1894. [Link]

  • ResearchGate. (2024). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. [Link]

  • Novšak, K., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 639. [Link]

  • Goparaju, S. K., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget, 7(12), 15047–15064. [Link]

  • Mullen, T. D., & Obeid, L. M. (2012). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anticancer agents in medicinal chemistry, 12(4), 340–363. [Link]

  • Ogretmen, B. (2018). Ceramide Signaling and p53 Pathways. Advances in experimental medicine and biology, 1039, 139–153. [Link]

  • Lee, S. J., et al. (2011). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. Archives of toxicology, 85(9), 1057–1065. [Link]

  • Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. [Link]

  • De Petrocellis, L., et al. (1998). Biosynthesis and degradation of bioactive fatty acid amides in human breast cancer and rat pheochromocytoma cells--implications for cell proliferation and differentiation. European journal of biochemistry, 254(3), 464–472. [Link]

  • Cen, L., et al. (2017). Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. Life sciences, 181, 107–113. [Link]

  • Huitrón-Reséndiz, S., et al. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuroreport, 12(6), 1129–1134. [Link]

  • Tanvir, R., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS microbiology letters, 365(13). [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • Gulbins, E., & Kolesnick, R. (2003). Ceramide signaling in cancer and stem cells. Future oncology (London, England), 2(5), 633–640. [Link]

  • Felder, C. C., et al. (1998). Cellular signal transduction by anandamide and 2-arachidonoylglycerol. Chemistry and physics of lipids, 92(1-2), 113–126. [Link]

  • Boslem, E., et al. (2018). Advances in determining signaling mechanisms of ceramide and role in disease. The Journal of biological chemistry, 293(19), 7088–7098. [Link]

  • da Silva, A. S. R., et al. (2020). Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition. Molecules, 25(24), 5961. [Link]

  • Jiang, W. G., et al. (2013). Composite fatty acid ether amides suppress growth of liver cancer cells in vitro and in an in vivo allograft mouse model. BMC cancer, 13, 218. [Link]

Sources

The Intricate Dance of Elaidamide with Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Role of a Trans-Fatty Acid Amide

In the complex and interconnected world of lipid signaling, the nuanced roles of individual lipid species are of paramount importance. Elaidamide, the trans isomer of the well-studied oleamide, represents a fascinating yet under-explored molecule in the landscape of lipid metabolism. As a primary fatty acid amide (PFAM), its structural similarity to endogenous signaling lipids, such as the endocannabinoid anandamide, positions it as a molecule of significant biological interest. This technical guide provides an in-depth exploration of the known and potential interactions of this compound with lipid metabolism, offering a framework for researchers and drug development professionals to investigate its multifaceted effects. We will delve into its molecular interactions, potential signaling pathways, and provide detailed, field-proven methodologies to empower your research endeavors.

This compound: A Bioactive Lipid at the Crossroads of Metabolism

This compound (trans-9-octadecenamide) is the amide derivative of elaidic acid, a monounsaturated trans-fatty acid. Unlike its cis-isomer oleamide, which is known to be endogenously produced, this compound is primarily derived from dietary sources of trans-fats.[1] The critical distinction in its stereochemistry—the trans configuration of the double bond—imparts unique physical and chemical properties that can significantly alter its biological activity compared to oleamide.

The primary route for the degradation of this compound, like other fatty acid amides, is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) , which converts it to elaidic acid and ammonia.[1] The activity of FAAH is a critical determinant of the bioavailability and signaling capacity of this compound and other related lipids.[2]

The Endocannabinoid System and Beyond: this compound's Putative Mechanisms of Action

The structural resemblance of this compound to anandamide suggests a potential interaction with the endocannabinoid system (ECS), a crucial regulator of energy balance and lipid metabolism. While direct, high-affinity binding of this compound to cannabinoid receptors has not been firmly established, several indirect mechanisms are plausible:

  • FAAH Inhibition: By acting as a substrate for FAAH, this compound can competitively inhibit the degradation of anandamide. This "entourage effect" can lead to elevated levels of anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and influencing downstream metabolic processes.[3][4][5]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that function as master regulators of lipid and glucose homeostasis. Oleamide has been shown to activate PPARγ.[6][7][8] Given the structural similarity, it is highly probable that this compound also functions as a ligand for PPAR isoforms (α, β/δ, and γ). Activation of PPARα is known to stimulate fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and lipid storage.

  • Liver X Receptors (LXRs): LXRs are another class of nuclear receptors that play a pivotal role in cholesterol homeostasis and lipogenesis.[9][10][11] The potential for this compound to modulate LXR activity, either directly or indirectly, warrants investigation as a mechanism for influencing cholesterol and triglyceride metabolism.

Signaling Pathway: Putative Interaction of this compound with Lipid Metabolism

Elaidamide_Signaling This compound This compound FAAH FAAH This compound->FAAH Inhibition PPARs PPARs (α, γ) This compound->PPARs Activation (Putative) LXRs LXRs This compound->LXRs Modulation (Putative) Anandamide Anandamide FAAH->Anandamide Degradation CB1_R CB1 Receptor Anandamide->CB1_R Activation Metabolic_Regulation Metabolic Regulation CB1_R->Metabolic_Regulation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPARs->Fatty_Acid_Oxidation Adipogenesis Adipogenesis PPARs->Adipogenesis Cholesterol_Homeostasis Cholesterol Homeostasis LXRs->Cholesterol_Homeostasis Lipogenesis Lipogenesis LXRs->Lipogenesis

Caption: Putative signaling pathways of this compound in lipid metabolism.

Elucidating the Impact: Key Experimental Approaches

To rigorously investigate the interaction of this compound with lipid metabolism, a multi-pronged experimental approach is essential. The following sections detail robust, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assessment of Lipid Accumulation

A fundamental question is whether this compound promotes or inhibits lipid accumulation in relevant cell types, such as adipocytes or hepatocytes.

Sources

The Toxicological Profile of Elaidamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Toxicological Profile of (E)-octadec-9-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidamide, the trans-isomer of the biologically active oleamide, is a long-chain saturated fatty acid amide. While oleamide has been the subject of extensive research due to its role as an endogenous signaling molecule, the toxicological profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology of this compound. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the known toxicological properties of this compound, the significant data gaps that exist, and the key considerations for its use in experimental settings. This guide moves beyond a simple recitation of facts to provide a critical analysis of the available data, drawing comparisons with its more-studied cis-isomer and offering insights into the practical implications for laboratory research.

Introduction: The Significance of Stereochemistry in Fatty Acid Amide Toxicology

Fatty acid amides are a class of lipid molecules with diverse biological activities. Among the most studied is oleamide (cis-9-octadecenamide), an endogenous molecule found in the cerebrospinal fluid that induces physiological sleep and has demonstrated effects on neurotransmitter systems.[1] this compound, as the trans-isomer of oleamide, presents a compelling case study in the importance of stereochemistry in determining biological activity and toxicological profiles. While structurally similar, the seemingly minor difference in the configuration of the double bond profoundly alters the molecule's three-dimensional shape, and consequently, its interactions with biological systems. It has been observed that many of the biological actions of oleamide are absent in its trans-isomer, this compound.[1]

A critical and often overlooked aspect of this compound in a research context is its potential as a laboratory contaminant. Like other fatty acid amides, this compound is used as a lubricating and slip agent in the manufacturing of polymers.[2] Consequently, it can leach from plastic labware, such as syringes and microcentrifuge tubes, into experimental solutions, potentially confounding analytical and bioassay results.[2] This underscores the importance of understanding its baseline toxicological profile to distinguish genuine biological effects from experimental artifacts.

Cytotoxicity Profile: A Comparative Analysis

The most direct evidence of this compound's toxicity comes from in vitro cytotoxicity studies. Research comparing the effects of various fatty acid amides on neuronal cell lines provides a quantitative measure of this compound's impact on cell viability.

In Vitro Cytotoxicity in Neuro 2A Cells

A key study investigated the cytotoxicity of a panel of fatty acid amides, including this compound and oleamide, on Neuro 2A neuroblastoma cells. The results demonstrated a clear structure-activity relationship, with the degree of unsaturation and the cis configuration of the double bond correlating with increased toxicity.[3]

Table 1: Comparative Cytotoxicity of this compound and Oleamide in Neuro 2A Cells

CompoundConcentrationCell Viability (%)Reference
This compound100 µg/mL72%[3]
Oleamide100 µg/mL< 20%[3]

At a concentration of 100 µg/mL, this compound reduced the viability of Neuro 2A cells to 72%, indicating a moderate level of cytotoxicity. In stark contrast, its cis-isomer, oleamide, was significantly more potent, causing a near-complete loss of cell viability at the same concentration.[3]

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on standard methodologies.

Objective: To determine the effect of this compound on the viability of a mammalian cell line (e.g., Neuro 2A).

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Neuro 2A cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate Neuro 2A cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Genotoxicity Assessment: A Critical Data Gap

A thorough evaluation of a compound's toxicological profile necessitates an assessment of its genotoxic potential—the ability to damage DNA and compromise genetic integrity. Standard in vitro genotoxicity assays include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Currently, there is a significant lack of publicly available data on the genotoxicity of this compound. No studies directly investigating the mutagenic or clastogenic potential of this compound were identified in a comprehensive literature search.

Regulatory bodies sometimes employ a "read-across" approach for data-poor compounds, where the toxicological data from a structurally similar chemical is used to infer the properties of the substance . A screening assessment by the Government of Canada suggested that oleamide is not genotoxic and, due to structural and physicochemical similarities, this compound is also expected to have a low hazard potential.[4] However, it is crucial to recognize that this is an extrapolation and not a substitute for direct experimental evidence. The stereochemical differences between oleamide and this compound, which are known to influence their biological activity, could also lead to differences in their genotoxic profiles.

Recommended Future Studies: In Vitro Genotoxicity Assays

To address this critical data gap, the following standard assays are recommended:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay, conducted in accordance with OECD Guideline 471, would assess the potential of this compound to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.

  • In Vitro Micronucleus Assay: Following OECD Guideline 487, this assay would determine if this compound induces chromosomal damage in cultured mammalian cells by detecting the presence of micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division.

Figure 1: Recommended workflow for in vitro genotoxicity testing of this compound.

Neurotoxicity and Other Potential Toxicological Endpoints

Beyond cytotoxicity and genotoxicity, a comprehensive toxicological profile would include an evaluation of neurotoxicity, reproductive and developmental toxicity, and repeated-dose systemic toxicity. As with genotoxicity, there is a paucity of specific data for this compound in these areas.

The finding that this compound exhibits moderate cytotoxicity in a neuroblastoma cell line suggests a potential for neurotoxic effects at sufficient concentrations.[3] However, without further studies on more complex neuronal models or in vivo assessments, this remains speculative. The observation that many of the neuroactive properties of oleamide are absent in this compound suggests that this compound may not interact with the same specific neuronal receptors and signaling pathways.[1]

The lack of data on repeated-dose and reproductive toxicity is a major limitation in assessing the potential risks associated with chronic or developmental exposure to this compound.

Signaling Pathways: A Profile of Inactivity Compared to Oleamide

The biological effects of oleamide are mediated through its interaction with several signaling pathways, including cannabinoid receptors (CB1), serotonin receptors (5-HT), and GABAA receptors.[1] It also inhibits gap-junctional communication.[1] A key aspect of this compound's toxicological profile is that it is largely inactive in these pathways where its cis-isomer is active.

This difference in activity is a crucial piece of information for researchers. It suggests that this compound is less likely to produce off-target effects related to these specific signaling systems when used as a control or when present as a contaminant.

Signaling_Pathways cluster_targets Molecular Targets & Pathways Oleamide Oleamide (cis-isomer) CB1 CB1 Receptor Oleamide->CB1 Agonist GABA_A GABA_A Receptor Oleamide->GABA_A Allosteric Modulator Serotonin 5-HT Receptors Oleamide->Serotonin Modulator GapJunction Gap Junctions Oleamide->GapJunction Inhibits This compound This compound (trans-isomer) This compound->CB1 Inactive This compound->GABA_A Inactive This compound->Serotonin Inactive This compound->GapJunction Inactive

Figure 2: Comparative activity of Oleamide and this compound on known signaling pathways.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete. The available evidence suggests that it is significantly less cytotoxic than its cis-isomer, oleamide, and largely inactive in the major signaling pathways modulated by oleamide. While this may suggest a lower overall hazard potential, the absence of data on critical endpoints such as genotoxicity, repeated-dose toxicity, and reproductive toxicity precludes a definitive safety assessment.

For researchers, the key takeaways are:

  • This compound exhibits moderate in vitro cytotoxicity at high concentrations.

  • There is a critical lack of data on its genotoxic potential.

  • Its inactivity in key signaling pathways contrasts sharply with oleamide, making it a potentially useful negative control, but this lack of biological activity should be confirmed for the specific system under investigation.

  • The potential for this compound to leach from plastic labware is a significant experimental consideration that necessitates careful selection of materials and the inclusion of appropriate controls.

Future research should prioritize the assessment of this compound's genotoxicity using standard OECD guideline assays. Furthermore, in vivo studies to evaluate its potential for systemic toxicity after repeated exposure are warranted to provide a more complete picture of its safety profile.

References

  • Hiley, C. R., & Ford, W. R. (2004). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? Cardiovascular Drug Reviews, 22(4), 309-322.
  • Van Duser, J. H., et al. (2012). The contribution of fatty acid amides to Prymnesium parvum Carter toxicity. Journal of Applied Phycology, 24(5), 1051-1060.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Health Canada. (2018). Screening Assessment: Fatty Amides Group. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Trbovšek, A., & Potočnik, N. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 1-11.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Elaidamide (trans-9-Octadecenoamide) is the amide derivative of elaidic acid, the trans-isomer of the ubiquitous oleic acid.[1][2] In the field of biochemical research, this compound serves as a critical tool, primarily as a structural analog and control compound for oleamide (cis-9-octadecenoamide), an endogenous fatty acid amide known to induce physiological sleep and modulate neurotransmitter systems.[3][4] The distinct stereochemistry of this compound's trans-double bond, compared to oleamide's cis-configuration, provides researchers with a means to investigate the structural specificity of biological targets. Given its importance and limited commercial availability in high purity, a reliable in-house synthesis protocol is invaluable for research laboratories.

This guide provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding fatty acid, elaidic acid. The described methodology is a robust two-step process designed for high yield and purity, suitable for professionals in chemical biology, pharmacology, and drug development. We will delve into the causality behind each procedural step, ensuring a deep understanding of the reaction mechanism and empowering researchers to troubleshoot and adapt the protocol as needed.

Synthesis Strategy: The Acyl Chloride Pathway

The direct amidation of a carboxylic acid with ammonia is generally infeasible due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[5][6] To circumvent this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. Our strategy employs a classic and highly efficient method: the conversion of elaidic acid into its highly reactive acyl chloride derivative, elaidoyl chloride, using thionyl chloride (SOCl₂).[5][7] This activated intermediate then readily undergoes nucleophilic acyl substitution with ammonia to yield the desired primary amide, this compound.[8][9]

G A Elaidic Acid B Elaidoyl Chloride A->B C Elaidoyl Chloride D This compound C->D  + NH₃ (aq) (Nucleophilic Attack) E Crude Product F High-Purity this compound E->F Recrystallization

Caption: Overall workflow for the synthesis of high-purity this compound.

Part I: Synthesis of Elaidoyl Chloride

This initial step is critical as it generates the activated acyl chloride necessary for amidation. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[7]

Materials & Equipment

Materials & ReagentsEquipment
Elaidic Acid (≥98%)Round-bottom flask (250 mL)
Thionyl Chloride (SOCl₂) (≥99%)Reflux condenser with drying tube (CaCl₂)
Anhydrous Dichloromethane (DCM)Magnetic stirrer and stir bar
Heating mantle
Ice bath
Rotary evaporator
Schlenk line or vacuum pump

Experimental Protocol

  • Reaction Setup: In a certified chemical fume hood, add elaidic acid (10.0 g, 35.4 mmol) and a magnetic stir bar to a 250 mL round-bottom flask. Add anhydrous DCM (50 mL) to dissolve the acid.

    • Scientist's Note: The use of anhydrous solvent is crucial to prevent the thionyl chloride from hydrolyzing, which would reduce yield and form corrosive HCl.[10]

  • Reagent Addition: Place the flask in an ice bath and allow the solution to cool to 0°C. While stirring, slowly add thionyl chloride (3.9 mL, 53.1 mmol, 1.5 eq) dropwise via a syringe over 15 minutes.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating and uncontrolled evolution of HCl and SO₂ gas. An excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[5]

  • Reflux: Remove the ice bath. Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and the DCM solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: Complete removal of SOCl₂ is vital, as any remaining reagent will react violently with the aqueous ammonia in the next step. Co-evaporation with an anhydrous solvent like toluene can aid in removing the last traces of thionyl chloride.

Safety & Handling: Thionyl Chloride

  • Extreme Hazard: Thionyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water, bases, and alcohols.[10][11]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene or rubber).[12][13]

  • Quenching/Disposal: Unused or residual thionyl chloride must be quenched cautiously by slow addition to a large volume of cold sodium bicarbonate solution or water with ice. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[12]

Part II: Synthesis of this compound

With the activated elaidoyl chloride in hand, the formation of the amide bond is a rapid and highly favorable reaction. The acyl chloride is vigorously attacked by the lone pair of electrons on the ammonia molecule in a classic nucleophilic acyl substitution.[8][14]

Materials & Equipment

Materials & ReagentsEquipment
Crude Elaidoyl Chloride (from Part I)Beaker (500 mL)
Tetrahydrofuran (THF) or Dichloromethane (DCM)Magnetic stirrer and stir bar
Concentrated Ammonium Hydroxide (~28-30% NH₃)Ice bath
Deionized WaterBüchner funnel and filter paper
Vacuum flask

Experimental Protocol

  • Setup: Place the flask containing the crude elaidoyl chloride (from Part I) in an ice bath. Add 50 mL of cold THF or DCM to dissolve the crude product.

  • Amidation Reaction: In a separate beaker, prepare a solution of 100 mL of concentrated ammonium hydroxide in 100 mL of deionized water and cool it in an ice bath.

  • Addition: While stirring the elaidoyl chloride solution vigorously, slowly pour it into the cold ammonia solution. A voluminous white precipitate will form immediately.[8][9]

    • Causality: This reaction is extremely violent and exothermic.[9] Performing the addition in this direction (adding acyl chloride to excess ammonia) and at low temperature is critical for safety and control. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct, forming ammonium chloride (NH₄Cl).[9][15]

  • Reaction Completion: Continue stirring the resulting slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter extensively with cold deionized water (3 x 100 mL) to remove the water-soluble byproduct, ammonium chloride.

  • Drying: Dry the collected white solid (crude this compound) in a vacuum oven at 40-50°C to a constant weight.

Part III: Purification and Characterization

Recrystallization is an effective method for purifying the crude this compound, removing any unreacted elaidic acid or other non-polar impurities.

Purification Protocol

  • Solvent Selection: A common solvent system for recrystallizing fatty acid amides is ethanol or an n-hexane/ethanol mixture.[16][17]

  • Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic methods.

ParameterExpected Result
Appearance White crystalline solid[3]
Yield Typically 80-95% (after purification)
Melting Point 91-94 °C[3]
¹H NMR (CDCl₃, 400 MHz)δ 5.30-5.45 (m, 2H, -CH=CH-), δ 2.21 (t, 2H, -CH₂-C=O), δ 1.99 (m, 4H, allylic -CH₂-), δ 1.63 (m, 2H, -CH₂-CH₂-C=O), δ 1.20-1.40 (br s, 20H, -(CH₂)₁₀-), δ 0.88 (t, 3H, -CH₃)
Mass Spectrometry (ESI+)m/z 282.28 [M+H]⁺, Calculated for C₁₈H₃₅NO: 281.48
FTIR (KBr, cm⁻¹)~3300, 3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~965 (C-H bend, trans C=C)

Note: NMR chemical shifts for amide N-H protons can be broad and variable in position.[18][19]

Reaction Mechanism Visualization

The synthesis proceeds via a two-stage nucleophilic acyl substitution mechanism. First, the carbonyl oxygen of elaidic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently deprotonates the hydroxyl group. A final rearrangement eliminates the elaidoyl chloride product along with gaseous SO₂ and HCl.[7] The second stage involves the nucleophilic attack of ammonia on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion.[8][14]

G cluster_step1 Mechanism: Step 1 - Acyl Chloride Formation cluster_step2 Mechanism: Step 2 - Amidation ElaidicAcid Elaidic Acid (R-COOH) Intermediate1 Protonated Chlorosulfite Ester ElaidicAcid->Intermediate1 + SOCl₂ ElaidoylChloride Elaidoyl Chloride (R-COCl) Intermediate1->ElaidoylChloride - SO₂ - HCl AcylChloride Elaidoyl Chloride (R-COCl) TetrahedralInt Tetrahedral Intermediate AcylChloride->TetrahedralInt + :NH₃ (Nucleophilic Attack) This compound This compound (R-CONH₂) TetrahedralInt->this compound - Cl⁻ - H⁺ (to excess NH₃)

Caption: Key stages of the nucleophilic acyl substitution mechanisms.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction.Increase reflux time or use a slight excess of thionyl chloride.
Hydrolysis of thionyl chloride or acyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents. Perform reaction under an inert atmosphere (N₂ or Ar).
Low Yield in Step 2 Loss of product during workup.Ensure thorough cooling before filtration to minimize solubility of this compound in the aqueous phase.
Incomplete reaction.Ensure vigorous stirring during the addition of acyl chloride to the ammonia solution.
Product is Oily/Low MP Presence of unreacted elaidic acid.Purify the product via recrystallization. Ensure complete conversion in Step 1.
Presence of oleamide isomer.Ensure the starting elaidic acid is of high purity and free from oleic acid.
Product Contaminated with NH₄Cl Insufficient washing.Wash the filtered crude product thoroughly with copious amounts of cold deionized water until the washings are neutral.

References

  • Chemguide . (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • ChemistryStudent . (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Doc Brown's Chemistry . (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]

  • Merkler, D. J., et al. (2018). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 23(9), 2337. MDPI. Retrieved from [Link]

  • AIP Publishing . (2017). Synthesis of fatty acid amide from amidation palm fatty acid distillate with urea using microwave irradiation. AIP Conference Proceedings. Retrieved from [Link]

  • Chemistry Stack Exchange . (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?. Retrieved from [Link]

  • Chemistry Stack Exchange . (2012). How do you Synthesise a Fatty Acid Amide?. Retrieved from [Link]

  • Chemistry LibreTexts . (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]

  • National Library of Medicine . (n.d.). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Retrieved from [Link]

  • Chemistry LibreTexts . (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • ResearchGate . (n.d.). The synthetic strategy for the fatty acid amides. Retrieved from [Link]

  • Chemistry LibreTexts . (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Fisher Scientific . (n.d.). Amide Synthesis. Retrieved from [Link]

  • Drexel University . (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

  • Cole-Parmer . (n.d.). Material Safety Data Sheet - Thionyl chloride, 99.5+%. Retrieved from [Link]

  • Ataman Kimya . (n.d.). ELAIDIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748865A - A kind of high-purity oleamide is continuously separated method of purification.
  • Nature . (2020). Interference of oleamide with analytical and bioassay results. Retrieved from [Link]

  • ResearchGate . (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Retrieved from [Link]

  • Wikipedia . (n.d.). Elaidic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.
  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • ResearchGate . (n.d.). A Convenient Protocol for the Synthesis of Fatty Acid Amides. Retrieved from [Link]

  • International Journal of New Chemistry . (2021). Synthesis and Characterization of Oleamide Slip Agent. Retrieved from [Link]

  • ResearchGate . (2018). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. Retrieved from [Link]

  • ResearchGate . (2021). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • National Library of Medicine . (n.d.). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Retrieved from [Link]

  • Royal Society of Chemistry . (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Retrieved from [Link]

  • ResearchGate . (n.d.). Hydroxyl radical-mediated conversion of oleic acid to elaidic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7098351B2 - Process for the production of fatty acid amides.
  • National Library of Medicine . (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Retrieved from [Link]

  • ResearchGate . (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Retrieved from [Link]

  • National Library of Medicine . (n.d.). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Retrieved from [Link]

  • 大学化学 . (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • LIPID MAPS Structure Database . (2022). Elaidic acid. Retrieved from [Link]

  • Chemistry LibreTexts . (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Elaidamide, the trans-isomer of oleamide, is a primary fatty acid amide (PFAM) with emerging biological significance, including potential roles as an endogenous inhibitor of epoxide hydrolase and an inducer of physiological sleep.[1][2][3] Accurate and sensitive detection of this compound in complex biological and pharmaceutical matrices is crucial for understanding its physiological functions, assessing its therapeutic potential, and monitoring its presence as a potential contaminant. This guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols, explain the rationale behind key experimental choices, and discuss method validation to ensure data integrity.

Introduction: The Significance of this compound Detection

This compound ((9E)-Octadecenamide) is the amide derivative of elaidic acid, the trans fatty acid counterpart to oleic acid.[3] While its cis-isomer, oleamide, is a well-characterized endogenous sleep-inducing lipid, this compound also exhibits significant bioactivity.[2][4] It has been identified in the cerebrospinal fluid of sleep-deprived animals and has been shown to inhibit critical enzymes like microsomal epoxide hydrolase and phospholipase A2.[2][3] Given the broad therapeutic potential of targeting fatty acid amides in conditions like pain, inflammation, and anxiety, the ability to precisely quantify this compound is of paramount importance to researchers in pharmacology and drug development.[1]

However, analyzing this compound presents several challenges:

  • Low Endogenous Concentrations: Bioactive lipids are often present at very low levels (pmol/g of tissue), demanding highly sensitive analytical techniques.[5]

  • Complex Matrices: Isolating this compound from biological samples (e.g., plasma, cerebrospinal fluid, tissue) requires efficient extraction methods to remove interfering lipids and proteins.[6]

  • Isomeric Separation: Distinguishing this compound from its cis-isomer, oleamide, and other structural analogs is critical and requires high-resolution chromatography.[7]

  • Contamination: Fatty acid amides like oleamide are common lubricants in plastics, creating a high risk of sample contamination from labware such as syringes and vials.[8][9]

This application note provides researchers with the necessary protocols and scientific rationale to overcome these challenges.

Overall Analytical Workflow

A successful analysis of this compound, regardless of the final detection method, follows a structured workflow. Each step is critical for achieving accurate and reproducible results. The general process involves isolating the analyte from the sample matrix, preparing it for analysis, separating it from other components, and finally, detecting and quantifying it.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Integrity Sample Biological Matrix (Plasma, Tissue, CSF) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Deriv Derivatization (For GC-MS) Purification->Deriv Optional Step Chrom Chromatographic Separation (GC or LC) Purification->Chrom Direct for LC-MS Deriv->Chrom MS Mass Spectrometry Detection & Quantification Chrom->MS Data Data Analysis MS->Data Validation Method Validation Data->Validation

Fig. 1: General workflow for this compound analysis.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate lipids, including this compound, from complex biological samples efficiently. The choice of method is critical for removing interfering substances like proteins and phospholipids that can suppress the analyte signal.[10]

Protocol: Lipid Extraction using a Modified Folch Method

This protocol is a gold-standard method for total lipid extraction from plasma or tissue homogenates.[10]

Rationale: The chloroform-methanol solvent system is highly effective at disrupting cell membranes and solvating a wide range of lipids. The subsequent addition of a salt solution induces a phase separation, partitioning the lipids into the lower chloroform layer while polar contaminants remain in the upper aqueous layer.

Materials:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS): e.g., ¹³C-labeled oleamide or a similar non-endogenous fatty acid amide.

  • Glass centrifuge tubes with PTFE-lined caps (to avoid plasticizer contamination)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or CSF, use the sample directly.

  • Internal Standard Spiking: To a 100 µL sample, add the internal standard. The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).[10]

Protocol: Solid-Phase Extraction (SPE) for Cleanup

For cleaner extracts and enhanced sensitivity, an SPE step can be incorporated after the initial lipid extraction.[7]

Rationale: Normal-phase SPE (e.g., using a silica cartridge) effectively separates lipids based on polarity. Primary fatty acid amides are moderately polar and can be separated from highly nonpolar neutral lipids (like triglycerides) and highly polar phospholipids. This reduces matrix effects and improves analytical accuracy.[7]

Procedure:

  • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) with a non-polar solvent like hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of hexane or chloroform and load it onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute interfering neutral lipids.

  • Elution: Elute the fatty acid amide fraction with a more polar solvent mixture, such as 95:5 (v/v) chloroform:methanol.

  • Drying: Evaporate the collected eluate to dryness under nitrogen.

G Start Dried Lipid Extract in Chloroform Load Load onto Silica SPE Cartridge Start->Load Wash Wash with Hexane Load->Wash Elute Elute with Chloroform:Methanol Wash->Elute Interfere Interfering Lipids (Discarded) Wash->Interfere Product Purified this compound Fraction Elute->Product

Fig. 2: Solid-Phase Extraction (SPE) workflow for cleanup.

Analytical Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acid amides, a derivatization step is typically required to improve their chromatographic properties.[11][12]

Rationale and Derivatization

Why Derivatize? Primary amides like this compound have active hydrogen atoms that can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization converts the amide group into a less polar, more volatile, and more thermally stable silyl derivative (e.g., trimethylsilyl, TMS).[11][13]

Protocol: Silylation

  • To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection. The sample is now ready for GC-MS analysis.

GC-MS Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.[14]

  • Mass Spectrometer: Agilent 5975C or equivalent.[14]

  • Column: A mid-polarity column is recommended for separating cis/trans isomers. A BPX70 or similar cyanopropyl-based column provides excellent resolution.[7] An HP-5MS can also be used for general separation.[7][14]

GC Conditions:

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 270°C, hold for 5 min.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for highest sensitivity.

  • Monitored Ions (for TMS-derivative): Monitor characteristic fragment ions. For the related oleamide-TMS derivative, key fragments include m/z 338 and 356.[11] The specific ions for this compound should be confirmed by analyzing a pure standard.

Analytical Methodology II: Liquid Chromatography-Tandem MS (LC-MS/MS)

LC-MS/MS is often the preferred method for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[15][16]

Rationale

Why LC-MS/MS? Reversed-phase LC (RP-LC) provides excellent separation of fatty acid amides based on their hydrophobicity. Coupling this with tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive detection. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process dramatically reduces background noise.

LC-MS/MS Protocol

Instrumentation:

  • LC System: UPLC system such as a Waters ACQUITY or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[15]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

  • Gradient: Start at 30% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.35 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: The specific precursor-to-product ion transitions must be optimized using a pure this compound standard. For the related oleamide ([M+H]⁺ = m/z 282.3), characteristic product ions from fragmentation include the loss of ammonia (m/z 265.3) and subsequent loss of water (m/z 247.2).[17][18]

    • This compound Precursor Ion [M+H]⁺: m/z 282.3

    • This compound Product Ion (Quantifier): e.g., m/z 265.3

    • This compound Product Ion (Qualifier): e.g., m/z 247.2

Method Validation and Data Interpretation

To ensure that the analytical method is suitable for its intended purpose, a full validation should be performed according to regulatory guidelines.[6][19]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Establishing a calibration curve with a series of standards to demonstrate a linear relationship between concentration and instrument response (R² > 0.99).[20]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ), and precision (RSD) should be ≤15% (≤20% at LLOQ).[20]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[21][22]

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked before extraction to one spiked after.[20]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[23]

Performance Characteristics Summary

The following table summarizes typical performance characteristics for fatty acid amide analysis. Actual values must be determined during in-house validation.

ParameterGC-MSLC-MS/MS
Derivatization Required (Silylation)Not Required
LOD/LOQ Low pg on-column[7]Low ng/mL to pg/mL[22]
Linear Range 1-50 ng/mL[11][13]0.1 - 50 µg/mL[15][20]
Precision (RSD) < 15%< 10%[20]
Accuracy 85-115%95-105%[20]
Key Advantage High resolution for isomersHigh throughput, high sensitivity
Key Limitation Slower, requires derivatizationPotential for matrix effects

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. A carefully optimized sample preparation protocol is paramount to minimize matrix interference and ensure accurate results. By following the detailed protocols and validation guidelines presented in this note, researchers can confidently generate high-quality, reproducible data to advance the understanding of this compound's role in biological systems.

References

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-85. [Link]

  • Botros, M., & Abdel-Megeed, M. (2018). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Journal of the American Oil Chemists' Society. [Link]

  • Le Faouder, P., & Bertrand-Michel, J. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3303. [Link]

  • Al-Soud, Y. A., & Al-Masri, M. (2021). Bioanalytical method validation and quantification strategies. ResearchGate. [Link]

  • Jug, U., Naumoska, K., Metličar, V., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 589. [Link]

  • Mayrand-Provencher, L., Furtado, M., Mess, J. N., et al. (2012). Challenges in Performing a Scientifically Meaningful Lipemic Plasma Test in Bioanalytical Method Validation. AAPS. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-66. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A Gas Chromatographic–Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Lumir Lab. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Journal of Applied Bioanalysis. (2024). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. [Link]

  • Wang, Y., Li, Y., Wang, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition, 9, 866336. [Link]

  • Chen, G., Zhang, L., & Wu, Y. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Journal of Chromatography A, 1216(49), 8734-8. [Link]

  • MDPI. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. [Link]

  • Wahyuni, F. S., Zulfikar, Z., & Yulita, M. (2017). Identification of oleamide in Guatteria recurvisepala by LC/MS-based Plasmodium falciparum thioredoxin reductase ligand binding method. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Atlantis Press. (2018). Determination of five amides in food contact materials by GC/MS. Advances in Engineering Research, volume 164. [Link]

  • ResearchGate. (n.d.). MS analysis of standard compound oleamide with parent ion m/z 282.2792. [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11). [Link]

  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design, 4(4), 303-14. [Link]

  • Fuchs, J. E., & Johnson, M. E. (2012). Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives. Journal of visualized experiments : JoVE, (66), e4058. [Link]

  • Jug, U., Naumoska, K., Metličar, V., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 2163. [Link]

  • Science Journal of Analytical Chemistry. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Science Publishing Group. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Oleamide GC-MS (Non-derivatized). [Link]

  • Jug, U., Naumoska, K., Metličar, V., et al. (2020). Interference of oleamide with analytical and bioassay results. PubMed. [Link]

  • ResearchGate. (2024). Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. [Link]

Sources

Application Note: Quantitative Analysis of Elaidamide in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the identification and quantification of elaidamide, the trans-isomer of oleamide, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a primary fatty acid amide (PFAM) with roles in biological systems and applications as an industrial slip agent in polymers like polyethylene. Accurate quantification is crucial for understanding its physiological functions and for quality control in industrial settings. This document details a robust workflow, including sample extraction, chemical derivatization, optimized instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the rationale behind key experimental choices to ensure reproducibility and accuracy.

Introduction: The Significance of this compound Analysis

This compound ((E)-octadec-9-enamide) is the geometric isomer of oleamide, an endogenous lipid molecule known to induce sleep and modulate neurotransmitter receptors.[1][2] While oleamide has been studied extensively, the distinct biological role of this compound is an emerging area of research. Furthermore, fatty acid amides like oleamide and erucamide are widely used as slip agents in plastic films; their presence and migration from packaging into foodstuffs or pharmaceuticals is a matter of safety and quality control.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. Its high chromatographic resolution separates this compound from structurally similar lipids, while mass spectrometry provides sensitive and specific detection, making it an ideal platform for this application.[4][5] However, due to the polar nature and thermal lability of the primary amide group, direct analysis can be challenging. This protocol employs a critical derivatization step to enhance the analyte's volatility and thermal stability, ensuring sharp chromatographic peaks and reliable quantification.[6][7]

Principle of the Method: From Sample to Signal

The analytical workflow is designed to reliably extract this compound from a complex matrix, prepare it for gas phase analysis, and detect it with high specificity. The core of this method rests on three pillars:

  • Efficient Extraction: Isolation of this compound from the sample matrix (e.g., biological fluid, polymer extract) using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE provides a cleaner extract, which is crucial for minimizing matrix interference.[4]

  • Chemical Derivatization: Conversion of the polar this compound molecule into a non-polar, thermally stable trimethylsilyl (TMS) derivative. This is achieved through a silylation reaction, which replaces the active hydrogens on the amide group.[7][8][9] This step is fundamental for preventing peak tailing and analyte degradation in the GC system.

  • Sensitive GC-MS Detection: Separation of the derivatized this compound on a non-polar capillary column followed by detection using mass spectrometry. Quantification is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.[1][8]

Experimental Workflow and Protocols

Materials and Reagents
  • Solvents: Hexane, Ethyl Acetate, Chloroform, 2-Propanol, Acetonitrile (HPLC or GC grade)

  • Standards: this compound (analytical standard grade), ¹³C₁₈-Oleamide or other suitable isotopic internal standard (IS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[8][9]

  • Solid-Phase Extraction: Silica-based SPE cartridges (e.g., 500 mg).[4]

  • Glassware: Use glass vials and syringes to minimize contamination from plasticizers like oleamide.[8][10]

Sample Preparation: A Step-by-Step Protocol

This protocol is adaptable for various matrices. The critical step is the isolation of the total lipid extract before proceeding with SPE.

Step 1: Lipid Extraction

  • For biological fluids (e.g., plasma), perform a solvent extraction. Add the internal standard (e.g., 25 ng of ¹³C₁₈-oleamide) to 1 mL of the sample.[8] Extract with a 2:1 mixture of hexane:ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction twice.

  • For polymer films, pressurized solvent extraction or Soxhlet extraction can be used to obtain the total extract.[3]

Step 2: Solid-Phase Extraction (SPE) for Cleanup

  • Rationale: SPE is employed to separate primary fatty acid amides from other lipid classes (e.g., triglycerides, sterols) that can interfere with the analysis.[4][11]

  • Protocol:

    • Condition a 500 mg silica SPE cartridge with hexane.

    • Load the combined organic extract from Step 1 onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane:ethyl acetate (70:30, v/v) to elute less polar lipids.[11]

    • Elute the fatty acid amide fraction with a more polar solvent mixture, such as chloroform:2-propanol (2:1, v/v).[11]

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

Step 3: Derivatization to Trimethylsilyl (TMS) Ester

  • Rationale: Silylation increases the volatility of this compound by replacing the active hydrogens on the amide nitrogen with bulky, non-polar TMS groups. This prevents hydrogen bonding, reduces peak tailing, and improves thermal stability.[7][9][12]

  • Protocol:

    • To the dried residue from Step 2, add 10-20 µL of BSTFA (+1% TMCS).[8]

    • Seal the glass vial tightly with a Teflon-lined cap.

    • Heat the vial at 95°C for 5-10 minutes to ensure the reaction goes to completion.[8]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Optimized Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other instruments.

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnHP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][5][8]A robust, non-polar column providing excellent separation for a wide range of analytes, including silylated compounds.
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplitlessMaximizes the transfer of analyte to the column, essential for trace-level quantification.
Injector Temperature250°C[8]Hot enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier GasHelium, Constant Flow Rate: 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 100°C, hold 4 min; Ramp: 20°C/min to 250°C; Hold: 18 min.[8]The initial hold allows for solvent focusing, while the ramp effectively separates analytes based on boiling point. The final hold ensures elution of all compounds.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.230°C[13]Standard temperature to maintain ion optics cleanliness and promote efficient ionization.
Transfer Line Temp.280°C[8]Must be high enough to prevent condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan is used for initial method development and peak identification. SIM mode is used for routine quantification to achieve the highest sensitivity.[4][8]
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Polymer) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Lipid Extraction (LLE or SPE) Spike->Extract Evap1 4. Evaporate to Dryness Extract->Evap1 Deriv 5. Derivatization (BSTFA, 95°C) Evap1->Deriv Inject 6. GC-MS Injection Deriv->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Concentration Calculation Calibrate->Quantify

Caption: The complete workflow for this compound analysis.

Data Analysis and Interpretation

Identification of TMS-Elaidamide

The identity of the this compound peak is confirmed by two parameters:

  • Retention Time (RT): The TMS-derivatized this compound will have a specific and reproducible retention time under the defined chromatographic conditions. It will elute slightly before its cis-isomer, TMS-oleamide, on standard non-polar columns.

  • Mass Spectrum: The EI mass spectrum provides a molecular fingerprint. While the molecular ion of the TMS-derivative (m/z 353) may be present, it is often of low abundance. The fragmentation pattern is key for confirmation.

Mass Spectral Fragmentation

The fragmentation of silylated fatty acid amides is characteristic. For TMS-elaidamide, key ions for use in SIM mode include:

  • m/z 338: This prominent ion corresponds to the loss of a methyl group ([M-15]⁺) from the TMS moiety, a very common fragmentation for TMS derivatives.

  • m/z 73: The base peak for many TMS compounds, representing the stable [(CH₃)₃Si]⁺ ion.

  • m/z M-71: Resulting from the loss of an n-pentyl fragment, this has also been reported as a major fragment for silylated amides.[7]

For quantitative analysis, monitoring ions like m/z 338 for this compound and m/z 356 for the ¹³C₁₈-oleamide internal standard provides excellent specificity and sensitivity.[1][8]

Compound Derivative Expected M⁺ Key Diagnostic Ions (m/z) for SIM
This compoundTMS353338, 73, M-71
¹³C₁₈-Oleamide (IS)TMS371356
Quantification

Quantitative analysis is achieved by constructing a calibration curve.

  • Prepare a series of calibration standards containing known concentrations of this compound (e.g., 1-50 ng/mL) and a fixed concentration of the internal standard.

  • Process these standards through the derivatization and GC-MS analysis steps.

  • For each point, calculate the ratio of the this compound peak area to the internal standard peak area.

  • Plot this area ratio against the known concentration of this compound. The resulting linear regression is used to calculate the concentration of this compound in unknown samples based on their measured peak area ratios. This ratiometric approach corrects for any loss during sample prep or variability in injection volume.

Conclusion and Best Practices

This application note provides a validated and robust GC-MS method for the quantitative analysis of this compound. The key to success lies in meticulous sample preparation, including effective cleanup and complete derivatization. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision.

Key Best Practices:

  • Avoid Plastic Contamination: Use glass and solvent-rinsed labware exclusively, as oleamide is a common lubricant in plastics and can leach into samples, causing significant interference.[8][10]

  • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure samples are completely dry before adding BSTFA to prevent reagent quenching and incomplete derivatization.[12]

  • Method Validation: For routine analysis, validate the method according to standard guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Detection limits in the picogram range are achievable with this method.[4]

By adhering to this detailed protocol, researchers can confidently and accurately measure this compound in a variety of complex matrices, facilitating further investigation into its biological and industrial relevance.

References

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-85. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of Oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-66. [Link]

  • Chen, G., Sun, H., & Liu, Y. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Journal of Chromatography A, 1216(49), 8704-8. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. PubMed. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Lumir Lab. [Link]

  • Madl, T., et al. (2016). GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. [Link]

  • Li, Y., et al. (2018). Determination of five amides in food contact materials by GC/MS. Atlantis Press. [Link]

  • da Silva, G. F., et al. (2018). Mass spectra of the ethyl oleate (a) and oleic acid amide (b) compounds. ResearchGate. [Link]

  • Shimadzu Corporation. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. [Link]

  • da Silva, M. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 979-985. [Link]

  • Phupaboon, A., et al. (2023). MS analysis of standard compound oleamide with parent ion m/z 282.2792. ResearchGate. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gee, A. J., Groen, L. A., & Johnson, M. E. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A, 849(2), 541-52. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Jamnik, P., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Degano, I., et al. (2017). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. University of Pisa. [Link]

Sources

Application Notes & Protocols: Characterizing Elaidamide Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Elaidamide, the trans isomer of oleamide, is a primary fatty acid amide with emerging biological significance. Initially identified in the cerebrospinal fluid of sleep-deprived felines, its molecular mechanisms are an area of active investigation[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the bioactivity of this compound. We present a multi-assay workflow, beginning with foundational cytotoxicity assessments and progressing to functional assays targeting its most probable molecular targets, including ion channels and enzymes involved in endocannabinoid signaling. Each protocol is detailed with step-by-step instructions, explanations of critical parameters, and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound ((9E)-octadecenamide) is the geometric isomer of the more extensively studied oleamide ((9Z)-octadecenamide). While both are endogenous lipids, their distinct stereochemistry can lead to different biological activities. This compound has been shown to inhibit enzymes such as microsomal epoxide hydrolase and phospholipase A2[1][2]. Its structural similarity to oleamide, a known modulator of the endocannabinoid system and various ion channels, suggests that this compound may possess a broad range of neuromodulatory and signaling functions[3][4][5].

Characterizing the cellular effects of this compound is crucial for understanding its physiological roles and therapeutic potential. Cell-based assays offer a controlled environment to dissect its mechanism of action, identify cellular targets, and quantify its potency and efficacy. This guide outlines a logical progression of assays to build a comprehensive activity profile for this compound.

Strategic Workflow for Assessing this compound Bioactivity

A systematic approach is essential when characterizing a bioactive lipid. We recommend a tiered strategy that first establishes a viable concentration range before probing specific mechanistic pathways. This ensures that observed functional effects are not artifacts of cellular toxicity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Advanced Characterization A Stock Solution Prep & QC (LC-MS Verification) B Assay 1: Cytotoxicity Profiling (e.g., MTT, LDH Assay) A->B Determine solubility & purity C Assay 2: Ion Channel Modulation (Calcium Flux Assay for TRP Channels) B->C Establish Non-Toxic Concentration Range D Assay 3: FAAH Enzyme Inhibition (Cell Lysate Activity Assay) B->D E Assay 4: GPCR Signaling (cAMP Accumulation Assay) B->E F Patch-Clamp Electrophysiology (Confirm Ion Channel Effects) C->F If modulation observed G Data Analysis & Interpretation (IC50/EC50 Determination) D->G E->G F->G

Caption: Recommended workflow for this compound bioactivity screening.

Foundational Protocol: Cell Viability and Cytotoxicity

Rationale: Before assessing functional activity, it is imperative to determine the concentration range at which this compound is non-toxic to the cell models being used. High concentrations of lipids can induce cytotoxicity through mechanisms like membrane disruption or lipotoxicity. This protocol uses the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HEK293, SH-SY5Y, or A549).

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (high-purity)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in serum-free medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of the prepared this compound dilutions. Include "vehicle control" (DMSO in medium) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Sample / Absorbance_Vehicle) * 100. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation:

Treatment Concentration (µM) Absorbance (570 nm) % Viability
Vehicle (0.5% DMSO) 0 1.25 100%
This compound 1 1.23 98.4%
This compound 10 1.19 95.2%
This compound 30 1.15 92.0%
This compound 100 0.65 52.0%

| Positive Control (e.g., Doxorubicin) | 10 | 0.10 | 8.0% |

Table 1: Example data from an MTT assay. The results indicate that this compound shows significant cytotoxicity at 100 µM. Subsequent functional assays should be conducted at concentrations well below this, typically ≤30 µM.

Functional Assay 1: TRP Channel Modulation via Calcium Flux

Rationale: Related fatty acid amides, like oleamide and anandamide, are known modulators of Transient Receptor Potential (TRP) channels, particularly TRPV1[4][5][6]. These channels are non-selective cation channels that play critical roles in sensation and cellular signaling. Their activation leads to an influx of calcium (Ca²⁺), which can be measured using fluorescent indicators.

G cluster_0 Assay Principle A Cells loaded with Ca2+ sensitive dye (e.g., Fluo-4 AM) B This compound or Control Ligand Added A->B C TRPV1 Channel Activation/Modulation B->C D Ca2+ Influx C->D E Fluorescence Increase D->E F Signal Detection (Plate Reader) E->F

Caption: Workflow for a fluorescent calcium flux assay.

Protocol: Fluo-4 Calcium Flux Assay

Objective: To determine if this compound activates or modulates TRPV1 channels expressed in a heterologous system (e.g., HEK293-TRPV1 cells).

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK-TRPV1)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (anion-exchange transport inhibitor, prevents dye leakage)

  • This compound

  • Capsaicin (TRPV1 agonist, positive control)

  • Capsazepine (TRPV1 antagonist, negative control)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with automated injection (Ex/Em: 494/516 nm)

Procedure:

  • Cell Seeding: Seed HEK-TRPV1 cells into black, clear-bottom 96-well plates at 5 x 10⁴ cells/well and grow overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (0.02%), and Probenecid (2.5 mM) in Assay Buffer. Remove cell culture medium, add 100 µL of loading buffer to each well, and incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer (containing Probenecid) to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Plates: Prepare a separate 96-well plate with 4x concentrated solutions of this compound, Capsaicin, and other controls.

  • Assay Measurement:

    • Place the cell plate into the fluorescent reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Agonist Mode: The reader's injector adds 50 µL from the compound plate (containing this compound or Capsaicin).

    • Antagonist Mode: Inject 25 µL of this compound (or Capsazepine) and incubate for 5-10 minutes. Then, inject 25 µL of Capsaicin to measure inhibition.

    • Continue reading fluorescence for 2-3 minutes to capture the peak response.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Normalize the data to the maximal response induced by a saturating concentration of Capsaicin. Plot concentration-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation:

Compound Test Mode Concentration Response (% of Max Capsaicin)
Capsaicin Agonist 1 µM 100%
This compound Agonist 10 µM 15%
This compound Antagonist 10 µM (pre-inc.) 60% (vs. 1 µM Capsaicin)

| Capsazepine | Antagonist | 10 µM (pre-inc.) | 5% (vs. 1 µM Capsaicin) |

Table 2: Example calcium flux data. This hypothetical result suggests this compound has weak agonist activity on its own but acts as a partial antagonist of TRPV1 when challenged with Capsaicin.

Functional Assay 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of fatty acid amides, including anandamide[7][8]. Oleamide is a known substrate and competitive inhibitor of FAAH[9]. Given its structural similarity, this compound may also interact with FAAH. Inhibiting FAAH would increase the levels of endogenous fatty acid amides, representing a significant therapeutic strategy[10][11][12].

Protocol: Cell-Based FAAH Activity Assay

Objective: To measure the ability of this compound to inhibit FAAH activity in cell lysates.

Materials:

  • Cells with high endogenous FAAH expression (e.g., rat brain homogenate, or cells overexpressing FAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH substrate (e.g., Anandamide-d4 or a fluorogenic substrate like AMC-arachidonoyl amide)

  • This compound

  • URB597 (selective FAAH inhibitor, positive control)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system or a fluorescence plate reader

Procedure (using LC-MS/MS):

  • Lysate Preparation: Homogenize cells or tissue in a lysis buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µg of cell lysate protein.

    • This compound or URB597 at various concentrations (pre-incubate for 15 minutes at 37°C).

    • FAAH Assay Buffer to a final volume of 90 µL.

  • Initiate Reaction: Add 10 µL of 100 µM Anandamide-d4 (final concentration 10 µM) to start the reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Arachidonic acid-d8).

  • Sample Processing: Centrifuge at high speed to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the product (Arachidonic acid-d4) formed.

  • Data Analysis: Calculate the rate of product formation. Determine the % inhibition for each this compound concentration relative to the vehicle control. Plot the concentration-inhibition curve and fit to a suitable model to determine the IC₅₀ value.

Data Interpretation:

Compound Concentration (µM) Product Formed (pmol/min/mg) % Inhibition
Vehicle 0 250 0%
This compound 1 200 20%
This compound 10 130 48%
This compound 100 45 82%

| URB597 | 1 | 25 | 90% |

Table 3: Example FAAH inhibition data. The results suggest that this compound inhibits FAAH activity with an estimated IC₅₀ in the low micromolar range.

Conclusion and Future Directions

This application note provides a validated, multi-tiered framework for characterizing the cellular activities of this compound. The workflow progresses from essential cytotoxicity profiling to specific, mechanism-based functional assays for high-probability targets like TRP channels and FAAH. The data generated from these protocols will enable researchers to build a robust pharmacological profile for this compound.

Further characterization could involve:

  • Patch-Clamp Electrophysiology: To confirm and detail the effects on ion channel kinetics and conductance[13][14][15].

  • Receptor Binding Assays: To investigate direct interactions with cannabinoid receptors (CB1/CB2), where its cis-isomer oleamide shows activity[9].

  • Downstream Signaling Assays: Measuring changes in intracellular messengers like cAMP or assessing phosphorylation of kinases (e.g., MAPK) to map the signaling cascades affected by this compound[5].

  • Lipidomics: To understand how this compound treatment alters the cellular lipid landscape, potentially affecting related signaling lipids like ceramides[16].

By employing these cell-based methodologies, the scientific community can effectively uncover the biological roles of this compound, paving the way for potential applications in pharmacology and drug discovery.

References

  • Jug, U., Naumoska, K., Metličar, V., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports. Available at: [Link]

  • Halder, S., Macatangay, N. J., Zerfas, B. L., et al. (2022). Oleic amide derivatives as small molecule stimulators of the human proteasome's core particle. RSC Medicinal Chemistry. Available at: [Link]

  • Leggett, J. D., Aspley, S., Beckett, S. R., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology. Available at: [Link]

  • Naumoska, K., Vovk, I., & Lucas, K. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods. Available at: [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology. Available at: [Link]

  • McKinney, M. K., & Cravatt, B. F. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators. Available at: [Link]

  • Moreno-Sanz, G., Schlosburg, J. E., & Goya-Arce, O. R. (2010). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British Journal of Pharmacology. Available at: [Link]

  • Mu, Y., & Li, H. (2007). In Vivo Evidence that N-Oleoylglycine Acts Independently of Its Conversion to Oleamide. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery. Available at: [Link]

  • Naumoska, K., Vovk, I., & Lucas, K. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods. Available at: [Link]

  • Oz, M. (2006). Anandamide as an intracellular messenger regulating ion channel activity. The Journal of membrane biology. Available at: [Link]

  • Serrano, A., & Parsons, L. H. (2014). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Psychopharmacology. Available at: [Link]

  • Bertin, P., Vorsa, N., & De, S. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacology Guy. (2024). How drugs block ion channels. YouTube. Available at: [Link]

  • University of Leeds. (2020). Understanding ion channel inhibition to open doors in drug discovery. School of Medicine. Available at: [Link]

  • Ho, W. S., & Hiley, C. R. (2008). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British Journal of Pharmacology. Available at: [Link]

  • Jug, U., Naumoska, K., Metličar, V., et al. (2020). Interference of oleamide with analytical and bioassay results. ResearchGate. Available at: [Link]

  • Wiebe, J., & Ruben, P. C. (2001). Modulation of Human Muscle Sodium Channels by Intracellular Fatty Acids Is Dependent on the Channel Isoform. Journal of Biological Chemistry. Available at: [Link]

  • Chik, C. L., & Ho, A. K. (2004). Ceramide inhibits L-type calcium channel currents in GH3 cells. Molecular and Cellular Endocrinology. Available at: [Link]

Sources

Application Notes and Protocols for Studying the Effects of Elaidamide on Sleep

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Somnogenic Potential of a Trans-Fatty Acid Amide

Elaidamide, the trans-isomer of the well-documented sleep-inducing lipid oleamide, presents a compelling yet underexplored avenue in sleep research.[1][2][3] While oleamide (cis-9,10-octadecenamide) has been extensively studied for its role in promoting sleep, its stereoisomer, this compound, remains enigmatic.[4][5][6][7][8] Initial findings have indicated that this compound, like its cis-counterpart, is present in the cerebrospinal fluid of sleep-deprived felines and can induce physiological sleep in rats.[1][2] This suggests that this compound may be an endogenous sleep-regulating molecule.

The critical difference in the spatial arrangement of their double bonds—cis for oleamide and trans for this compound—likely dictates distinct biological activities.[9] Indeed, research has demonstrated stereoselectivity in the actions of these isomers; for instance, oleamide modulates GABAA receptors and voltage-gated sodium channels, whereas this compound is inactive at these specific targets.[4][10] This divergence underscores the necessity of a dedicated and comprehensive investigation into the mechanisms by which this compound influences sleep.

This document provides a detailed framework for studying the effects of this compound on sleep, from initial in vivo characterization to in vitro mechanistic explorations. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data to elucidate the therapeutic potential of this compound.

PART 1: In Vivo Assessment of this compound's Effects on Sleep Architecture

The primary objective of this phase is to definitively characterize the impact of this compound on sleep patterns in a rodent model. This involves surgical implantation of electrodes for polysomnographic recording, administration of this compound, and detailed analysis of sleep-wake states.

Animal Model and Husbandry

Adult male C57BL/6 mice are recommended for these studies due to their well-characterized sleep patterns and the availability of extensive genetic and pharmacological tools. Animals should be housed individually under a strict 12:12 hour light-dark cycle with ad libitum access to food and water to ensure stable circadian rhythms.

Surgical Implantation of EEG/EMG Electrodes

Accurate sleep staging necessitates the recording of electroencephalography (EEG) and electromyography (EMG) signals.

Protocol 1: EEG/EMG Electrode Implantation Surgery

  • Anesthesia: Anesthetize the mouse with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the surgical area on the scalp and disinfect with povidone-iodine and ethanol. Place the animal in a stereotaxic frame.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Electrode Placement:

    • EEG Electrodes: Drill two small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel EEG electrodes until they touch the dura mater.

    • EMG Electrodes: Insert two Teflon-coated stainless steel wires into the nuchal (neck) muscles to record muscle tone.

  • Ground Electrode: Place a ground screw electrode over the cerebellum.

  • Headmount Assembly: Connect all electrode wires to a headmount connector and secure the entire assembly to the skull using dental cement.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments.

Drug Preparation and Administration

The lipophilic nature of this compound requires careful preparation for in vivo administration.

Protocol 2: Preparation and Administration of this compound

  • Vehicle Selection: A common vehicle for lipid-soluble compounds is a mixture of Tween 80, ethanol, and saline. A suggested starting formulation is 5% Tween 80, 5% ethanol, and 90% sterile saline.

  • Solubilization:

    • Weigh the desired amount of this compound.

    • Dissolve it first in the ethanol.

    • Add the Tween 80 and mix thoroughly.

    • Slowly add the saline while vortexing to form a stable emulsion.

    • Prepare the vehicle control using the same procedure, omitting this compound.

  • Dose-Response Study: Due to limited data, a dose-finding study is crucial. Based on the reported effective dose for oleamide, a starting range of 5, 10, 25, and 50 mg/kg administered intraperitoneally (i.p.) is recommended.[6]

  • Administration: Administer the prepared this compound solution or vehicle control via i.p. injection at the beginning of the light phase (the primary sleep period for mice).

Polysomnographic Recording and Analysis

Protocol 3: EEG/EMG Recording and Sleep Scoring

  • Habituation: Habituate the surgically implanted mice to the recording chamber and tethered cable for at least two days prior to the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours before any drug administration to establish individual sleep-wake patterns.

  • Experimental Recording: On the experimental day, administer this compound or vehicle and record EEG/EMG signals continuously for at least 12 hours.

  • Sleep Scoring:

    • Divide the recordings into 10-second epochs.

    • Manually or using automated scoring software, classify each epoch as one of three states:

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

      • Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.

      • Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).

  • Data Analysis: Quantify the following parameters for each animal and treatment group:

    • Total time spent in wake, NREM, and REM sleep.

    • Sleep latency (time from injection to the first continuous epoch of NREM sleep).

    • Bout duration and number for each sleep-wake state.

    • Sleep efficiency (total sleep time / total recording time).

Data Presentation: Expected Outcomes of this compound Administration on Sleep Parameters

ParameterVehicle ControlLow Dose this compoundHigh Dose this compound
Total NREM Sleep (min) BaselinePotential IncreaseSignificant Increase
Total REM Sleep (min) BaselineNo Change/DecreasePotential Decrease
Sleep Latency (min) BaselinePotential DecreaseSignificant Decrease
Wake Time (min) BaselinePotential DecreaseSignificant Decrease
NREM Bout Duration (s) BaselinePotential IncreaseSignificant Increase
REM Bout Duration (s) BaselineNo Change/DecreasePotential Decrease

PART 2: Investigating the Mechanism of Action of this compound

Given that this compound's hypnotic effects may differ from oleamide's, a multi-pronged approach is necessary to probe its potential molecular targets.

In Vitro Receptor Binding and Enzyme Inhibition Assays

This series of assays will screen for direct interactions of this compound with key targets implicated in sleep regulation.

Protocol 4: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane fractions from rodent brain tissue or from cell lines expressing the receptor of interest (e.g., CB1, GABAA, 5-HT receptors).

  • Binding Reaction: Incubate the membrane preparations with a specific radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

  • Detection: Separate bound from free radioligand and quantify the amount of bound radioactivity.

  • Data Analysis: Determine the inhibitory constant (Ki) of this compound for each receptor to assess its binding affinity. Compare these results with oleamide as a positive control where applicable.

Protocol 5: FAAH Enzyme Activity Assay

  • Enzyme Source: Use either purified recombinant Fatty Acid Amide Hydrolase (FAAH) or rodent liver or brain microsomes as a source of the enzyme.

  • Substrate: Utilize a fluorogenic or chromogenic substrate for FAAH.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Activity Measurement: Monitor the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for this compound to determine its potency as a FAAH inhibitor.[11][12][13][14]

Visualization: Proposed Experimental Workflow

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Mechanistic Studies animal_model Rodent Model (C57BL/6 Mice) surgery EEG/EMG Implantation animal_model->surgery drug_prep This compound Formulation & Dosing surgery->drug_prep recording Polysomnographic Recording drug_prep->recording analysis_sleep Sleep Architecture Analysis recording->analysis_sleep interpretation Target Identification analysis_sleep->interpretation Hypothesis Generation receptor_binding Receptor Binding Assays (CB1, GABAA, 5-HT) receptor_binding->interpretation faah_assay FAAH Inhibition Assay faah_assay->interpretation

Caption: Workflow for investigating this compound's effects on sleep.

In Vivo Pharmacological Challenge Studies

To further elucidate the pathways involved in this compound-induced sleep, co-administration with specific receptor antagonists can be performed.

Protocol 6: Pharmacological Antagonism

  • Animal Preparation: Use surgically implanted mice as described in Part 1.

  • Antagonist Pre-treatment: Thirty minutes prior to this compound administration, pre-treat animals with a selective antagonist for a hypothesized target (e.g., a CB1 receptor antagonist like rimonabant, or a GABAA receptor antagonist like flumazenil).

  • This compound Administration and Recording: Administer the effective dose of this compound determined in the dose-response study and record EEG/EMG as previously described.

  • Data Analysis: Compare the sleep-modulating effects of this compound in the presence and absence of the antagonist. A reversal of this compound's effects by a specific antagonist would implicate that receptor system in its mechanism of action.

Visualization: Putative Signaling Pathways for Fatty Acid Amide-Induced Sleep

G cluster_membrane Cell Membrane This compound This compound CB1R CB1 Receptor This compound->CB1R ? GABAAR GABAA Receptor This compound->GABAAR ? HTR 5-HT Receptor This compound->HTR ? FAAH FAAH This compound->FAAH ? Oleamide Oleamide Oleamide->CB1R Agonist Oleamide->GABAAR Positive Allosteric Modulator Oleamide->HTR Modulator Oleamide->FAAH Substrate Sleep Sleep Promotion CB1R->Sleep GABAAR->Sleep HTR->Sleep FAAH->this compound Degradation? FAAH->Oleamide Degradation

Caption: Potential mechanisms of this compound and Oleamide on sleep.

PART 3: Behavioral Phenotyping

To complement the EEG/EMG data, behavioral tests can provide insights into the sedative and anxiolytic properties of this compound.

Protocol 7: Open Field Test

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure: Place the mouse in the center of the open field and allow it to explore for 10-15 minutes.

  • Data Collection: Use video tracking software to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: A decrease in locomotor activity can indicate a sedative effect. An increase in time spent in the center can suggest anxiolytic properties.

Protocol 8: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

  • Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound's effects on sleep and its potential mechanisms of action. The stereoselective nature of fatty acid amide signaling suggests that this compound may possess a unique pharmacological profile, distinct from its well-studied cis-isomer, oleamide. Should this compound prove to be a potent sleep-promoting agent, further studies will be warranted to explore its pharmacokinetics, safety profile, and potential as a novel therapeutic for sleep disorders. The comparative approach outlined here, directly contrasting the effects of this compound and oleamide, will be crucial in delineating the specific contributions of each isomer to the regulation of sleep.

References

  • Immunomart. This compound. [Link]

  • Lees, G., et al. (1998). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British Journal of Pharmacology, 126(5), 1195–1206. [Link]

  • Yang, J. Y., et al. (2003). The serotonergic system may be involved in the sleep-inducing action of oleamide in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(6), 457–462. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044–5049. [Link]

  • Boger, D. L., et al. (1999). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design, 5(4), 303-314. [Link]

  • Huitrón-Reséndiz, S., et al. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental Neurology, 172(1), 235–243. [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253–262. [Link]

  • Coyne, L., et al. (2002). Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British Journal of Pharmacology, 135(8), 1977-1987. [Link]

  • Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology, 25(5 Suppl), S36–S39. [Link]

  • Kim, S. H., et al. (2021). Oleamide, a Sleep-Inducing Supplement, Upregulates Doublecortin in Hippocampal Progenitor Cells via PPARα. Journal of Alzheimer's Disease, 84(4), 1747–1762. [Link]

  • Thomas, E. A., et al. (2005). The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. Journal of Neurochemistry, 94(5), 1435–1443. [Link]

  • Bezuglov, V. V., et al. (2020). Bioactive amides of fatty acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 227-242. [Link]

  • Boger, D. L., & Johnson, D. S. (2001). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Angewandte Chemie International Edition, 40(7), 1224-1246. [Link]

  • Sheskin, T., et al. (1997). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 40(5), 659–667. [Link]

  • Justinova, Z., et al. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Biological Psychiatry, 64(11), 930–937. [Link]

  • Study.com. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. [Link]

  • Boger, D. L. (2004). Fatty Acid Amide Signaling Molecules. Topics in Current Chemistry, 237, 1-49. [Link]

  • Navarro, M., et al. (2001). Behavioral evidence for the interaction of oleamide with multiple neurotransmitter systems. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 967–974. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(5), 393–409. [Link]

  • Science.gov. sleep-inducing lipid oleamide: Topics by Science.gov. [Link]

  • Basile, A. S., et al. (1999). Characterization of the hypnotic properties of oleamide. Neuroreport, 10(5), 947–951. [Link]

  • Boger, D. L., & Johnson, D. S. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). In Drug Design of Allosteric Modulators of GPCRs (pp. 1-32). [Link]

  • Johns, D. G., et al. (2007). Vasorelaxant effects of oleamide in rat small mesenteric artery indicate action at a novel cannabinoid receptor. British Journal of Pharmacology, 152(5), 789–798. [Link]

  • Moore, B. M., et al. (2005). Identification of a high-affinity binding site involved in the transport of endocannabinoids. Proceedings of the National Academy of Sciences, 102(49), 17852–17857. [Link]

  • Wood, J. A., et al. (2018). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 23(10), 2539. [Link]

  • Seagard, J. L., et al. (2012). Anandamide content and interaction of endocannabinoid/GABA modulatory effects in the NTS on baroreflex-evoked sympathoinhibition. American Journal of Physiology-Heart and Circulatory Physiology, 303(2), H160-H169. [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253-262. [Link]

  • Adejare, A., & Amin, M. R. (2007). Neuropharmacological effects of oleamide in male and female mice. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 348-356. [Link]

  • Ghit, A., et al. (2021). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Griffin, C. E., et al. (2023). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]

  • Li, Y., et al. (2024). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR protocols, 5(2), 103030. [Link]

  • Krahn, L. E., et al. (2021). Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine. Journal of Clinical Sleep Medicine, 17(12), 2489–2498. [Link]

Sources

Application Notes and Protocols: Investigating the Effects of Elaidamide on Neuronal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the biological effects of elaidamide, the trans isomer of oleamide, on neuronal cells. This document outlines the current understanding of this compound's neuroactivity, proposes key signaling pathways for investigation, and provides detailed protocols for assessing its impact on neuronal viability, stress responses, and mitochondrial function.

Introduction: The Significance of Fatty Acid Amides in Neurobiology

Fatty acid amides (FAAs) are a class of endogenous lipids that play crucial roles in various physiological processes, including sleep regulation, pain perception, and memory. Oleamide, the cis-isomer of 9-octadecenoamide, is a well-characterized FAA known to induce sleep and exert neuroprotective effects.[1][2] this compound, its trans-isomer, is less studied but has been shown to exhibit toxicity towards neuronal cells, reducing cell viability in Neuro 2A neuroblastoma cells.[3] Understanding the distinct effects of these isomers is critical, as the consumption of trans fatty acids, from which this compound can be derived, has been linked to detrimental health outcomes.

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis.[4][5] Disruption of ER homeostasis, known as ER stress, can trigger the Unfolded Protein Response (UPR), a signaling network that can lead to apoptosis if the stress is prolonged or severe.[4][5][6] Given the role of lipids in cellular function, it is plausible that exogenous fatty acid amides like this compound could induce ER stress in neuronal cells, contributing to their observed toxicity. This application note will explore this hypothesis and provide the tools to investigate it.

Proposed Signaling Pathway: this compound-Induced Neuronal Stress

We hypothesize that this compound exposure disrupts lipid homeostasis in neuronal cells, leading to the activation of the ER stress response. This, in turn, can trigger downstream events, including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. The following diagram illustrates this proposed signaling cascade.

Elaidamide_Pathway This compound This compound Cell_Membrane Neuronal Cell Membrane This compound->Cell_Membrane Perturbs Lipid Homeostasis ER_Stress Endoplasmic Reticulum Stress Cell_Membrane->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ROS Reactive Oxygen Species (ROS) Production UPR->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction UPR->Mitochondrial_Dysfunction Apoptosis Apoptosis UPR->Apoptosis via CHOP activation ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental Workflow for Investigating this compound's Effects

The following workflow provides a structured approach to characterizing the impact of this compound on neuronal cells.

Experimental_Workflow Start Start: Neuronal Cell Culture Elaidamide_Treatment This compound Treatment (Dose-Response & Time-Course) Start->Elaidamide_Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Elaidamide_Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Elaidamide_Treatment->Apoptosis ER_Stress_Analysis ER Stress Analysis (Western Blot for UPR markers) Elaidamide_Treatment->ER_Stress_Analysis Oxidative_Stress Oxidative Stress Assays (ROS Detection) Elaidamide_Treatment->Oxidative_Stress Mitochondrial_Function Mitochondrial Function Assays (Mitochondrial Membrane Potential) Elaidamide_Treatment->Mitochondrial_Function Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis ER_Stress_Analysis->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis

Caption: Experimental workflow for this compound investigation.

Detailed Protocols

Neuronal Cell Culture and this compound Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for initial studies. For more physiologically relevant data, primary neuronal cultures or iPSC-derived neurons can be utilized.[7]

  • Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO).

Assessment of Cytotoxicity

4.2.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • After this compound treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Interpretation: A decrease in absorbance in this compound-treated cells compared to the vehicle control indicates reduced cell viability.

4.2.2. LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Procedure:

    • Collect the cell culture supernatant after this compound treatment.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Interpretation: An increase in LDH activity in the supernatant of this compound-treated cells indicates cytotoxicity.

Evaluation of Apoptosis

4.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Harvest cells after this compound treatment.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

4.3.2. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Procedure:

    • Lyse the this compound-treated cells.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.

    • Measure the luminescence or fluorescence signal.

  • Interpretation: An increase in caspase-3/7 activity in this compound-treated cells is indicative of apoptosis.

Analysis of Endoplasmic Reticulum (ER) Stress

ER stress can be assessed by measuring the expression of key UPR markers.[8][9]

  • Western Blotting:

    • Lyse the this compound-treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against UPR markers such as:

      • Binding immunoglobulin protein (BiP)/Glucose-regulated protein 78 (GRP78)

      • Phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK)

      • Phosphorylated inositol-requiring enzyme 1 (p-IRE1α)

      • Activating transcription factor 4 (ATF4)

      • C/EBP homologous protein (CHOP)

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

  • Interpretation: An upregulation of these UPR markers in this compound-treated cells suggests the induction of ER stress.

Measurement of Oxidative Stress
  • Intracellular ROS Detection:

    • Load this compound-treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Interpretation: An increase in fluorescence indicates an elevation in intracellular ROS levels.

Assessment of Mitochondrial Function
  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Stain this compound-treated cells with a cationic fluorescent dye, such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE).

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy.

  • Interpretation: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) in this compound-treated cells signifies a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

Data Presentation and Expected Outcomes

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on Neuronal Cells

This compound (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Vehicle)100 ± 5.25 ± 1.5
198 ± 4.86 ± 2.1
1085 ± 6.115 ± 3.2
5062 ± 7.345 ± 4.5
10041 ± 5.978 ± 6.3

Table 2: Induction of Apoptosis by this compound

This compound (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)2.1 ± 0.51.5 ± 0.31.0 ± 0.1
105.3 ± 1.12.8 ± 0.61.8 ± 0.2
5015.8 ± 2.48.9 ± 1.53.5 ± 0.4
10028.4 ± 3.119.7 ± 2.86.2 ± 0.7

Table 3: Markers of ER Stress, Oxidative Stress, and Mitochondrial Dysfunction

This compound (µM)BiP/GRP78 (Fold Change)p-PERK (Fold Change)CHOP (Fold Change)Intracellular ROS (Fold Change)ΔΨm (% of Control)
0 (Vehicle)1.0 ± 0.21.0 ± 0.11.0 ± 0.31.0 ± 0.2100 ± 4.5
101.5 ± 0.31.8 ± 0.22.1 ± 0.41.9 ± 0.388 ± 5.1
502.8 ± 0.53.2 ± 0.44.5 ± 0.63.8 ± 0.565 ± 6.2
1004.1 ± 0.65.1 ± 0.77.8 ± 0.96.5 ± 0.842 ± 5.8

Conclusion

The protocols and workflow detailed in these application notes provide a robust framework for investigating the effects of this compound on neuronal cells. By systematically evaluating cytotoxicity, apoptosis, ER stress, oxidative stress, and mitochondrial function, researchers can elucidate the molecular mechanisms underlying this compound-induced neurotoxicity. This knowledge is essential for understanding the potential neurological consequences of consuming diets high in trans fatty acids and may inform the development of therapeutic strategies for neurodegenerative diseases where lipid dysregulation is implicated.

References

  • Hage, T. A., et al. (2019). The contribution of fatty acid amides to Prymnesium parvum Carter toxicity. ResearchGate. Available at: [Link]

  • Gorr, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols. Available at: [Link]

  • Linden, A., et al. (2014). Probing the lipid chemistry of neurotoxin-induced hippocampal lesions using multimodal imaging mass spectrometry. Scientific Reports.
  • O'Hare, M., & Hetz, C. (2014).
  • Al-Dhaheri, M., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites.
  • Wang, X., et al. (2007). Thiamine deficiency induces endoplasmic reticulum stress in neurons. Neuroscience.
  • Li, R., et al. (2023). Boosting Microglial Lipid Metabolism via TREM2 Signaling by Biomimetic Nanoparticles to Attenuate the Sevoflurane-Induced Developmental Neurotoxicity. Advanced Science.
  • Nam, H. Y., et al. (2017). Antiepileptic and Neuroprotective Effects of Oleamide in Rat Striatum on Kainate-Induced Behavioral Seizure and Excitotoxic Damage via Calpain Inhibition. Frontiers in Molecular Neuroscience.
  • Huitrón-Reséndiz, S., & Cravatt, B. F. (2000).
  • Merighi, A., & Lossi, L. (2022). Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death.
  • Ji, Y., et al. (2018). Endoplasmic reticulum stress-mediated neuronal apoptosis by acrylamide exposure. Toxicology Letters.
  • Merighi, A., & Lossi, L. (2022). Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death.

Sources

The Use of Elaidamide in Lipidomics: A Guide to Modulating Endocannabinoid Tone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elaidamide as a Tool for Lipidomic Research

This compound, the trans-isomer of the endogenously produced oleamide, serves as a valuable chemical tool in the field of lipidomics for researchers investigating the intricate roles of the endocannabinoid system (ECS).[1] While oleamide itself is a bioactive lipid with sleep-inducing properties, this compound's primary utility in a research context stems from its function as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is the principal enzyme responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the well-known endocannabinoid anandamide (AEA).[4]

By inhibiting FAAH, this compound allows researchers to artificially elevate the endogenous levels of AEA and other NAEs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[4] This "potentiated endocannabinoid tone" provides a window into the physiological and pathological processes modulated by these signaling lipids, including pain, inflammation, and neurotransmission.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound and other FAAH inhibitors in lipidomics studies, complete with detailed protocols and data interpretation strategies.

Mechanism of Action: Modulating the Endocannabinoid System

The therapeutic and research potential of FAAH inhibitors lies in their ability to enhance the signaling of endogenous cannabinoids by preventing their breakdown.[6] When FAAH is inhibited, the concentration of its substrates, primarily AEA, increases in the synaptic cleft and surrounding tissues.[4] This leads to enhanced activation of cannabinoid receptors, predominantly the CB1 and CB2 receptors, which are G-protein coupled receptors.[4] This amplified signaling can trigger a cascade of downstream effects, including the modulation of neurotransmitter release.[4]

The following diagram illustrates the impact of a FAAH inhibitor, such as this compound, on the endocannabinoid signaling pathway.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft NAPE-PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE-PLD->AEA_pre Synthesizes AEA_synapse AEA AEA_pre->AEA_synapse Released CB1 CB1 Receptor Ca_Channel Ca2+ Channel CB1->Ca_Channel Inhibits Neurotransmitter Neurotransmitter Vesicle Ca_Channel->Neurotransmitter Blocks Influx for Release AEA_synapse->CB1 Activates (Retrograde Signaling) FAAH FAAH AEA_synapse->FAAH Degraded by Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites This compound This compound (FAAH Inhibitor) This compound->FAAH Blocks Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Snap-frozen) Homogenization 2. Homogenization (in Methanol with Internal Standards) Tissue_Collection->Homogenization Lipid_Extraction 3. Lipid Extraction (Liquid-Liquid Extraction) Homogenization->Lipid_Extraction SPE 4. Solid Phase Extraction (Optional) Lipid_Extraction->SPE Reconstitution 5. Reconstitution SPE->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS Data_Processing 7. Data Processing (Quantification) LCMS->Data_Processing Stats 8. Statistical Analysis Data_Processing->Stats

Caption: Workflow for quantifying lipid profile changes.

Protocol 1: Lipid Extraction from Brain Tissue

This protocol is adapted from established methods for the extraction of endocannabinoids and related lipids. [4] Materials:

  • Brain tissue samples (snap-frozen in liquid nitrogen)

  • Ice-cold Methanol

  • Chloroform

  • Deuterated internal standards (e.g., AEA-d4, PEA-d4, OEA-d4)

  • Toluene

  • Citrate buffer (100 mM, pH 5.0) with 25 mM EDTA

  • Nitrogen gas

  • Vortex mixer

  • Refrigerated centrifuge

  • Homogenizer

Procedure:

  • Tissue Weighing and Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue and place it in a glass tube.

    • Add 1 mL of ice-cold methanol containing the deuterated internal standards. The internal standards are crucial for accurate quantification, correcting for sample loss during extraction and for variations in instrument response.

    • Thoroughly homogenize the tissue on ice. Keeping the sample cold is critical to minimize enzymatic degradation of lipids. [7]

  • Liquid-Liquid Extraction:

    • Add 2 mL of chloroform to the homogenate.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 1500 x g for 15 minutes at 4°C to achieve phase separation. [7]The lower organic phase will contain the lipids.

  • Lipid Recovery and Reconstitution:

    • Carefully collect the lower organic phase (chloroform layer) into a new tube, avoiding the protein interface.

    • Dry the lipid extract under a gentle stream of nitrogen gas. This removes the organic solvent without degrading the lipids.

    • Reconstitute the dried lipid extract in 100 µL of methanol:chloroform (1:1) for LC-MS/MS analysis. The choice of reconstitution solvent should be compatible with the initial mobile phase of the LC method.

Analytical Methodologies: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids and other lipids due to its high sensitivity and specificity. [8][9]

Table 2: Representative LC-MS/MS Parameters
ParameterSettingRationale
LC System UPLC or HPLCProvides efficient separation of lipid isomers.
Column C18 reversed-phase (e.g., 2.1 mm x 150 mm, 5 µm)Separates lipids based on their hydrophobicity.
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetateThe additives aid in ionization and improve peak shape.
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium acetateThe organic solvent elutes the lipids from the column.
Gradient 0-2 min: 80% A; 2-10 min: Linear gradient to 100% B; 10-15 min: Hold at 100% B; 15.1-20 min: Re-equilibrate at 80% AA gradient elution is necessary to separate a wide range of lipids with varying polarities.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). [10]
Ionization Mode Positive Electrospray Ionization (ESI+)NAEs readily form positive ions in the presence of a proton source.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest level of specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Cone voltage and collision energy for each MRM transition should be optimized to maximize signal intensity. [4]

Data Analysis and Interpretation

  • Standard Curve Generation: Prepare a standard curve for each analyte using known concentrations to enable absolute quantification.

  • Peak Integration and Ratio Calculation: Integrate the peak areas for each analyte and its corresponding deuterated internal standard. Calculate the peak area ratio of the analyte to its internal standard.

  • Quantification: Determine the concentration of each analyte in the samples by interpolating from the standard curve.

  • Normalization: Normalize the lipid concentrations to the initial tissue weight (e.g., pmol/g tissue).

  • Statistical Analysis: Employ appropriate statistical tests (e.g., t-test or ANOVA) to compare the lipid levels between the this compound (or other FAAH inhibitor)-treated group and the vehicle control group.

Conclusion

This compound and other FAAH inhibitors are indispensable tools for probing the complexities of the endocannabinoid system through a lipidomics lens. The protocols and methodologies outlined in this application note provide a robust framework for researchers to accurately quantify the dynamic changes in the lipidome following FAAH inhibition. Such studies are fundamental to advancing our understanding of the therapeutic potential of modulating the endocannabinoid system for a range of human diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quantifying Changes in Lipid Profiles Following FAAH Inhibitor Treatment.
  • Tsikas, D. (2011). Quantification of Endocannabinoids in Biological Systems by Chromatography and Mass Spectrometry: A Comprehensive Review From an Analytical and Biological Perspective. PubMed, 19(8), 825-853.
  • Harasim, E., et al. (2017).
  • Patel, S., et al. (2011). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 163(7), 1393-1412.
  • Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Medicinal Chemistry Letters, 6(3), 259-266.
  • Lanz, C., et al. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Medical Cannabis and Cannabinoids, 1(1), 9-18.
  • Kaczocha, M., et al. (2006). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy.
  • Bradshaw, H. B., & Walker, J. M. (2022). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. Methods in Molecular Biology, 2408, 1-21.
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
  • Petrosino, S., & Di Marzo, V. (2016). FAAH inhibitors in the limelight, but regrettably. Drug Discovery Today, 21(8), 1217-1219.
  • Kim, H. Y. (2012).
  • Palagama, D., et al. (2022). Robust and Versatile Workflow for Routine Lipidomics Analysis. Poster presented at: 70th ASMS Conference on Mass Spectrometry and Allied Topics.
  • Maccarrone, M. (2010). The endocannabinoid system and its molecular modulation: natural and synthetic inhibitors of FAAH. RISC-CNRS.
  • Greco, R., et al. (2022). Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine. Journal of Headache and Pain, 23(1), 88.
  • Winter, M. P., et al. (2020). Inhibition of endocannabinoid-degrading enzyme fatty acid amide hydrolase increases atherosclerotic plaque vulnerability in mice.
  • Agilent. (n.d.). From Discovery to Targeted Analysis of Lipids.
  • van Egmond, N., et al. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-463.
  • Citti, C., et al. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(1), 30.
  • Justinova, Z., et al. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates.
  • Astarita, G., et al. (2017). A Swath Label-Free Proteomics insight into the Faah-/- Mouse Liver. Scientific Reports, 7(1), 1735.
  • Wang, J. X., et al. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). Bio-protocol, 13(13), e4773.
  • Lehtonen, M., et al. (2008). Mass-spectrometric identification of anandamide and 2-arachidonoylglycerol in nematodes. Chemistry & Biodiversity, 5(11), 2431-2441.
  • van der Stelt, M. (n.d.). Inhibitor Selectivity.
  • Russo, M., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(19), 11299.
  • Justinova, Z., et al. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates.

Sources

Troubleshooting & Optimization

Elaidamide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Elaidamide Solubility

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this lipophilic compound in the lab. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are built on a solid, reproducible foundation.

Section 1: Frequently Asked Questions (FAQs) on this compound Solubility

This section addresses the most common initial inquiries regarding the solubility of this compound.

Q1: What is the expected solubility of this compound in DMSO?

A1: While specific quantitative values for this compound are not always published on datasheets, it is readily soluble in dimethyl sulfoxide (DMSO)[1]. Structurally, this compound is the trans-isomer of oleamide. Oleamide, its cis-isomer, has a reported solubility of approximately 20 mg/mL in DMSO[2]. Given their structural similarity, a comparable solubility range can be anticipated for this compound. The long hydrocarbon chain dictates its lipophilic nature, making polar aprotic solvents like DMSO effective at disrupting the crystal lattice and solvating the molecule[3].

Q2: How does this compound's solubility compare in other common laboratory solvents?

A2: this compound's solubility is poor in aqueous solutions but good in several organic solvents due to its hydrophobic fatty acid chain[4]. Limited quantitative data is available, but a general profile can be compiled from vendor datasheets and analogous compounds. For instance, this compound is reported to be soluble in Dimethylformamide (DMF) at approximately 2 mg/mL[5]. Solubility in alcohols like ethanol and methanol is generally lower than in DMSO or DMF but significantly higher than in aqueous buffers. United States Biological notes that this compound is slightly soluble in methanol and chloroform[6].

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: No, this compound is considered practically insoluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS)[4]. This is a critical consideration for cell-based assays. When a concentrated DMSO stock of this compound is diluted into an aqueous medium, the compound may precipitate out of solution as it is no longer effectively solvated. This can lead to inaccurate concentrations and inconsistent experimental results. For techniques requiring aqueous solutions, specific formulation strategies are necessary (see Troubleshooting Guide).

Data Summary: this compound and Analogue Solubility

Compound Solvent Reported Solubility Molar Concentration (approx.) Source
This compound DMSO Soluble (quantitative data sparse) - MedKoo Biosciences[1]
This compound DMF ~2 mg/mL ~7.1 mM Cayman Chemical[5]
This compound DMF:PBS (1:1) ~0.5 mg/mL ~1.8 mM Cayman Chemical[5]
This compound Methanol Slightly Soluble - United States Biological[6]
Oleamide (cis-isomer) DMSO ~20 mg/mL ~71 mM Cayman Chemical[2]
Oleamide (cis-isomer) Ethanol ~22 mg/mL ~78 mM Cayman Chemical[2]

| Oleamide (cis-isomer) | PBS (pH 7.2) | ~0.05 mg/mL | ~0.18 mM | Cayman Chemical[2] |

Note: Molar concentrations are calculated using a molecular weight of 281.48 g/mol for this compound and 281.5 g/mol for oleamide.[1][2][7]

Section 2: Protocol for Preparing this compound Stock Solutions

A reliable, reproducible stock solution is the cornerstone of any successful experiment. This protocol provides a self-validating method for preparing a concentrated stock of this compound in DMSO.

Workflow for Preparing a 10 mM this compound Stock in DMSO

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage prep1 Equilibrate solid this compound and anhydrous DMSO to room temperature. prep2 Weigh required mass of this compound in a sterile glass vial. prep1->prep2 diss1 Add calculated volume of anhydrous DMSO. prep2->diss1 diss2 Vortex vigorously for 1-2 minutes. diss1->diss2 diss3 Observe for particulates. Is the solution clear? diss2->diss3 diss4 Gently warm at 37°C for 5-10 minutes. diss3->diss4 No final1 Confirm complete dissolution (clear solution). diss3->final1 Yes diss4->diss2 diss5 Optional: Sonicate in a water bath for 5-10 min. diss4->diss5 diss5->diss2 final2 Aliquot into smaller volumes in amber glass vials. final1->final2 final3 Store at -20°C or -80°C, protected from light. final2->final3

Caption: Workflow for preparing a concentrated this compound stock solution.

Detailed Step-by-Step Protocol
  • Pre-experimental Preparation:

    • Causality: Using anhydrous (low water content) DMSO is crucial. This compound is highly hydrophobic, and residual water can hinder dissolution. Allow both the solid this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.

    • Bring the vial of solid this compound (typically a crystalline solid) and a sealed bottle of anhydrous DMSO to room temperature.[8]

  • Calculation and Weighing:

    • Example Calculation for a 10 mM Stock:

      • This compound Molecular Weight (MW): 281.48 g/mol .[1]

      • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mM * 1 mL * 281.48 g/mol = 2.815 mg

    • Accurately weigh 2.82 mg of this compound powder into a sterile, conical-bottom glass vial. Using a glass vial is essential as organic solvents can leach plasticizers from polymer tubes.[9]

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a dark background to check for undissolved particulates.

    • If not fully dissolved: Gentle warming can significantly increase the rate of dissolution. Place the vial in a 37°C water bath or heating block for 5-10 minutes, vortexing intermittently.[10][11]

    • For persistent issues: Sonication in a room temperature water bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[10]

  • Finalization and Storage:

    • Once the solution is perfectly clear, it is ready.

    • To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped glass vials.

    • Store the aliquots at -20°C for short-to-medium term (weeks to months) or -80°C for long-term storage.[1][10]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

Troubleshooting Logic for this compound Handlingdot

G cluster_dissolution Stock Solution Issues cluster_dilution Working Solution Issues cluster_assay Assay Inconsistency start Problem Encountered p1 Solid won't dissolve in DMSO? start->p1 p2 Precipitation in aqueous media? start->p2 p3 Inconsistent results? start->p3 s1_1 Use anhydrous DMSO. p1->s1_1 Check s1_2 Gently warm (37°C) and vortex. s1_1->s1_2 Then s1_3 Sonicate in water bath. s1_2->s1_3 If needed s2_1 Lower final concentration. p2->s2_1 Try s2_2 Increase final DMSO % (check cell tolerance, <0.5%). s2_1->s2_2 Or s2_3 Prepare dilution immediately before use. s2_2->s2_3 And s3_1 Use fresh aliquots; avoid freeze-thaw. p3->s3_1 Ensure s3_2 Filter final working solution (0.22 µm PTFE filter). s3_1->s3_2 Consider s3_3 Check for solvent effects with a vehicle control. s3_2->s3_3 Always use

Sources

preventing Elaidamide contamination from lab plastics

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Preventing Elaidamide Contamination from Lab Plastics >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with an in-depth understanding of this compound contamination originating from common laboratory plastics. As researchers dedicated to precision and accuracy, eliminating unintended variables is paramount. This resource offers actionable troubleshooting advice and preventative protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound contamination.

Q1: What is this compound and where does it come from?

A1: this compound is the amide form of elaidic acid, the trans-isomer of oleic acid. It is functionally similar to its more commonly known cis-isomer, Oleamide. Both are fatty acid amides used extensively in plastics manufacturing as "slip agents."[1][2][3] These additives are incorporated into polymers like polypropylene (PP) and polyethylene (PE) to reduce the coefficient of friction on the plastic surface.[3][4] This prevents plastic items, such as microcentrifuge tubes or pipette tips, from sticking together during manufacturing and packaging and facilitates mold release.[2] Because slip agents are not chemically bonded to the polymer matrix, they can easily leach from the plastic into your experimental samples.[5]

Q2: Why is this compound contamination a problem for my research?

Q3: Which types of lab plastics are most likely to be a source of contamination?

A3: Polypropylene (PP) and Low-Density Polyethylene (LDPE) are the most common culprits.[1][10] This includes a wide range of disposables such as microcentrifuge tubes, pipette tips, syringe filters (PVDF), plastic syringes, and centrifuge vials.[8][9][11] Essentially, any flexible or semi-flexible plastic consumable that requires smooth surfaces is a potential source.

Q4: My lab uses high-purity, "virgin" polypropylene. Am I still at risk?

A4: Yes. The term "virgin" polypropylene simply means the polymer has not been recycled. It does not guarantee the absence of manufacturing additives like slip agents. In fact, these additives are crucial for the manufacturing process of most disposable plasticware.[2] Therefore, even high-grade plastics can be a significant source of this compound and Oleamide leaching.[7]

Q5: What experimental conditions increase the risk of leaching?

A5: Leaching is significantly influenced by the type of solvent used, temperature, and contact time.

  • Solvents: Non-polar organic solvents like hexane, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are highly effective at extracting these fatty acid amides from plastics.[7][11][12] Methanol and ethanol also readily leach these contaminants.[6][8]

  • Temperature: Higher temperatures increase the rate of diffusion and leaching.

  • Time: The longer a solvent is in contact with the plastic, the more leaching will occur.

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving suspected this compound contamination.

Issue 1: An unexpected, persistent peak appears in my LC-MS/MS chromatogram.

This is the most common sign of contamination. The peak often appears as a broad, tailing peak and may be present in blanks and samples alike.

Troubleshooting Workflow: Identifying a Contaminant Peak

G A Unexpected Peak Observed in Chromatogram B Step 1: Analyze a 'True' Blank Inject mobile phase directly (bypass injector/sample loop if possible) A->B C Is the peak present? B->C D Source is likely mobile phase, solvent contamination, or system-wide issue (e.g., tubing). C->D Yes E Step 2: Run a Procedural Blank Process solvent (e.g., methanol) through entire sample prep workflow (pipette tips, tubes, filters). C->E No F Is the peak present? E->F G Contamination originates from lab plastics (tubes, tips, etc.). Proceed to Cleaning Protocols. F->G Yes H Issue may be sample carryover or a late-eluting peak from a previous injection. F->H No I Action: Perform multiple blank injections with a strong solvent (e.g., 100% ACN) to wash the column and system. H->I

Issue 2: My cell-based assay is showing inconsistent or unexplainable biological activity.

Fatty acid amides like Oleamide have known bioactive properties, which can interfere with assays measuring cell proliferation, receptor binding, or inflammatory responses.[6][8]

  • Isolate the Source: Repeat the experiment with a control group where cells are exposed to the vehicle/solvent that has been incubated in the same plasticware (e.g., multiwell plates, centrifuge tubes) for the same duration as your experimental samples.

  • Compare to Glass: If possible, run a parallel experiment using exclusively glass labware (e.g., glass serological pipettes, glass test tubes) to see if the anomalous effect disappears.[9] While not always practical, this is a definitive way to confirm plastic-derived bioactivity.

  • Review Literature: Search for known effects of Oleamide or related fatty acid amides on your specific cellular pathway or target. This can provide crucial context for your observations.[8]

Section 3: Prevention & Decontamination Protocols

The most effective strategy is prevention. The following protocols are designed to minimize the introduction of this compound into your experiments.

Protocol 1: Pre-Rinsing of Plastic Consumables

This is the most critical and effective step to reduce contamination. The principle is to use a solvent to wash away the surface layer of slip agents before the plastic comes into contact with your sample.

Objective: To remove leachable surface contaminants from polypropylene tubes and pipette tips.

Materials:

  • High-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile)

  • Waste container

  • Vortex mixer

  • Fume hood

Procedure:

  • For Microcentrifuge/Centrifuge Tubes: a. Add a volume of solvent equal to 50-100% of the tube's nominal volume. b. Cap the tube securely. c. Vortex vigorously for 30-60 seconds. d. Discard the solvent into a designated waste container. e. Repeat the rinse two more times (for a total of three rinses). f. Allow the tubes to air-dry completely in a fume hood or clean environment before use. Ensure no residual solvent remains.

  • For Pipette Tips: a. Aspirate the rinsing solvent to the full volume of the tip. b. Dispense the solvent to waste. c. Repeat this aspirate/dispense cycle 5-10 times for each tip immediately before use with your sample.

Protocol 2: Material Selection and Handling

1. Choose Glass When Possible: For storage of standards, solvents, and critical samples, always opt for amber glass vials with PTFE-lined caps.[9]

2. Scrutinize Your Syringes: Disposable plastic syringes are a major source of contamination.[8] For critical filtration or sample transfer steps, use glass syringes with stainless steel filter holders.[11]

3. Test New Plasticware: Before committing a new brand or lot of plastic tubes or plates to a large-scale experiment, perform a leaching test. a. Incubate a relevant solvent (e.g., methanol, DMSO) in the new plasticware for your typical experimental duration. b. Analyze the solvent by your primary analytical method (e.g., LC-MS). c. Compare the chromatogram to a solvent blank stored in glass. This "self-validating" step confirms the cleanliness of your consumables.[8][9]

Data Summary: Solvent Leaching Potential

The choice of solvent has a dramatic impact on the amount of this compound/Oleamide leached.

Solvent TypeLeaching PotentialCommon Lab ApplicationsMitigation Strategy
Non-Polar Organic Very HighLiquid-liquid extraction, compound dissolutionAvoid plastic. Use glass separatory funnels and vials.[12]
(e.g., Hexane, DCM)
Polar Aprotic HighSample storage, compound library platingPre-rinse plates/tubes thoroughly. Minimize storage time.[7]
(e.g., DMSO, Acetonitrile)
Polar Protic Moderate-HighSample extraction, mobile phase componentPre-rinse all consumables. Use glass for stock solutions.[6]
(e.g., Methanol, Ethanol)
Aqueous Buffers LowCell culture, bioassays, mobile phaseWhile lower risk, leaching can still occur over time.[7]
(e.g., PBS, Water)Run procedural blanks.
Mechanism of Leaching

Understanding the mechanism helps in designing effective prevention strategies.

G cluster_process Leaching Process plastic Polymer Matrix (Polypropylene) This compound molecules (not chemically bonded) Plastic Surface A 1. Diffusion Additive migrates from polymer bulk to surface solvent Solvent (e.g., Methanol) solvent->plastic:f2 Contact B 2. Desorption Solvent dissolves additive from the plastic surface C 3. Dispersion Contaminant disperses into the bulk solvent

Section 4: Conclusion

This compound contamination from laboratory plastics is a pervasive but manageable issue. By understanding its source and the mechanisms of leaching, researchers can implement robust preventative measures. The key to maintaining experimental integrity lies in a proactive approach: thoughtful material selection, rigorous pre-cleaning of consumables, and the routine use of procedural blanks to validate the cleanliness of the entire workflow. Adherence to these principles will significantly reduce the risk of confounding data and lead to more reliable and reproducible scientific outcomes.

References

  • G. Reid McDonald, et al. (2008). Bioactive Contaminants Leach from Disposable Laboratory Plasticware. Science. Available at: [Link]

  • Urška Jug, et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports. Available at: [Link]

  • So Luck Chemical & Machinery. (n.d.). Slip Agent Oleamide High Pure Quality. So Luck Chemical & Machinery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Oleamide in Plastics: A Key Additive for Slip and Release. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sunrise Colors Vietnam. (n.d.). Oleamide - Slip additive. Sunrise Colors Vietnam. Available at: [Link]

  • Schem.net. (2023). Comparing Erucamide and Oleamide: Which Slip Additive is Right for You?. Schem.net. Available at: [Link]

  • MDPI. (2022). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids. MDPI. Available at: [Link]

  • A. M. Lithner, et al. (2015). Comparative acute toxicity of leachates from plastic products made of polypropylene, polyethylene, PVC, acrylonitrile–butadiene–styrene, and epoxy to Daphnia magna. ResearchGate. Available at: [Link]

  • M. A. Jazvinšćak Jembrek, et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. PubMed Central. Available at: [Link]

  • S. Rani, et al. (2023). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Science of The Total Environment. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • GMP SOP. (n.d.). Cleaning validation protocol for pharmaceutical industry. GMP SOP. Available at: [Link]

  • P. Mandal, et al. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. Available at: [Link]

  • Ibis Scientific, LLC. (2025). Lab Contamination Control Strategy: Everything To Know. Ibis Scientific, LLC. Available at: [Link]

  • Ready-Made Plastic Trays. (n.d.). How To Avoid Contamination in a Lab Setting. Ready-Made Plastic Trays. Available at: [Link]

  • OMNI International. (n.d.). How to Reduce Sample Contamination. OMNI International Blog. Available at: [Link]

  • Technical Safety Services. (2021). How To Avoid Contamination in Lab. Technical Safety Services. Available at: [Link]

  • Pion Inc. (2015). 3 Best Practices for Preventing Contamination in Life Science Laboratories. Pion Inc.. Available at: [Link]

  • F. J. Andrade-Garda, et al. (2025). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of Elaidamide in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for elaidamide. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this important bioactive lipid. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound's properties and handling.

Q1: What is this compound and what are its core physicochemical properties?

This compound is the amide derivative of elaidic acid, the trans-isomer of oleic acid.[1] It is a primary fatty acid amide that has been identified in the cerebrospinal fluid of sleep-deprived animals and is studied for its various biological activities, including the induction of physiological sleep and inhibition of enzymes like fatty acid amide hydrolase (FAAH) and phospholipase A2.[2][3][4][5] Its long hydrocarbon chain makes it highly hydrophobic, which is a critical factor in its experimental handling.[1]

PropertyValueSource(s)
Chemical Name (9E)-9-Octadecenamide[2][3]
CAS Number 4303-70-2[6][7]
Molecular Formula C₁₈H₃₅NO[6][7]
Molecular Weight ~281.48 g/mol [2][6]
Appearance White to off-white crystalline solid[1][2]
Melting Point 91-94°C[6]
Purity Typically ≥95%[2][3]
Solubility Organic Solvents: Soluble in DMSO; slightly soluble in chloroform and methanol.[2][6]
Aqueous Buffers: Very poorly soluble.[1][8]
Q2: How should I store this compound powder and stock solutions to ensure stability?

Proper storage is crucial to prevent degradation.

  • Solid this compound: For long-term stability (months to years), store the solid powder at -20°C, protected from light and moisture.[2][6] Short-term storage at room temperature for a few days to weeks is generally acceptable.[2] The compound is stable for at least four years when stored correctly at -20°C.[3]

  • Organic Stock Solutions (e.g., in DMSO): Prepare stock solutions in a high-quality anhydrous solvent. For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. These solutions are typically stable for months.

Q3: What are the primary degradation pathways for this compound in experimental settings?

While this compound is a relatively stable molecule, two primary degradation pathways should be considered:

  • Hydrolysis: The amide bond can be hydrolyzed to yield elaidic acid and ammonia. This reaction is primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) in biological systems.[5][9] In acellular buffers, hydrolysis can occur under strongly acidic or basic conditions, though it is generally slow at neutral pH.[10][11]

  • Oxidation: The double bond in the trans-9 position is susceptible to oxidation, especially if exposed to air, light, or reactive oxygen species over long periods.

The most immediate and common challenge in experimental buffers is not chemical degradation, but physical instability (precipitation), which is addressed below.

This compound This compound (C₁₈H₃₅NO) Hydrolysis Hydrolysis (e.g., strong acid/base, FAAH) This compound->Hydrolysis Oxidation Oxidation (e.g., ROS, prolonged air exposure) This compound->Oxidation Products1 Elaidic Acid + Ammonia Hydrolysis->Products1 Products2 Oxidized Products (e.g., epoxides, aldehydes) Oxidation->Products2

Caption: Primary chemical degradation pathways for this compound.

Troubleshooting Guide: Precipitation in Aqueous Buffers

This is the most frequent issue encountered by researchers. The low aqueous solubility of this compound means it can easily "crash out" of solution when diluted from an organic stock into a buffer or cell culture medium.

Q4: My this compound solution turned cloudy and a precipitate formed immediately after I diluted my DMSO stock into my buffer. What happened?

This phenomenon is known as "solvent shock."[12] this compound is highly soluble in DMSO but practically insoluble in water.[1][6] When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of this compound at the point of addition far exceeds its aqueous solubility limit. The DMSO rapidly diffuses away, leaving the this compound molecules to aggregate and precipitate before they can be properly dispersed.

Q5: I prepared my this compound working solution successfully, but I see crystals or a film on the plate after incubating for a few hours. Why?

This indicates that your working solution was likely supersaturated and thermodynamically unstable. Several factors can contribute to delayed precipitation:

  • Temperature Changes: A solution prepared at room temperature or 37°C may precipitate if the temperature drops.

  • Evaporation: In multi-well plates, evaporation from the edges of wells can increase the concentration of this compound beyond its solubility limit.[13]

  • Interactions with Media Components: Components in complex media, such as salts and proteins in serum, can bind to this compound or otherwise reduce its solubility over time.[12]

  • pH Shifts: While less common for amides, significant pH shifts in the medium due to cellular metabolism could potentially influence solubility.[12]

Q6: How can I prevent this compound from precipitating in my aqueous working solutions?

Preventing precipitation requires a careful and methodical approach to solution preparation. The key is to maintain this compound below its effective solubility limit at all times.

cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Recommended Solutions Precipitate Precipitate Observed in Aqueous Buffer Solubility Exceeded Aqueous Solubility Limit Precipitate->Solubility SolventShock Solvent Shock (Rapid Dilution) Precipitate->SolventShock Temp Temperature Fluctuations Precipitate->Temp Media Media Component Interaction Precipitate->Media Protocol Follow Anti-Precipitation Protocol (Protocol 2) Solubility->Protocol SolventShock->Protocol Temp->Protocol SolubilityTest Perform Solubility Test (Protocol 3) Media->SolubilityTest FinalConc Lower Final DMSO Concentration Protocol->FinalConc Fresh Prepare Freshly Before Each Use FinalConc->Fresh

Caption: Troubleshooting workflow for this compound precipitation.

Best Practices & Experimental Protocols

Adherence to validated protocols is the best defense against stability issues.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol ensures your primary stock is correctly prepared and stored.

  • Warm Reagents: Allow the vial of solid this compound and a tube of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Calculate Volume: Calculate the volume of DMSO required to achieve a high-concentration stock, for example, 10-50 mM. A higher concentration minimizes the volume of DMSO added to your final assay.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until all solid particles are completely dissolved. Visually inspect against a light source to confirm there are no particulates.

  • Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -20°C.

Protocol 2: Preparing a Stable Aqueous Working Solution (Anti-Precipitation Method)

This method minimizes solvent shock and helps prevent precipitation upon dilution.

  • Pre-warm Buffer: Warm your destination aqueous buffer or cell culture medium to the final experimental temperature (e.g., 37°C). This is critical as solubility often increases with temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider making an intermediate dilution of your stock in pure DMSO first. This increases the volume of stock you add to the buffer, making it easier to disperse.

  • Vortex Vigorously: Place the tube containing the pre-warmed buffer on a vortex mixer set to a high speed.

  • Add Stock Dropwise: While the buffer is vortexing, slowly add the required volume of this compound stock solution directly into the vortex. Do not pipette the stock onto the side of the tube. This rapid, turbulent mixing is the most critical step to prevent localized high concentrations and precipitation.[12]

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds after adding the stock to ensure it is fully dispersed.

  • Use Immediately: Aqueous solutions of highly lipophilic compounds like this compound are not recommended for storage.[8] Prepare the working solution immediately before adding it to your cells or assay.

Protocol 3: Empirical Determination of this compound Solubility in Your Buffer

If you continue to experience issues, or need to work at the highest possible concentration, you must determine the practical solubility limit in your specific medium.

  • Prepare Serial Dilutions: Prepare a series of tubes containing a fixed volume (e.g., 1 mL) of your specific experimental buffer/medium, pre-warmed to the experimental temperature.

  • Create Concentration Gradient: Using the anti-precipitation method described in Protocol 2, create a dilution series of this compound in the buffer. Start with a concentration you know is too high and perform 2-fold serial dilutions.

  • Incubate and Observe: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Visual and Microscopic Inspection: Check for any signs of precipitation (cloudiness, crystals, film) immediately after preparation and at several time points (e.g., 1, 4, and 24 hours). For a more sensitive check, place a small drop on a microscope slide and look for crystalline structures.[12]

  • Determine Maximum Working Concentration: The highest concentration that remains clear and free of microscopic crystals after your longest experimental time point is your maximum practical working concentration.

Pro-Tip: Beware of Contamination. Fatty acid amides, including this compound, are common lubricants and slip additives used in the manufacturing of plastic labware (e.g., syringes, centrifuge tubes).[14][15] If conducting sensitive analytical studies (e.g., LC-MS), always run a "procedural blank" by exposing your solvent/buffer to all labware to check for leached contaminants.[16]

References

  • Immunomart. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, this compound. [Link]

  • Saghatelian, A., et al. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 15(15-16), 649-658. [Link]

  • Farrell, E. K., & Merkler, D. J. (2008). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Lipids in Health and Disease, 7, 34. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • van Ginkel, C. G., et al. (2014). Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides. Chemosphere, 108, 22-28. [Link]

  • Petride, A., et al. (2006). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie, 51(7-8), 757-764. [Link]

  • Hlebec, D., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2133. [Link]

  • Hlebec, D., et al. (2020). Interference of oleamide with analytical and bioassay results. ResearchGate. [Link]

  • Liu, L., et al. (2012). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition, 40(9), 1836-1842. [Link]

  • Blue, B., & Weatherly, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

  • Pawar, A. (2013). Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]

  • Hlebec, D., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 570. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Illumina. (2024). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]

  • CASSS. (2014). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. [Link]

Sources

Technical Support Center: Quantification of Elaidamide in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Elaidamide. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately measure this compound in complex biological matrices. As a Senior Application Scientist, I have structured this guide to move beyond simple procedural lists. Instead, it provides in-depth explanations for why certain steps are taken, helping you to troubleshoot effectively and ensure the integrity of your results.

This resource is divided into a comprehensive Troubleshooting Guide in a Q&A format, a section of Frequently Asked Questions (FAQs), detailed experimental protocols, and quick-reference data tables. Every recommendation is grounded in established analytical principles to provide a self-validating framework for your experimental design.

Troubleshooting Guide: Common Issues in this compound Quantification

This section addresses specific problems you may encounter during your analysis. Each question is designed to diagnose an issue and provide a logical, scientifically-backed solution.

Question 1: I am seeing low or no signal for my this compound standard and samples. What are the likely causes?

Answer: This is a common issue that can stem from several factors, ranging from sample handling to instrument parameters. Let's break down the potential culprits in a logical sequence.

  • Analyte Stability and Storage: this compound, as a fatty acid amide, can be susceptible to degradation. Improper storage is a primary cause of signal loss before the analysis even begins. Ensure that your stock solutions and biological samples are stored at -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided, as studies on similar lipids in plasma have shown that this can lead to enzymatic degradation and an increase in free fatty acids, altering the sample's lipid profile.[2][3][4][5]

  • Sample Preparation and Extraction Efficiency: The recovery of this compound from a complex matrix like plasma or tissue homogenate is highly dependent on the extraction method.

    • Poor Recovery: If using liquid-liquid extraction (LLE), the choice of organic solvent is critical. A Folch or Bligh-Dyer extraction using a chloroform:methanol mixture is a classic and effective method for lipids. For fatty acid amides, protocols using ethyl acetate or toluene have also proven effective.[6] If using solid-phase extraction (SPE), ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining a lipophilic molecule like this compound and that the wash and elution steps are optimized.

    • Adsorption to Labware: Lipids are notoriously "sticky." Ensure you are using low-adhesion polypropylene tubes and pipette tips. In some cases, glass vials with PTFE-lined caps are preferable to prevent leaching of polymer-associated compounds like oleamide (the cis-isomer of this compound), which can interfere with your analysis.[7]

  • Mass Spectrometry Parameters: Incorrect instrument settings will directly lead to poor signal.

    • Ionization Mode: this compound, containing an amide group, will readily protonate. Therefore, you should be operating in Positive Electrospray Ionization (ESI+) mode .

    • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions must be correctly set. For this compound (Molecular Weight: 281.48 g/mol ), the protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 282.3 . Common product ions result from the neutral loss of ammonia (NH₃) and water (H₂O). A good starting point for optimization would be:

      • Primary (Quantifier) Transition: m/z 282.3 → 265.3 ([M+H-NH₃]⁺)

      • Secondary (Qualifier) Transition: m/z 282.3 → 247.3 ([M+H-NH₃-H₂O]⁺) These transitions are based on the known fragmentation of its cis-isomer, oleamide, and should be confirmed by direct infusion of an this compound standard.[6]

Question 2: My results are inconsistent and show high variability between replicate injections or samples. What's causing this poor precision?

Answer: High variability is a clear indicator of uncontrolled factors in your analytical workflow. The key to resolving this is to systematically isolate and address the source of the imprecision.

  • The Critical Role of an Internal Standard (IS): Quantitative mass spectrometry of lipids without an internal standard is highly prone to error.[8] An IS is added at a known, constant concentration to every sample, standard, and blank at the very beginning of the sample preparation process. It co-elutes with the analyte and experiences similar variations in extraction recovery and matrix effects, allowing for reliable normalization.

    • Choosing the Right IS: The ideal IS is a stable isotope-labeled (SIL) version of your analyte, such as this compound-d₄ or ¹³C₁₈-Elaidamide. SIL-IS are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction and ionization, providing the most accurate correction.[9] If a SIL-IS for this compound is unavailable, a structurally similar fatty acid amide with a different chain length (e.g., C17-amide) or a deuterated analog of a different but similar fatty acid amide can be used, though this is a less ideal compromise.

  • Matrix Effects: This is one of the most significant challenges in LC-MS/MS analysis of complex samples. Matrix effects are the suppression or enhancement of your analyte's ionization due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[4][10][11]

    • Diagnosing Matrix Effects: A simple test is to compare the peak area of a standard in pure solvent to the peak area of the same standard spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.

    • Mitigation Strategies:

      • Improve Sample Cleanup: More rigorous extraction (e.g., multi-step LLE or a well-developed SPE protocol) can remove interfering matrix components.[3]

      • Optimize Chromatography: Adjusting the LC gradient to better separate this compound from the bulk of matrix components, particularly phospholipids, can significantly reduce ion suppression.

      • Use Matrix-Matched Calibrators: Preparing your calibration standards in an extracted blank matrix (e.g., plasma from an untreated animal) helps to ensure that the standards and samples experience the same matrix effects, improving accuracy.

Below is a decision-making workflow for troubleshooting poor signal or high variability.

Caption: Troubleshooting workflow for this compound analysis.

Question 3: I'm seeing a peak at the correct retention time for this compound in my blank samples. What could be the source of this contamination?

Answer: Observing a signal in your blanks is a critical issue that compromises the integrity of your entire dataset. The source is often environmental or from carryover.

  • Contamination from Labware: This is a surprisingly common issue in lipidomics. Oleamide, the cis-isomer of this compound, is widely used as a slip agent in the manufacturing of polypropylene plastics. It can easily leach from centrifuge tubes, pipette tips, and vials into your solvents and samples, causing significant background interference. Since this compound and Oleamide are isomers with the same mass, they can be difficult to distinguish without excellent chromatographic separation.

    • Solution: Run a "procedural blank" consisting only of the extraction solvents put through the entire sample preparation process. If the peak is present, your solvents or labware are the source. Switch to glass vials and high-quality, certified low-bleed plasticware. Test different brands of solvents to find one free of contamination.

  • Carryover: If a high-concentration sample is injected before a blank, residual analyte can adsorb to parts of the LC-autosampler system (e.g., injector needle, valve) and elute in the subsequent run.

    • Solution: Implement a rigorous needle wash protocol in your LC method, using a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Injecting one or two solvent blanks after high-concentration samples can also help confirm and mitigate carryover.

Frequently Asked Questions (FAQs)

  • Q: What is the best type of internal standard for this compound quantification?

    • A: A stable isotope-labeled (SIL) this compound (e.g., this compound-d₄) is the gold standard. It will co-elute and have nearly identical ionization behavior to the endogenous analyte, providing the most accurate correction for sample loss and matrix effects.[9]

  • Q: Should I use LC-MS/MS or GC-MS for this compound analysis?

    • A: LC-MS/MS is generally preferred for its high sensitivity, specificity, and simpler sample preparation. Fatty acid amides like this compound are amenable to direct analysis by LC-MS/MS without derivatization. GC-MS requires a derivatization step (e.g., silylation) to make the analyte volatile and thermally stable, which adds complexity and a potential source of variability to the workflow.

  • Q: How many freeze-thaw cycles are acceptable for plasma samples?

    • A: Ideally, samples should undergo only one freeze-thaw cycle. Studies have shown that free fatty acid levels can significantly increase after just a few cycles, indicating enzymatic activity and sample degradation.[3][5] If you must re-analyze samples, aliquot them into smaller, single-use volumes upon initial processing.

  • Q: What are typical MRM transitions for this compound?

    • A: For the protonated molecule ([M+H]⁺, m/z 282.3), the most common and robust transitions involve the loss of ammonia. The recommended transitions to start with are 282.3 → 265.3 (quantifier) and 282.3 → 247.3 (qualifier).[6] These must be optimized for your specific instrument.

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on a modified Folch extraction, which is robust for a wide range of lipids.

Materials:

  • Plasma sample

  • Internal Standard (IS) spiking solution (e.g., this compound-d₄ in ethanol)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (aqueous)

  • Low-adhesion polypropylene tubes (1.5 mL and 15 mL)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Reconstitution solvent (e.g., 90:10 Methanol:Water)

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL polypropylene tube.

  • Add 10 µL of the IS spiking solution. Vortex briefly.

  • Add 1 mL of a 2:1 (v/v) Chloroform:Methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (liquid phase) to a clean 15 mL tube, avoiding the protein pellet.

  • Add 200 µL of 0.9% NaCl solution to the supernatant. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Using a glass Pasteur pipette, carefully collect the lower organic layer (chloroform layer) and transfer it to a new tube.

  • Dry the organic extract to complete dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.

Protocol 2: LC-MS/MS Parameter Setup

This provides a starting point for method development on a standard triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for lipophilic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting lipids.
Gradient Start at 50% B, ramp to 98% B over 8 min, hold 2 minA typical gradient for separating lipids from more polar matrix components.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI PositiveAmide group readily accepts a proton.
Q1 m/z 282.3[M+H]⁺ for this compound.
Q3 m/z (Quant) 265.3[M+H-NH₃]⁺, typically the most abundant fragment.
Q3 m/z (Qual) 247.3[M+H-NH₃-H₂O]⁺, for confirmation of identity.
Collision Energy 10-25 eV (Optimize)Must be optimized for your specific instrument by infusing a standard.

References

  • Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. (2021). Metabolites. [Link]

  • Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. (2022). Metabolites. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. (2008). Cell Preservation Technology. [Link]

  • Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. (2022). ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (NIH). [Link]

  • Determination of primary fatty acid amides in different biological fluids by LC–MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. (2019). Talanta. [Link]

  • Identification of oleamide in Guatteria recurvisepala by LC/MS-based Plasmodium falciparum thioredoxin reductase ligand binding method. (n.d.). PubMed. [Link]

  • Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study. (2008). ResearchGate. [Link]

  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. (2022). Frontiers in Nutrition. [Link]

  • Why Use GC Derivatization Reagents. (2023). Chrom Tech, Inc.. [Link]

  • How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? (2015). ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. [Link]

  • Interference of oleamide with analytical and bioassay results. (2020). Scientific Reports. [Link]

  • A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. (2020). PubMed. [Link]

  • Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. (n.d.). National Institutes of Health (NIH). [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Pulsus Group. [Link]

  • Interference of oleamide with analytical and bioassay results. (2020). ResearchGate. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • Choosing an Internal Standard. (2015). Restek. [Link]

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. (2020). National Institutes of Health (NIH). [Link]

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. (2020). ResearchGate. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). PubMed. [Link]

Sources

Technical Support Center: Optimizing Elaidamide Extraction from Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of elaidamide extraction from biological tissues. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy, reproducibility, and efficiency of their analytical workflows. As your application scientist, I will provide not just procedural steps but also the underlying scientific principles and field-proven insights to empower you to overcome common challenges in lipidomics.

This resource is structured to provide direct answers to pressing experimental questions, from fundamental queries to complex troubleshooting scenarios. We will delve into established extraction methodologies, strategies for mitigating analytical interference, and detailed protocols to ensure robust and reliable quantification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful this compound extraction strategy.

Q1: What are the most reliable methods for extracting this compound from tissues?

A1: The gold-standard methods for total lipid extraction from biological tissues are the Folch and Bligh & Dyer procedures.[1][2] Both rely on a chloroform-methanol-water solvent system to create a monophasic mixture that efficiently disrupts tissue and solubilizes lipids.[1][3] By adding more water and/or chloroform, the mixture separates into two phases: a lower chloroform phase containing the lipids (including this compound) and an upper aqueous phase with polar molecules.[1][4] The Bligh & Dyer method is particularly well-suited for samples with high water content and smaller sample sizes, making it a common choice in many research applications.[4][5]

Q2: Why is complete tissue homogenization a critical first step?

A2: Complete homogenization is non-negotiable for quantitative extraction. Its primary purpose is to mechanically disrupt the tissue architecture and cellular membranes, maximizing the surface area available for solvent interaction.[6] Inadequate homogenization results in incomplete lipid extraction, leading to low recovery and poor reproducibility between samples. Using tools like bead beaters or rotor-stator homogenizers on ice is recommended to ensure thorough disruption while preventing enzymatic or heat-induced degradation of the target analyte.[6][7]

Q3: How should I properly store tissue samples prior to this compound extraction?

A3: Proper storage is crucial to maintain the chemical integrity of this compound. Immediately after harvesting, tissues should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[8] For long-term storage, samples must be kept at -80°C. Lipid extracts are also vulnerable to degradation and should be stored under an inert gas (like nitrogen or argon) at -20°C or lower to prevent oxidation.[8] Avoid repeated freeze-thaw cycles, as this can degrade lipids and impact the accuracy of your results.[8]

Q4: I see a large, unexpected peak in my chromatogram near this compound. What could it be?

A4: A very common source of contamination in fatty acid amide analysis is oleamide , the cis-isomer of this compound. Oleamide is widely used as a slip agent and lubricant in the manufacturing of plastic labware, such as polypropylene centrifuge tubes, pipette tips, and vials.[9][10] It can easily leach into your extraction solvents (especially organic solvents like methanol and chloroform), leading to significant analytical interference and potentially false-positive results.[9][11] To mitigate this, it is imperative to use glass labware wherever possible and to run procedural blanks (extracting a sample with no tissue) to identify and quantify any background contamination.[10]

Q5: What is the best type of internal standard for quantifying this compound?

A5: The most reliable internal standard (IS) for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte , such as d4-Elaidamide.[12] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it behaves similarly during extraction, chromatography, and ionization.[12] This allows it to accurately compensate for analyte loss during sample preparation and for matrix effects (ion suppression or enhancement) during MS analysis, which is a major challenge in complex biological samples.[12][13] Structural analogues can be used but are less effective at correcting for matrix effects.[12]

Section 2: Troubleshooting Guide for this compound Extraction

This guide provides a structured approach to diagnosing and solving common problems encountered during the extraction and analysis workflow.

IssuePotential Cause(s)Recommended Solution(s)Scientific Rationale
Low this compound Recovery 1. Incomplete Tissue Homogenization: The solvent cannot access all the lipids within the tissue matrix.[6] 2. Incorrect Solvent Ratios: The initial monophasic system is not formed correctly, or the final phase separation is inefficient.[1][4] 3. Insufficient Extraction Time/Agitation: The lipids have not had enough time or energy to partition fully into the solvent.1. Optimize Homogenization: Ensure no visible tissue pieces remain. Use a bead beater or rotor-stator homogenizer on ice. Increase homogenization time if necessary.[6] 2. Verify Solvent Volumes: Carefully check the volumes of chloroform, methanol, and water added at each step to match the established protocol (e.g., Bligh & Dyer).[4] 3. Increase Agitation: Vortex samples vigorously for at least 1-2 minutes after each solvent addition and allow for a 10-15 minute incubation during the initial extraction step.1. Maximizing the surface area of the tissue ensures that the extraction solvent can penetrate the entire sample, releasing the lipids from the cells. 2. The specific ratios of chloroform:methanol:water are critical for first creating a single phase to solubilize lipids and then breaking into two distinct phases for clean separation.[1] 3. Extraction is an equilibrium process. Sufficient time and energy are required for the nonpolar this compound to move from the tissue matrix into the chloroform solvent layer.
High Variability Between Replicates (%RSD) 1. Inconsistent Homogenization: Different samples are processed to varying degrees.[6] 2. Inaccurate Pipetting: Small errors in solvent volumes, especially for the internal standard, are magnified. 3. Analyte Adsorption: this compound may adsorb to labware surfaces, particularly plastics.[9]1. Standardize Homogenization Protocol: Use a consistent method, time, and intensity for all samples.[6] 2. Calibrate Pipettes: Regularly calibrate all pipettes. Use a single, well-mixed stock solution of the internal standard for the entire batch. 3. Use Glassware: Employ glass centrifuge tubes, vials, and syringes. If plastics are unavoidable, pre-rinse them with the extraction solvent.1. Reproducibility demands that every sample is treated identically. Any variation in the disruption efficiency will lead to different extraction yields. 2. The analyte-to-IS ratio is the basis for quantification. Inconsistent IS addition directly translates to high variability in the final calculated concentrations.[12] 3. Glass surfaces are generally more inert. Fatty acid amides can interact with and adsorb to the surfaces of some plastics, leading to inconsistent losses between samples.
Matrix Effects in LC-MS/MS Analysis 1. Co-elution of Matrix Components: Phospholipids, salts, or other endogenous molecules from the tissue extract co-elute with this compound and interfere with its ionization in the MS source.[13][14][15] 2. Inadequate Cleanup: The initial liquid-liquid extraction is not sufficient to remove all interfering substances.1. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences. 2. Use a SIL-IS: This is the most effective way to compensate for matrix effects, as the IS will be suppressed or enhanced to the same degree as the analyte.[12] 3. Add a Cleanup Step: Incorporate a Solid-Phase Extraction (SPE) step after the initial liquid-liquid extraction to further purify the sample.[16][17]1. Matrix effects occur when other molecules in the sample compete with the analyte for ionization, either suppressing or enhancing its signal.[15][18] Chromatographic separation aims to have the analyte enter the MS source when few other compounds are present. 2. Because a SIL-IS is chemically identical to the analyte, it experiences the same ionization interference, allowing the ratio to remain constant and the quantification to be accurate.[12][19] 3. SPE uses a solid sorbent to selectively retain the analyte while allowing interfering matrix components to be washed away, resulting in a much cleaner final extract.[20]
Contamination Peaks (e.g., Oleamide) 1. Leaching from Plastic Labware: Oleamide, a common plasticizer, leaches from tubes, tips, and vials into the organic solvents.[9][10] 2. Solvent Impurities: Low-grade solvents may contain impurities that interfere with analysis.1. Strictly Use Glass: Wherever possible, use glass tubes, pipettes, and vials.[9] 2. Run Procedural Blanks: Always include a blank sample (all steps, no tissue) to identify contaminants from labware or solvents.[10] 3. Use High-Purity Solvents: Employ HPLC or MS-grade solvents to minimize background noise.1. Oleamide has the same mass as this compound (m/z 282) and similar chromatographic behavior, making it a direct and significant interference.[9] Avoiding plastic is the most effective preventative measure. 2. A procedural blank is an essential quality control measure to ensure that observed peaks originate from the biological sample and not from the experimental process itself. 3. High-purity solvents have undergone additional purification steps to remove non-volatile residues and other contaminants that can interfere with sensitive MS detection.

Section 3: Detailed Experimental Protocols

These protocols provide a robust starting point for your experiments. Always optimize based on your specific tissue type and instrumentation.

Protocol 1: Modified Bligh & Dyer Method for this compound Extraction from Tissue

This method is adapted for efficient lipid extraction from small tissue samples (20-100 mg).

Materials:

  • Tissue sample (frozen at -80°C)

  • Homogenizer (bead beater or rotor-stator)

  • Glass centrifuge tubes (e.g., 15 mL, with PTFE-lined caps)

  • Glass Pasteur pipettes

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • Deionized Water

  • Stable Isotope-Labeled Internal Standard (SIL-IS) stock solution (e.g., d4-Elaidamide in ethanol)

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of frozen tissue into a pre-chilled glass centrifuge tube containing homogenization beads (if applicable).

  • Internal Standard Spiking: Add a known amount of the SIL-IS to the tube. This step is critical for accurate quantification and should be done at the very beginning to account for losses throughout the entire procedure.[12]

  • Solvent Addition (Monophasic Step): Add 2 mL of methanol and 1 mL of chloroform to the tissue. The water within the tissue will contribute to creating a single-phase solvent system of approximately 2:1:0.8 methanol:chloroform:water.

  • Homogenization: Immediately homogenize the sample on ice until no visible tissue fragments remain (typically 2-3 cycles of 45 seconds).

  • Extraction Incubation: Vortex the homogenate vigorously for 1 minute and let it stand at room temperature for 15 minutes to allow for lipid extraction.

  • Phase Separation: Add an additional 1 mL of chloroform, vortex for 1 minute. Then, add 1 mL of deionized water and vortex again for 1 minute. The final solvent ratio will be approximately 2:2:1.8 chloroform:methanol:water, which will cleanly separate into two phases.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. You will observe three layers: a top aqueous (methanol/water) layer, a middle disk of precipitated protein, and a bottom organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layers and collect the bottom chloroform layer. Transfer it to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining tissue pellet, vortex, centrifuge, and collect the bottom layer, pooling it with the first extract.

  • Drying: Evaporate the pooled chloroform extract to complete dryness under a gentle stream of nitrogen gas. Do not overheat the sample.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for your analytical method (e.g., methanol or mobile phase). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup

This protocol is an optional but highly recommended step after the Bligh & Dyer extraction to remove matrix components that can interfere with LC-MS/MS analysis. A C18 (reversed-phase) cartridge is suitable for this compound.

Materials:

  • Reconstituted lipid extract (from Protocol 1)

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • SPE Vacuum Manifold

  • HPLC-grade Methanol

  • Deionized Water

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

Procedure:

  • Conditioning: Condition the C18 cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not let the cartridge go dry. This activates the stationary phase for analyte retention.

  • Loading: Dilute the reconstituted lipid extract with water to increase its polarity (e.g., to <5% organic solvent). Load the diluted sample slowly onto the conditioned cartridge. The nonpolar this compound will bind to the C18 sorbent.

  • Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 10% methanol in water). This will remove highly polar, interfering compounds (like salts) while the this compound remains bound to the sorbent.

  • Elution: Elute the this compound from the cartridge using 1-2 mL of a strong, nonpolar solvent like acetonitrile or ethyl acetate. Collect the eluate in a clean glass tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your final analysis solvent as described in Protocol 1, Step 11.

Section 4: Data Presentation & Visualization

Table 1: Comparison of Common Extraction Strategies
MethodPrincipleAdvantagesDisadvantagesBest For
Modified Bligh & Dyer Liquid-liquid extraction using a chloroform/methanol/water system to partition lipids into an organic phase.[1][4]- Considered a "gold standard" for total lipid recovery.[1] - Relatively simple and inexpensive. - Effective for a wide range of tissue types.- Uses chlorinated solvents (health/environmental concern). - May not be clean enough for highly sensitive MS analysis without further cleanup.[13]Initial, robust extraction of total lipids from tissue. Primary method for this compound recovery.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by washing and elution.[20]- Provides excellent sample cleanup, reducing matrix effects.[17] - Can be used to concentrate the analyte. - Can be automated for high throughput.- Can have lower recovery if not optimized. - Higher cost per sample than liquid-liquid extraction. - Method development can be required.[21]Cleanup of crude extracts prior to LC-MS/MS to improve data quality and sensitivity.[16]
Diagram 1: Bligh & Dyer Extraction Workflow

This diagram illustrates the key stages of the modified Bligh & Dyer protocol for extracting this compound.

BlighDyerWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_collection Final Processing Tissue 1. Tissue Homogenization (in Methanol/Chloroform) Monophasic 2. Monophasic System (Vortex/Incubate) Tissue->Monophasic Spike Add SIL-IS Spike->Tissue PhaseSep 3. Add Chloroform & Water (Induce Phase Separation) Monophasic->PhaseSep Centrifuge 4. Centrifugation (2,000 x g) PhaseSep->Centrifuge Collect 5. Collect Lower (Chloroform) Phase Centrifuge->Collect Dry 6. Dry Under N2 Collect->Dry Reconstitute 7. Reconstitute for LC-MS Dry->Reconstitute TroubleshootingTree Start Problem: Low this compound Recovery CheckHomogenization Was tissue fully homogenized? Start->CheckHomogenization CheckSolvents Were solvent ratios and volumes correct? CheckHomogenization->CheckSolvents Yes HomogenizeMore Action: Increase homogenization time/intensity. CheckHomogenization->HomogenizeMore No CheckIS Was Internal Standard (IS) response also low? CheckSolvents->CheckIS Yes Recalculate Action: Recalculate and verify all solvent additions. CheckSolvents->Recalculate No ExtractionIssue Conclusion: Issue with extraction or phase separation. CheckIS->ExtractionIssue No (IS ok, analyte low) SystemIssue Conclusion: Issue with LC-MS system or IS prep. CheckIS->SystemIssue Yes (Both low)

Caption: Decision tree for troubleshooting low this compound recovery.

Section 5: References

  • Kotowska, U., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Jug, U., et al. (2020). Interference of oleamide with analytical and bioassay results. ResearchGate. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 716. [Link]

  • Jeffries, K. A., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2499. [Link]

  • Naumoska, K., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 559. [Link]

  • Guan, Z., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Mass Spectrometry Reviews, 36(6), 693-714. [Link]

  • Li, Z., et al. (2023). Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms. STAR Protocols, 4(3), 102422. [Link]

  • Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. [Link]

  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. [Link]

  • Gloer, J. B., et al. (2012). Identification of oleamide in Guatteria recurvisepala by LC/MS-based Plasmodium falciparum thioredoxin reductase ligand binding method. Journal of Natural Products, 75(5), 983-986. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(2), 71-74. [Link]

  • Habayeb, M. S., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Analytical Biochemistry, 384(1), 126-132. [Link]

  • Question on ResearchGate. (2013). Protocol for fatty acid extraction from mammalian tissue - can anyone help? ResearchGate. [Link]

  • Ko, B. J., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(11), 884-893. [Link]

  • Cheirsilp, B., & Suwannarat, W. (2021). Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts. Fermentation, 7(4), 263. [Link]

  • Schadt, S., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. [Link]

  • Taylor, P. J. (2005). Guide to achieving reliable quantitative LC-MS measurements. Bioanalysis, 1(8), 1-21. [Link]

  • Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Journal of The American Society for Mass Spectrometry, 30(7), 1198-1205. [Link]

  • Marty, Y., et al. (1994). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994). EPIC. [Link]

  • Blankman, J. L. (2010). Biosynthesis of Fatty Acid Amides. Digital Commons @ USF. [Link]

  • Li, R., et al. (2021). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. Diagenode. [Link]

  • Washburn, K. W. (1989). A Modification of the Folch Method of Lipid Extraction for Poultry. ResearchGate. [Link]

  • Trufelli, H., et al. (2011). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 136(13), 2697-2707. [Link]

  • Yamakawa, H., et al. (2021). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. Metabolites, 11(11), 748. [Link]

  • Research Journals. (n.d.). protocols of dna extraction from m. leprae-infected footpads of athymic nude mice. Research Journals. [Link]

  • Liefer, J. D. (2020). Lipids in microalgae: The Extraction by modified Folch solvent V.1. protocols.io. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. ResearchGate. [Link]

  • Laakso, I., et al. (2012). Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution. Journal of Agricultural and Food Chemistry, 60(41), 10269-10276. [Link]

  • Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2018). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Separations, 5(4), 52. [Link]

  • Perry, N. B., et al. (2001). Alkamide Levels in Echinacea purpurea: Effects of Processing, Drying and Storage. ResearchGate. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

  • de Silva, M. S. A., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(11), 103389. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Low, L. K. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. [Link]

  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. Scribd. [Link]

  • Ulmer, C. Z., et al. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 53(1), 5-16. [Link]

  • Zhang, K., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 928, 113-119. [Link]

  • D'Auria, G., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceutics, 15(11), 2570. [Link]

  • Asztalos, B. F., et al. (2007). Decreased Cholesterol Efflux from Fibroblasts of a Patient without Tangier Disease, but with Markedly Reduced High Density Lipoprotein Cholesterol Levels. The Journal of Clinical Endocrinology & Metabolism, 92(10), 4041-4048. [Link]

  • Wang, W., & Xu, A. (2021). Mouse Adipose Tissue Protein Extraction. Bio-protocol, 11(13), e4070. [Link]

  • Falomir, E., et al. (2021). A Convenient Protocol for the Synthesis of Fatty Acid Amides. ResearchGate. [Link]

  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]

  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. [Link]

Sources

Technical Support Center: Synthesis of High-Purity Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity Elaidamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges in your experimental work. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter, from reaction optimization to final purity assessment.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis and purification of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: My final product has a low or broad melting point and appears oily or waxy, not like a sharp-melting solid. What is the likely problem?

A1: This is a classic sign of isomeric contamination, specifically the presence of Oleamide (the cis-isomer).

  • Expertise & Experience: this compound, the trans-isomer of 9-octadecenamide, has a distinct crystalline structure and melting point compared to its cis-counterpart, Oleamide.[1] Oleamide has a lower melting point and a less stable crystal lattice, often presenting as a waxy solid. Even small amounts can significantly depress and broaden the melting point of your this compound product. This contamination is the single most common challenge in achieving high-purity this compound.

  • Causality & Potential Causes:

    • Incomplete Isomerization of Starting Material: The synthesis of this compound typically starts with Elaidic acid, which is most often prepared by the catalytic isomerization of Oleic acid.[2] If this isomerization reaction is not driven to completion, your Elaidic acid starting material will be contaminated with Oleic acid.

    • Contaminated Starting Material: Commercial Elaidic acid may contain residual Oleic acid. Always verify the purity of your starting material before beginning the amidation step.

    • Thermally-Induced Isomerization: While the trans form is generally more stable, extreme heating in the presence of certain catalysts or impurities can sometimes cause minor, unwanted isomerization back to the cis form.[3]

  • Trustworthy Protocol: Recommended Solutions

    • Verify Starting Material Purity: Before the amidation step, analyze your Elaidic acid using HPLC or ¹H NMR to confirm the absence of Oleic acid. The proton signals of the vinyl hydrogens are distinct for cis and trans isomers.

    • Drive the Isomerization Reaction: When preparing Elaidic acid from Oleic acid, ensure sufficient reaction time and optimal catalyst loading (e.g., palladium, iodine-based reagents) to maximize conversion.[2]

    • Purification via Recrystallization: The difference in crystal packing between this compound and Oleamide can be exploited for purification. A multi-step recrystallization is highly effective.

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of hot n-hexane (near its boiling point). Oleamide is typically more soluble.

    • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator. Pure this compound should crystallize out.

    • Filter the crystals and wash with a small amount of ice-cold n-hexane.

    • For higher purity, repeat the process using ethanol, followed by a final recrystallization from acetonitrile.[4] Each step selectively removes impurities.

    • Dry the final product under vacuum to remove all solvent.

Q2: My amidation reaction yield is consistently low (<60%). How can I improve it?

A2: Low yields in amidation reactions are common and can be traced to issues with reagents, reaction conditions, or workup procedures.[5]

  • Expertise & Experience: Converting a carboxylic acid to a primary amide requires either harsh conditions (high heat and pressure) or the activation of the carboxyl group. Simply mixing Elaidic acid and an ammonia source at low temperatures will not be effective. The most common lab-scale methods involve either direct amidation with urea at high temperatures or a two-step process using a coupling reagent.[6][7]

  • Causality & Potential Causes:

    • Presence of Water: Water can hydrolyze activated carboxylic acid intermediates (e.g., acyl chlorides, active esters) back to the starting carboxylic acid, effectively killing the reaction.[6]

    • Suboptimal Reaction Conditions: For direct amidation with urea, temperatures below 180-200°C may result in very slow conversion rates.[7] For coupling-reagent-based methods, incorrect stoichiometry or an inappropriate base can halt the reaction.[8]

    • Impure Reagents: Using old coupling reagents or wet solvents is a primary cause of failure.[9]

    • Product Loss During Workup: this compound has some solubility in organic solvents. Aggressive or improper extraction and washing steps can lead to significant product loss.[10]

  • Trustworthy Protocol: Recommended Solutions

    Option 1: High-Temperature Amidation with Urea (Direct Method) This method is economical but requires high temperatures.[11]

    • Combine Elaidic acid and urea in a 1:4 molar ratio in a round-bottom flask equipped with a reflux condenser.

    • Add a Lewis acid catalyst, such as 1 wt% AlCl₃, to facilitate the reaction.[7]

    • Heat the mixture to 200°C with stirring for 3-4 hours under a nitrogen atmosphere. The reaction progress can be monitored by measuring the decrease in the acid value of the mixture.[7]

    • After cooling, dissolve the crude product in chloroform to extract the amide and filter off any excess urea.[7]

    • Evaporate the chloroform and proceed with purification.

    Option 2: Amide Coupling via an Acyl Chloride (Two-Step Method) This method offers more control and is often higher yielding, but requires handling of thionyl chloride.

    • In a fume hood, dissolve Elaidic acid (1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add oxalyl chloride or thionyl chloride (1.5 equiv.) dropwise at 0°C. Add a catalytic amount of DMF (1 drop).

    • Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. The formation of the acyl chloride is complete.

    • In a separate flask, prepare a solution of ammonium hydroxide (excess) in an ice bath.

    • Slowly add the acyl chloride solution from the first step to the cold ammonium hydroxide solution with vigorous stirring.

    • A precipitate of crude this compound will form. Stir for an additional hour.

    • Collect the solid by filtration, wash thoroughly with water and then a small amount of cold DCM.

    • Dry the crude product and proceed with purification.

Q3: I'm detecting this compound or Oleamide in my blank/control samples during LC-MS analysis. What is the source?

A3: This is a well-documented analytical interference caused by the leaching of fatty acid amides from common plastic labware.

  • Expertise & Experience: Oleamide and this compound are widely used as slip agents and lubricants in the manufacturing of polymers like polyethylene and polypropylene.[12] This means they are present in many single-use plastic lab products, including syringe filters, pipette tips, and centrifuge tubes. During sample preparation, especially with organic solvents, these amides can leach into your sample, leading to false positive results or contaminated blanks.[13]

  • Causality & Potential Causes:

    • Leaching from Syringe Filters: PVDF, PTFE, and regenerated cellulose filters are known sources of contamination.[12]

    • Leaching from Vials and Tubes: Polypropylene centrifuge tubes and vials can release amides.

    • Leaching from Pipette Tips: Contact with organic solvents in plastic pipette tips can introduce trace amounts of these compounds.

  • Trustworthy Protocol: Recommended Solutions

    • Run Procedural Blanks: Always prepare and analyze a "procedural blank." This involves passing your analysis solvent (e.g., methanol, acetonitrile) through all the same labware (pipette tips, vials, filters) as your actual sample and injecting it into the LC-MS. This will confirm if your labware is the source of contamination.[12]

    • Avoid Plastic When Possible: Use glass pipettes and vials for sample preparation whenever feasible.

    • Pre-rinse Labware: If plasticware must be used, rinse it thoroughly with the analysis solvent before adding your sample.

    • Select Appropriate Filters: If filtration is necessary, test different filter materials to find one with minimal leaching. In some cases, centrifugation to pellet particulates followed by careful decanting of the supernatant can be an alternative to filtration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall workflow for synthesizing high-purity this compound?

A1: A robust workflow involves careful preparation of the starting material, a controlled amidation reaction, and a multi-step purification process, with analytical checks at each critical stage.

G cluster_0 Step 1: Starting Material Prep cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Analysis cluster_3 Quality Control OA Oleic Acid (cis) EA Elaidic Acid (trans) OA->EA Isomerization (e.g., I₂, Pd catalyst) Crude Crude this compound EA->Crude Amidation (e.g., Urea, 200°C) QC1 Purity Check 1 (HPLC/NMR) EA->QC1 Pure >99% Pure this compound Crude->Pure Recrystallization (Hexane, EtOH) QC2 Purity Check 2 (HPLC, GC-MS, NMR) Pure->QC2

Caption: Recommended workflow for high-purity this compound synthesis.

Q2: Which analytical techniques are essential to confirm the identity and purity of my final product?

A2: No single technique is sufficient. A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation of purity and identity.[14][15]

Technique Primary Purpose Information Obtained
HPLC-UV/MS Purity Quantification & Isomer Separation Provides quantitative purity (% area). Can separate this compound from Oleamide and other impurities. MS provides mass confirmation.[4][14]
¹H and ¹³C NMR Structural Confirmation & Isomer Ratio Confirms the chemical structure is correct. The coupling constants and chemical shifts of the vinyl protons definitively distinguish cis from trans isomers.[14]
GC-MS Volatile Impurity Identification Identifies residual solvents and volatile byproducts that may not be visible by HPLC.[14]
FT-IR Spectroscopy Functional Group Confirmation Confirms the presence of the amide N-H and C=O stretches and the absence of the carboxylic acid O-H stretch from the starting material.[7]
Melting Point Analysis Overall Purity Indication A sharp melting point within a narrow range (e.g., <1°C) is a strong indicator of high purity. A depressed or broad range suggests impurities.
Q3: My reaction is failing or giving complex mixtures. How should I approach troubleshooting?

A3: A logical, step-by-step approach is the key to diagnosing the issue. Start by analyzing the simplest potential failures before moving to more complex variables.

G start Problem: Low Yield or No Product check_sm 1. Analyze Starting Materials (Elaidic Acid, Reagents) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Solution: Purify/Replace Starting Materials sm_ok->purify_sm No check_cond 2. Review Reaction Conditions (Temp, Time, Atmosphere) sm_ok->check_cond Yes end_node Problem Solved purify_sm->end_node cond_ok Conditions Correct? check_cond->cond_ok adjust_cond Solution: Use Anhydrous Solvents, Inert Atmosphere, Optimize Temp/Time cond_ok->adjust_cond No check_workup 3. Analyze Crude Product & Aqueous Wash cond_ok->check_workup Yes adjust_cond->end_node workup_ok Product Lost in Workup? check_workup->workup_ok adjust_workup Solution: Optimize Extraction pH, Reduce Wash Volumes, Back-Extract Aqueous Layer workup_ok->adjust_workup Yes adjust_workup->end_node

Caption: A logical flow for diagnosing and addressing low product yield.

References

  • ELAIDIC ACID . (n.d.). Ataman Kimya. Retrieved January 6, 2026, from [Link]

  • Cheng, M., et al. (2018). The mechanism of the thermally induced cis/trans isomerization of oleic acid . RSC Advances. Available from: [Link]

  • Koster, R., et al. (1998). Clay Mineral Catalysis of Isomerization, Dimerization, Oligomerization, and Polymerization Reactions . Taylor & Francis. Available from: [Link]

  • Mosley, E. E., et al. (2007). Isomerization of stable isotopically labeled elaidic acid to cis and trans monoenes by ruminal microbes . PubMed. Retrieved January 6, 2026, from [Link]

  • Heipieper, H. J., et al. (2021). In vivo formation of elaidic acid (18:1 trans-Δ 9 ) from oleic acid... . ResearchGate. Retrieved January 6, 2026, from [Link]

  • Cremer, C., et al. (1995). Process for purifying fatty acid amides. Google Patents (US5419815A).
  • CN106748865A. (2017). A kind of high-purity oleamide is continuously separated method of purification. Google Patents.
  • Ahmad, H., et al. (2006). Process for the production of fatty acid amides. Google Patents (US7098351B2).
  • ChemCon GmbH. (n.d.). Identity determination and purity testing . Retrieved January 6, 2026, from [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields? . Retrieved January 6, 2026, from [Link]

  • Glavnik, V., et al. (2020). Interference of oleamide with analytical and bioassay results . Nature Portfolio. Retrieved January 6, 2026, from [Link]

  • Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent . International Journal of New Chemistry, 8(4), 442-452. Available from: [Link]

  • Taherkhani, Z., et al. (2021). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration . International Journal of New Chemistry, 8(4), 400-412. Available from: [Link]

  • Wikipedia. (n.d.). Elaidic acid . Retrieved January 6, 2026, from [Link]

  • Glavnik, V., et al. (2020). Interference of oleamide with analytical and bioassay results . ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Frequently Asked Questions (FAQs): Understanding Elaidamide and its Stability

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Elaidamide Degradation & Experimental Integrity

Welcome to the technical support guide for researchers working with this compound. This document provides in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges. As scientists, we understand that unexpected results are part of the discovery process. This guide is designed to help you distinguish between novel biological findings and experimental artifacts arising from the degradation of this compound.

This section addresses fundamental questions regarding the properties, handling, and degradation of this compound.

Q1: What is this compound and what are its primary degradation products?

This compound ((9E)-octadec-9-enamide) is the trans-isomer of oleamide, a naturally occurring fatty acid amide.[1][2] It is recognized for its biological activities, including the inhibition of microsomal epoxide hydrolase and phospholipase A2.[1][2] The primary and most well-documented degradation pathway for this compound, like other primary fatty acid amides, is enzymatic hydrolysis.[3]

  • Enzymatic Degradation : The enzyme Fatty Acid Amide Hydrolase (FAAH) is primarily responsible for the breakdown of this compound in biological systems.[3][4][5][6] This hydrolysis reaction cleaves the amide bond.

  • Degradation Products : The enzymatic degradation of this compound yields two products: elaidic acid (the trans-isomer of oleic acid) and ammonia .[3]

It is critical to remember that the biological effects of elaidic acid, a trans fatty acid, are distinct from those of the parent this compound molecule.

G This compound This compound (C18H35NO) products Elaidic Acid (C18H34O2) + Ammonia (NH3) This compound->products  Hydrolysis faah Fatty Acid Amide Hydrolase (FAAH) faah->this compound  Catalyzes G start Inconsistent Biological Results check_stability Assess Stability in Assay Medium (Time-course LC-MS) start->check_stability check_purity Verify Purity of Stock (LC-MS vs. Standards) start->check_purity check_blank Analyze Procedural Blank (Test for Leachables) start->check_blank is_stable Is Compound Stable? check_stability->is_stable is_pure Is Stock Pure? check_purity->is_pure is_clean Is Blank Clean? check_blank->is_clean conclusion_degradation Conclusion: Degradation is Occurring. Modify Protocol (e.g., shorter incubation, FAAH inhibitor). is_stable->conclusion_degradation No conclusion_ok Issue is likely biological variability. Optimize assay parameters. is_stable->conclusion_ok Yes conclusion_impure Conclusion: Stock is Impure. Source new compound. is_pure->conclusion_impure No is_pure->conclusion_ok Yes conclusion_leachate Conclusion: Contamination from Labware. Use glass or pre-screened plastics. is_clean->conclusion_leachate No is_clean->conclusion_ok Yes

Sources

Technical Support Center: Minimizing Elaidamide Interference in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate interference from elaidamide and related fatty acid amides in your bioassays. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in scientific principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding this compound interference.

What is this compound and why is it a problem in my bioassay?

This compound is the amide of elaidic acid, the trans isomer of oleic acid. It, along with its more common cis isomer, oleamide, is frequently used as a "slip agent" in the manufacturing of common polymers like polyethylene and polypropylene.[1][2] These molecules are not chemically bound to the polymer and can leach into your samples, especially in the presence of organic solvents.[3][4] The problem arises because these fatty acid amides are bioactive molecules. For instance, oleamide is an endogenous sleep-inducing lipid and can interact with cannabinoid, serotonergic, and GABAergic receptors.[3] This inherent bioactivity means that leached this compound can act as an unintended agonist or antagonist in your assay, leading to false positives, false negatives, or non-reproducible results.

How do I know if this compound is interfering with my results?

The most definitive way to identify this compound or other leached contaminants is to run a "procedural blank."[3] This involves performing your entire experimental procedure, including all sample preparation steps, with a sample that does not contain your analyte of interest (e.g., using only the vehicle or buffer). If you observe activity in the procedural blank, it is a strong indication of contamination. Other signs of interference can include unusually high background signals, inconsistent dose-response curves, or unexpected activity in negative controls.

What are the common sources of this compound contamination?

The most common sources of this compound and oleamide contamination are disposable plastic labware.[3][4] This includes, but is not limited to:

  • Plastic syringes

  • Syringe filters (PVDF, PTFE)

  • Centrifuge tubes

  • Pipette tips

  • Plastic vials and containers

It is important to note that even labware made from materials considered chemically resistant can leach these additives.[3]

Can I just wash my plasticware to remove this compound?

While pre-rinsing plasticware with a solvent can reduce the amount of surface-level this compound, it is often not sufficient to eliminate the problem.[3] These slip agents are integrated into the polymer matrix and can continue to leach out over time, especially with prolonged solvent exposure. One study showed that even after 25 rinses with methanol, oleamide could still be detected leaching from a plastic syringe.[3] Therefore, washing is not a foolproof solution.

What's the quickest way to check for potential contamination from my labware?

A rapid check can be performed by incubating the solvent used in your experiment in the suspect plasticware (e.g., a syringe or centrifuge tube) for a period of time. Then, analyze this "leachate" directly in your bioassay or by an analytical method like LC-MS. Any activity or presence of the contaminant in the leachate would confirm the labware as the source.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific issues related to this compound interference.

Guide 1: Identifying the Source of Unexpected Bioassay Results

If you are observing unexpected or inconsistent results in your bioassay, it is crucial to systematically investigate the possibility of contamination. The procedural blank is your most powerful diagnostic tool.

Protocol: The Procedural Blank
  • Prepare a "blank" sample: This should be identical to your experimental samples but without the analyte of interest. For example, if you are testing a compound dissolved in DMSO and then diluted in cell culture media, your blank sample would be DMSO diluted in the same media.

  • Use identical labware and reagents: Process this blank sample using the exact same steps, reagents, and plasticware as your experimental samples. This includes using the same type of syringe for filtration, the same centrifuge tubes for spinning, and the same pipette tips for transfers.

  • Perform the bioassay: Run the processed blank sample in your bioassay alongside your experimental samples and controls.

  • Analyze the results: If the blank sample shows significant activity (e.g., agonism, antagonism, or cytotoxicity), this is a strong indicator that a component of your procedure is introducing a bioactive contaminant.

cluster_0 Diagnostic Workflow A Unexpected Bioassay Results B Prepare Procedural Blank (Vehicle Only) A->B C Process Blank Identically to Samples B->C D Run Bioassay on Processed Blank C->D E Activity Detected in Blank? D->E F Contamination Confirmed E->F Yes G No Contamination Detected E->G No H Isolate and Test Individual Labware/Reagents F->H I Identify Source of Contamination H->I cluster_1 SPE Workflow for this compound Removal A Contaminated Sample B Load onto Equilibrated Normal-Phase SPE Column A->B C Wash with Non-Polar Solvent B->C D Elute Analyte of Interest (Intermediate Polarity Solvent) C->D E Collect Purified Sample D->E F Elute this compound (Polar Solvent) D->F G Analyze for Confirmation F->G

Workflow for removing this compound using SPE.

Technical Deep Dive: The Science of this compound Interference

Mechanism of Bioassay Interference

This compound and other leached lipids can interfere in bioassays through two primary mechanisms:

  • Reduced Bioavailability: In cell-based assays, co-dosed lipids can act as an additional partitioning phase, sequestering hydrophobic test compounds and reducing their effective concentration available to interact with the cells. [5][6]This can lead to an underestimation of a compound's potency.

  • Direct Bioactivity: As fatty acid amides, these molecules can mimic endogenous signaling lipids. [7][8]They have been shown to interact with G-protein coupled receptors (GPCRs) and other cellular targets, directly activating or inhibiting signaling pathways. [3]For example, N-acyl amides produced by commensal bacteria can interact with GPCRs that regulate gastrointestinal physiology. [7]

cluster_2 Proposed Mechanism of GPCR Interference Ela This compound (from plastic) GPCR G-Protein Coupled Receptor (GPCR) Ela->GPCR Binds to Receptor Gprot G-Protein GPCR->Gprot Activates Effector Effector Enzyme Gprot->Effector Signal Cellular Response (e.g., cAMP, Ca2+ flux) Effector->Signal Result False Positive/Negative Bioassay Result Signal->Result

Proposed mechanism of direct GPCR interference.
Analytical Detection

For unambiguous identification and quantification of this compound contamination, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. [9][10][11]A targeted LC-MS/MS method can provide the necessary sensitivity and selectivity to detect even trace amounts of this compound in your samples.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Oleamide 282.3Varies by instrumentThe [M+H]+ ion for oleamide. Product ions would need to be determined by fragmentation analysis. [3]
This compound 282.3Varies by instrumentAs an isomer of oleamide, this compound will have the same precursor ion. Chromatographic separation is necessary to distinguish them.

Recommendation: When developing an LC-MS method, it is crucial to achieve chromatographic separation of this compound and oleamide, as they are isomers with the same mass. A C18 or similar reverse-phase column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile or methanol) is a good starting point.

By understanding the sources, mechanisms, and mitigation strategies for this compound interference, researchers can ensure the integrity and reliability of their bioassay data. Always be vigilant for signs of contamination and remember that the procedural blank is an indispensable tool in your experimental workflow.

References

  • Influence of Co-Dosed Lipids from Biota Extracts on the Availability of Chemicals in In Vitro Cell-Based Bioassays. (2020). Environmental Science & Technology. Available at: [Link]

  • Sample preparation and gas chromatography of primary fatty acid amides. (1999). Analytical Biochemistry. Available at: [Link]

  • Interference of oleamide with analytical and bioassay results. (2020). Scientific Reports. Available at: [Link]

  • Influence of Co-Dosed Lipids from Biota Extracts on the Availability of Chemicals in In Vitro Cell-Based Bioassays. (2020). PubMed. Available at: [Link]

  • (PDF) Influence of Co-Dosed Lipids from Biota Extracts on the Availability of Chemicals in In Vitro Cell-Based Bioassays. (2020). ResearchGate. Available at: [Link]

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. (2020). Foods. Available at: [Link]

  • Oleamide: A Versatile Slip Additive for Diverse Plastic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Oleamide Slip Agent & Lubricant – For Plastic Films, Inks & Coatings. (n.d.). FlychemTech. Available at: [Link]

  • Slip agents and polypropylene films prepared therefrom. (2002). Google Patents.
  • Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. (2021). Journal of Laboratory Physicians. Available at: [Link]

  • Persistent fatty acid contamination. (2023). Reddit. Available at: [Link]

  • HOW DIFFERENT IS OLEAMIDE AND ERUCAMIDE SLIP ADDITIVE?. (n.d.). European Plastic Company. Available at: [Link]

  • Slip Agent Masterbatch. (n.d.). Tolymer. Available at: [Link]

  • A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. (1999). Analytical Biochemistry. Available at: [Link]

  • Lipemia Interference for ALT and AST: Effect from Native Lipid and Commercial Lipid Emulsion-Supplemented Samples. (2010). Clinical Chemistry. Available at: [Link]

  • (PDF) Interference of oleamide with analytical and bioassay results. (2020). ResearchGate. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Available at: [Link]

  • Quantitative bioanalysis by LC–MS for the development of biological drugs. (2016). Bioanalysis. Available at: [Link]

  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. (2012). IntechOpen. Available at: [Link]

  • Nuisance compounds in cellular assays. (2021). Trends in Pharmacological Sciences. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Bioactive Peptides. (2022). CRC Press. Available at: [Link]

  • LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Available at: [Link]

  • Commensal bacteria produce GPCR ligands that mimic human signaling molecules. (2015). eLife. Available at: [Link]

  • Lipid-protein interactions in GPCR-associated signaling. (2007). Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • The mechanism for ligand activation of the GPCR-G protein complex. (2022). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Priming GPCR signaling through the synergistic effect of two G proteins. (2017). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. (2023). Nature Reviews Drug Discovery. Available at: [Link]

  • (PDF) Identification and Elimination of Target-Related Matrix Interference in a Neutralizing Anti-Drug Antibody Assay. (2012). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Improving the Resolution of Elaidamide in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of elaidamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust analytical methods and troubleshoot common separation challenges. As a long-chain fatty acid amide, this compound presents unique analytical hurdles, primarily its separation from the endogenous and structurally similar cis-isomer, oleamide.

This document provides in-depth, field-proven insights to help you achieve baseline resolution and accurate quantification. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding this compound analysis.

Q1: What is the primary challenge in the chromatographic resolution of this compound?

The most significant challenge is achieving baseline separation between this compound (trans-9-octadecenamide) and its geometric isomer, oleamide (cis-9-octadecenamide). Due to their identical mass and similar physicochemical properties, they often co-elute under standard reversed-phase conditions. Effective separation is critical as oleamide is a bioactive signaling molecule, and its presence can interfere with the accurate quantification of this compound.[1][2]

Q2: Which chromatographic technique is better for this compound analysis: HPLC or GC?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used effectively.

  • HPLC (typically Reversed-Phase): This is the most common approach. It offers excellent versatility in method development through manipulation of the stationary and mobile phases. HPLC is ideal for separating the critical this compound/oleamide pair.[3][4]

  • GC: GC is also a powerful technique, often coupled with Mass Spectrometry (GC-MS).[5][6][7] It requires derivatization of the amide group (e.g., silylation) to improve volatility and peak shape.[6][8] GC can provide very high efficiency and is suitable for complex matrices.[5]

The choice depends on available instrumentation, sample matrix, and the specific analytical goal (e.g., purity analysis vs. trace quantification in biological fluids).

Q3: What is a good starting point for a reversed-phase HPLC method?

A robust starting point for an RP-HPLC method would be:

  • Column: A high-purity silica C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Temperature: Ambient to moderately controlled (e.g., 30-40 °C).

  • Detector: UV at a low wavelength (~205 nm) due to the lack of a strong chromophore, or ideally, a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

Q4: How does temperature influence the separation of this compound and oleamide?

Temperature is a critical parameter for isomer separation.[9][10] Generally, lower column temperatures increase retention and can significantly improve the resolution between geometric isomers like this compound and oleamide.[11] This is because lower temperatures can enhance the subtle differences in the interaction between the isomers and the stationary phase. Conversely, higher temperatures decrease mobile phase viscosity and analysis time but often at the cost of resolution.[9][12]

Troubleshooting Guide: From Poor Resolution to Perfect Peaks

This section provides a systematic approach to identifying and solving common chromatographic problems encountered during this compound analysis.

Problem 1: Poor Resolution or Co-elution (Especially with Oleamide)

This is the most frequent issue. If you observe a single broad peak or two overlapping peaks where you expect this compound and oleamide, follow this workflow.

G start Poor Resolution (Rs < 1.5) selectivity Optimize Selectivity (α) start->selectivity Primary Approach efficiency Optimize Efficiency (N) start->efficiency Secondary Approach station_phase Change Stationary Phase (e.g., C30, PFP, Ag+) selectivity->station_phase Most Impactful mobile_phase Modify Mobile Phase (ACN vs MeOH, Additives) selectivity->mobile_phase temperature Decrease Temperature (e.g., to 15-25 °C) selectivity->temperature flow_rate Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) efficiency->flow_rate Easiest to Implement column_dims Use Longer Column / Smaller Particles efficiency->column_dims end_node Resolution Achieved station_phase->end_node mobile_phase->end_node temperature->end_node flow_rate->end_node column_dims->end_node

Caption: Troubleshooting flowchart for poor peak resolution.

Potential Cause 1: Inadequate Stationary Phase Selectivity

  • Explanation: Standard C18 columns separate primarily based on hydrophobicity. Since this compound and oleamide have identical hydrophobicity, their separation relies on subtle shape selectivity. The rigid, linear structure of trans-elaidamide interacts differently with the stationary phase compared to the kinked structure of cis-oleamide. Not all C18 phases can exploit this difference effectively.

  • Solutions:

    • Switch to a C30 (Polymeric) Column: C30 phases offer excellent shape selectivity for long-chain, structurally related isomers.

    • Try a Phenyl-Hexyl or PFP (Pentafluorophenyl) Column: These phases provide alternative selectivities through π-π and dipole-dipole interactions, which can differentiate between the electron cloud distributions of the cis and trans double bonds.

    • Advanced Technique - Silver Ion (Ag+) Chromatography: This is a highly specific technique for separating unsaturated compounds.[13][14][15] Silver ions form reversible π-complexes with double bonds.[13] The complex with the more sterically accessible trans double bond of this compound is weaker than the complex with the cis double bond of oleamide, leading to significant differences in retention and excellent separation.[16] This can be done with silver-impregnated silica columns or by adding silver nitrate to the mobile phase (use with caution as it can damage HPLC systems).[16]

Stationary PhasePrimary Separation MechanismSuitability for this compound/Oleamide
Standard C18 HydrophobicityModerate; highly dependent on brand and bonding density.
C30 (Polymeric) Hydrophobicity & Shape SelectivityExcellent; recommended for isomer separations.
Phenyl-Hexyl / PFP Hydrophobicity & π-π InteractionsGood; offers alternative selectivity.
Silver Ion (Ag+) π-ComplexationSuperior; the gold standard for cis/trans isomer separation.

Potential Cause 2: Sub-Optimal Mobile Phase Composition

  • Explanation: The choice and proportion of the organic modifier in the mobile phase directly impact selectivity.

  • Solutions:

    • Switch from Methanol to Acetonitrile: Acetonitrile is generally preferred as the organic modifier for separating unsaturated compounds as it often provides better selectivity (alpha) for geometric isomers compared to methanol.

    • Optimize Organic Percentage: In reversed-phase, decreasing the percentage of the organic modifier (e.g., from 90% ACN to 85% ACN) increases retention times. This longer interaction with the stationary phase can often magnify small differences in selectivity, improving resolution.[17]

    • Isocratic vs. Gradient: If using a gradient, try switching to a shallow isocratic or a very shallow gradient elution. This gives the analytes more time to interact with the stationary phase, which can enhance resolution.

Potential Cause 3: Column Temperature is Too High

  • Explanation: As dictated by the van 't Hoff equation, temperature affects retention (k) and selectivity (α). For many isomer pairs, including cis/trans fatty acid derivatives, lower temperatures enhance selectivity.

  • Solution:

    • Systematically Lower the Temperature: Reduce the column temperature in 5 °C increments, for example, from 40 °C down to 20 °C. Allow the system to fully equilibrate at each temperature before assessing the resolution. This is often one of the most effective and overlooked parameters for improving isomer separations.[10][11]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue for amide-containing compounds, while fronting can indicate column overload.

Potential Cause 1: Secondary Silanol Interactions (Peak Tailing)

  • Explanation: this compound's amide group can engage in secondary hydrogen-bonding interactions with acidic silanol groups on the silica surface of the stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[18]

  • Solutions:

    • Use an End-Capped, High-Purity Column: Modern columns are typically "end-capped" to block most silanol groups, but some residual activity always remains. Ensure you are using a high-quality, base-deactivated column.

    • Lower Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interaction with the amide.[18]

    • Use a Buffered Mobile Phase: If working near the pKa of your analyte, inadequate buffering can cause peak distortion. Using a buffer (e.g., ammonium formate or acetate) at least 1-2 pH units away from the analyte's pKa can improve peak shape.

Potential Cause 2: Column Overload (Peak Fronting)

  • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[11]

  • Solution:

    • Dilute the Sample: Prepare a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and re-inject. If the peak shape improves and becomes more symmetrical at lower concentrations, the issue was mass overload.

Protocols for Method Development

Protocol 1: Baseline RP-HPLC Method for this compound/Oleamide Purity Analysis

This protocol provides a starting point for developing a method to separate this compound from its cis-isomer.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, column thermostat, and UV or MS detector.

  • Column: C30 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Isopropanol or Methanol.

  • Reference Standards: High-purity this compound and oleamide.

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard starting flow for a 4.6 mm ID column.
Column Temp. 25 °CLower temperature to maximize isomer selectivity.
Injection Vol. 10 µLA typical volume; adjust based on concentration.
Detector UV at 205 nm or MS (ESI+)Low UV for amide bond; MS for superior sensitivity/specificity.[19]
Gradient 80% B to 100% B over 15 minStart with a shallow gradient to screen for optimal elution conditions.
Run Time 25 minutesIncludes gradient, hold, and re-equilibration.

3. System Suitability Test (SST):

  • Prepare a mixed standard solution containing both this compound and oleamide (~10 µg/mL each).

  • Inject the SST solution six times.

  • Acceptance Criteria: The resolution (Rs) between the this compound and oleamide peaks must be ≥ 1.5. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

4. Optimization Steps:

  • If resolution is < 1.5, first decrease the temperature to 20 °C, then 15 °C.

  • If still insufficient, slow the flow rate to 0.8 mL/min.

  • Finally, adjust the starting percentage of Mobile Phase B downwards (e.g., start at 75%) to increase retention and improve separation.

References

  • Gaudreault, F., & Chaumont, P. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Garrido-López, A., & Tena, M. T. (2006). Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography. Journal of Chromatography A, 1124(1-2), 51–56. [Link]

  • Huš, M., & Korošec, M. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 643. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (n.d.). A gas chromatographic–mass spectral assay for the quantitative determination of Oleamide in biological fluids. Lumir Lab. [Link]

  • Wang, Y., et al. (2025). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods. [Link]

  • Shao, K., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 845-849. [Link]

  • Li, J., et al. (2018). Determination of five amides in food contact materials by GC/MS. Advances in Engineering Research, 164, 635-638. [Link]

  • Gaudreault, F., & Chaumont, P. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • American Oil Chemists' Society (AOCS). (2019). Introduction to Silver Ion Chromatography. [Link]

  • Hanus, L. O., et al. (n.d.). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry. [Link]

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7(6), 717–732. [Link]

  • Szewczyk, M., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(15), 3746-3753. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Muthukumar, S., et al. (2014). Characterization of oleamide synthesizing activity from HPLCpurified rat kidney extract. Journal of Biological Chemistry, 289(34), 23587-23597. [Link]

  • Chemistry For Everyone. (2025). How Does Temperature Affect Chromatography? [YouTube video]. [Link]

  • Suneetha, A., & Rao, A. (2014). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Der Pharma Chemica, 6(1), 250-256. [Link]

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012). Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. Analytical Sciences, 28(9), 837-844. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chester, T. L., & Pinkston, J. D. (2001). Temperature effects on retention in reversed phase liquid chromatography. Journal of Microcolumn Separations, 13(4), 143-153. [Link]

  • Liu, Y., & Liu, G. (2014). Analysis method for amide compounds.
  • Kalíková, K., et al. (2013). Properties of two amide-based hydrophilic interaction liquid chromatography columns. Journal of Separation Science, 36(15), 2421-2429. [Link]

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012). Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011. Analytical Sciences, 28(9), 837-844. [Link]

  • Patel, M. (2023). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. Journal of Pharmaceutical Research and Development, 5(2), 1-8. [Link]

  • Anderson, G., et al. (n.d.). Chapter 29: Introduction to Chromatography and Spectroscopy. eCampusOntario Pressbooks. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2016). How Does Temperature Affect a Compound's Retention Time?[Link]

  • Nikolova-Damyanova, B. (1992). Silver Ion Chromatography and Lipids, Part 3. AOCS. [Link]

Sources

Technical Support Center: Elaidamide Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for identifying and removing Elaidamide contaminants. This resource is designed for researchers, scientists, and drug development professionals who may encounter this common laboratory contaminant. This compound, the trans-isomer of oleic acid amide, is a frequent interferent in sensitive analytical and biological assays, primarily due to its propensity to leach from plastic labware.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my experiments?

A1: this compound is a fatty acid amide (C₁₈H₃₅NO) that, along with its cis-isomer Oleamide, is commonly used as a slip agent or lubricant in the manufacturing of polymer products.[1] Consequently, it can leach from common laboratory plastics such as pipette tips, microcentrifuge tubes, and syringes into your samples. This is a significant concern because this compound can interfere with your results in several ways:

  • Analytical Interference: It can appear as an unknown peak in chromatograms, particularly in LC-MS analysis, potentially masking or being mistaken for a compound of interest.[1]

  • Biological Activity: this compound has known biological activities, including effects on the cardiovascular system and interactions with various receptors.[1] Its presence can lead to false-positive or false-negative results in cell-based assays and other biological experiments.

Q2: How can I know if my experiment is contaminated with this compound?

A2: The most definitive way to identify this compound contamination is through analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] A key diagnostic step is to run a "procedural blank." This involves performing your entire experimental procedure, including the use of all solvents and plasticware, but without the actual sample. If you detect a peak corresponding to the mass-to-charge ratio (m/z) of this compound (approximately 282.27) in your blank, it strongly suggests contamination.[1]

Q3: What are the primary sources of this compound contamination in the lab?

A3: The most common sources are disposable plastic laboratory items. A study published in Scientific Reports demonstrated that various labware items, including plastic syringes and filters, can leach Oleamide and related fatty acid amides.[1] It's important to be aware that even plastics considered chemically compatible with your solvents can be a source of contamination.

Q4: Can I just switch to glass to avoid this problem?

A4: While using glass labware can significantly reduce the risk of contamination from plastic additives, it's not a complete solution. Some studies have shown that even glass Pasteur pipettes can be a source of other contaminants. Furthermore, many modern laboratory workflows are heavily reliant on disposable plastics for convenience and to prevent cross-contamination between biological samples. Therefore, a comprehensive strategy of prevention, detection, and removal is often necessary.

Troubleshooting Guides

Guide 1: Investigating Suspected this compound Contamination in LC-MS Analysis

This guide will walk you through a systematic approach to identifying the source of suspected this compound contamination in your LC-MS workflow.

Symptoms:

  • A recurring, unidentified peak at m/z ~282.27 in multiple samples.

  • The presence of this peak in your solvent blanks.

  • Inconsistent results in bioassays that are sensitive to lipid signaling molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Guide 2: Mitigating the Impact of this compound on Cell-Based Assays

Symptoms:

  • High background signal in control wells.

  • Irreproducible dose-response curves.

  • Unexpected cellular responses, particularly in assays involving lipid signaling pathways.

Preventative and Remedial Actions:

Strategy Description Rationale
Solvent Pre-washing of Plasticware Before use, rinse all plastic tubes, plates, and pipette tips with a high-purity organic solvent (e.g., methanol or hexane), followed by thorough drying.This can effectively remove surface-level this compound and other leachable compounds.
Use of Alternative Materials Whenever possible, use glass or polypropylene labware, which has been shown to have lower leaching of fatty acid amides compared to other plastics.Different polymers have varying levels of additives. Testing different brands and materials can identify a cleaner option for your specific application.
Inclusion of "Vehicle" Controls In your experimental design, include a control group that is exposed to all the solvents and procedures as your treated groups, but without the active compound.This helps to differentiate the effects of your compound of interest from the effects of any leached contaminants.[1]
Sample Cleanup Post-Contamination If contamination is unavoidable, consider a sample cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the contaminant.These techniques can separate this compound from your analytes of interest based on differences in polarity.

Experimental Protocols

Protocol 1: Screening Labware for this compound Leaching

This protocol allows you to quantitatively assess the amount of this compound leached from different types of plasticware.

Materials:

  • The plasticware to be tested (e.g., 1.5 mL microcentrifuge tubes, pipette tips).

  • High-purity methanol (LC-MS grade).

  • Glass vials.

  • Vortex mixer.

  • Nitrogen evaporator (optional).

  • LC-MS system.

Procedure:

  • Place a representative sample of the plasticware (e.g., 5 microcentrifuge tubes) in a clean glass beaker.

  • Add a defined volume of high-purity methanol to the beaker, ensuring the plasticware is fully submerged.

  • Incubate for a set period (e.g., 1 hour) at room temperature, with occasional agitation.

  • Transfer the methanol leachate to a clean glass vial.

  • (Optional) Concentrate the leachate under a gentle stream of nitrogen to increase the sensitivity of detection.

  • Analyze the leachate by LC-MS, quantifying the amount of this compound against a standard curve.

  • Repeat for each type of plasticware to be tested.

Protocol 2: Removal of this compound from a Contaminated Sample using Solid-Phase Extraction (SPE)

This protocol is designed to remove this compound from a sample that has already been contaminated. It is based on the principle of normal-phase chromatography, where polar compounds are retained on the SPE sorbent while non-polar compounds like this compound are washed away.[2]

Materials:

  • Contaminated sample in an organic solvent.

  • Normal-phase SPE cartridge (e.g., silica-based).

  • SPE vacuum manifold.

  • Hexane (high-purity).

  • Ethyl acetate (high-purity).

  • Methanol (high-purity).

  • Collection vials.

Procedure:

  • Condition the SPE cartridge: Pass 3-5 mL of hexane through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.

  • Equilibrate the cartridge: Pass 3-5 mL of the solvent your sample is dissolved in through the cartridge.

  • Load the sample: Slowly load your contaminated sample onto the cartridge.

  • Wash away this compound: Pass 5-10 mL of a non-polar solvent like hexane through the cartridge. This will elute the non-polar this compound while your more polar compounds of interest are retained. Collect this fraction and analyze it to confirm the removal of this compound.

  • Elute your compound of interest: Use a more polar solvent or solvent mixture (e.g., a gradient of ethyl acetate in hexane, followed by methanol) to elute your target analyte(s) from the cartridge into a clean collection vial.

  • Analyze the eluted fraction to confirm the recovery of your compound of interest and the absence of this compound.

Workflow for SPE-based Removal of this compound:

Caption: Solid-Phase Extraction workflow for this compound removal.

References

  • Jug, U., Naumoska, K., Metličar, V., Schink, A., Makuc, D., Vovk, I., ... & Lucas, K. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 1-13. [Link]

  • Naumoska, K., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 649. [Link]

  • Jug, U., Naumoska, K., Metličar, V., Schink, A., Makuc, D., Vovk, I., ... & Lucas, K. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Guthrie, J. N., et al. (2005). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography B, 824(1-2), 26-34. [Link]

  • Guthrie, J. N., et al. (2005). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography B, 824(1-2), 26-34. [Link]

Sources

dealing with low solubility of Elaidamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Welcome to the technical support center for Elaidamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low aqueous solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions to ensure the successful and reproducible use of this compound in your experiments.

Understanding the Challenge: Why is this compound So Insoluble?

This compound is the amide derivative of elaidic acid, the trans-isomer of oleic acid. Its long, 18-carbon unsaturated hydrocarbon chain makes the molecule highly hydrophobic and poorly soluble in water.[1] Unlike its cis-isomer (oleamide), the linear shape of the trans configuration allows for more efficient packing of the molecules, leading to a more stable, solid state and further reducing its affinity for aqueous solutions.

This inherent hydrophobicity is the primary reason researchers often observe precipitation when diluting a concentrated organic stock of this compound into aqueous buffers or cell culture media.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding this compound handling.

Q1: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?

This is a classic issue known as "solvent shock." It happens when a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution. The organic solvent disperses, leaving the this compound molecules to crash out of solution as they are unable to dissolve in the water-based medium.[2]

Q2: What is the best solvent for making a concentrated stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is a powerful organic solvent that can dissolve a wide array of organic materials, including fatty acid amides.[4] Ethanol can also be used, but DMSO generally offers superior solubilizing power for this class of compounds. Some sources report solubility in DMF as well.[5]

Q3: What is the maximum final concentration of the organic solvent (e.g., DMSO) I can have in my cell culture experiment?

To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% , with many standard protocols recommending 0.1% or less .[2][6] It is critical to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.[7]

Q4: Is the cloudy solution I see a suspension of my compound or micelles?

It is more likely to be a precipitate or a fine suspension. Micelles are nano-sized colloidal aggregates that form above a specific concentration known as the critical micelle concentration (CMC), and they typically result in a clear or translucent solution.[8][9] The cloudy or turbid appearance you observe is indicative of undissolved compound particles, which can lead to inconsistent and non-reproducible experimental results.[10]

Q5: Can I just filter my final solution to remove the precipitate?

No, this is not recommended. Filtering the solution will remove the undissolved this compound, meaning the final concentration of your active compound will be unknown and significantly lower than intended.[2] The goal is to achieve a true solution, not to remove the compound you are trying to study.

Troubleshooting Guides & Protocols

Guide 1: Preparing a Stable Aqueous Working Solution

This guide provides a step-by-step protocol to minimize precipitation when diluting your this compound stock solution into aqueous media. The core principle is to avoid "solvent shock" by carefully managing the dilution process.

Workflow for Preparing a Working Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Medium cluster_2 Step 3: Quality Control Stock Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex Vortex/Warm gently (37°C) to ensure complete dissolution. Stock->Vortex WarmMedia Pre-warm aqueous medium (e.g., cell culture media) to 37°C. AddDropwise Add the DMSO stock dropwise to the pre-warmed medium while vortexing gently. Vortex->AddDropwise Key Step: Avoid 'Solvent Shock' WarmMedia->AddDropwise Inspect Visually inspect the final solution for any signs of cloudiness or precipitate. Microscope Optional: Check a small aliquot under a microscope for crystals. Inspect->Microscope End Use Immediately in Experiment Microscope->End Start Start Start->Stock

Caption: Workflow for preparing a stable this compound working solution.

Detailed Protocol:
  • Prepare the Stock Solution:

    • Dissolve the this compound powder in 100% DMSO to make a high-concentration stock (e.g., 10 mM to 50 mM).

    • Ensure complete dissolution by vortexing. If needed, you can warm the solution briefly in a 37°C water bath. Store this stock solution at -20°C for long-term stability.[3]

  • Prepare the Aqueous Medium:

    • Pre-warm your final aqueous solution (e.g., cell culture medium + serum) to 37°C. Warming the medium increases the kinetic energy of the solvent molecules and can help accommodate the hydrophobic compound.[11]

  • Perform the Dilution (Crucial Step):

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution very slowly, preferably drop-by-drop.

    • This gradual addition allows the this compound molecules to disperse more effectively and helps prevent them from aggregating and precipitating.[2]

  • Final Quality Check:

    • After dilution, visually inspect the solution against a dark background. It should appear clear. If it is cloudy or contains visible particles, the concentration is likely too high for the chosen conditions.

    • Use the prepared working solution immediately, as some compounds may precipitate over time, even if they appear soluble initially.[2]

Guide 2: Troubleshooting Precipitation Issues

If you still observe precipitation after following the protocol above, use this flowchart to diagnose and solve the problem.

G Start Precipitation Observed in Final Solution Concentration Is the final this compound concentration too high? Start->Concentration Solvent Is the final DMSO concentration >0.5%? Concentration->Solvent No ReduceConc Action: Reduce the final This compound concentration. Perform a dose-response experiment. Concentration->ReduceConc Yes Media Are there interactions with media components? Solvent->Media No ReduceSolvent Action: Prepare a more concentrated stock solution to lower the final DMSO volume. Solvent->ReduceSolvent Yes UseBSA Advanced Solution: Use a carrier protein like BSA. (See Guide 3) Media->UseBSA Likely Success Problem Solved: Solution is Clear ReduceConc->Success ReduceSolvent->Success UseBSA->Success

Caption: Troubleshooting flowchart for this compound precipitation.

Guide 3: Advanced Method - Using a Carrier Protein (BSA)

For particularly high concentrations or sensitive cell lines, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is a highly effective, physiologically relevant method to deliver hydrophobic molecules.[12] Albumin has multiple binding sites for fatty acids and their derivatives, forming a complex that is soluble in aqueous media.[12][13]

Protocol for Preparing this compound-BSA Complex:
  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium.

    • Warm the solution to 37°C and stir until the BSA is fully dissolved. Filter-sterilize using a 0.22 µm filter.

  • Prepare this compound Stock:

    • Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mM).

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring. A typical molar ratio to aim for is between 3:1 and 6:1 (this compound:BSA).

    • Incubate the mixture at 37°C for at least 30 minutes with gentle stirring to allow for complex formation.

  • Application:

    • This this compound-BSA complex can now be added to your cell culture medium.

    • Crucially , remember to run a parallel control experiment using a BSA solution that has been treated with the same amount of DMSO (a "vehicle-BSA" control).[7]

Summary of this compound Solubility Data

SolventSolubilityNotes
Water InsolubleLong hydrocarbon chain confers high hydrophobicity.[1]
DMSO SolubleRecommended primary solvent for stock solutions.[3]
Ethanol SolubleAn alternative to DMSO, but may be less effective for high concentrations.[6]
DMF Soluble (2 mg/mL)Reported solubility data is available.[5]
Aqueous Buffers (e.g., PBS, pH 7.2) Very LowSolubility can be slightly increased in a 1:1 mixture with DMF (0.5 mg/mL).[5]

This data is compiled from various sources and should be used as a guideline. Empirical testing in your specific experimental system is always recommended.

References
  • Cravatt, B.F., Prospero-Garcia, O., Siuzdak, G., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506-1509. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Samanta, S., et al. (2015). Binding of Fatty Acid Amide Amphiphiles to Bovine Serum Albumin: Role of Amide Hydrogen Bonding. The Journal of Physical Chemistry B, 119(29), 9135-9146. Available at: [Link]

  • Henkel, J., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 1. Available at: [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (2015). How can ceramide be dissolved? Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Elaidamide and Oleamide: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of elaidamide and oleamide. Moving beyond a simple recitation of facts, we will explore the critical role of stereochemistry in dictating the biological function of these two fatty acid amides, supported by experimental data and detailed methodologies. Our focus is on elucidating the causality behind experimental choices and providing a trustworthy, authoritative resource for the scientific community.

Introduction: The Significance of a Single Bond

This compound and oleamide are geometric isomers of 9-octadecenamide, sharing the same chemical formula (C₁₈H₃₅NO) but differing in the configuration of their single double bond.[1] Oleamide possesses a cis ("Z") configuration, introducing a kink in its hydrocarbon tail, while this compound features a trans ("E") configuration, resulting in a more linear, rigid structure. This seemingly subtle difference in three-dimensional shape is the cornerstone of their divergent biological activities, profoundly influencing how they interact with protein targets such as receptors and enzymes.

Diagram: Structural Isomerism of Oleamide and this compound This diagram illustrates the fundamental structural difference between the cis configuration of oleamide and the trans configuration of this compound.

Caption: Structural difference between oleamide (cis) and this compound (trans).

The Endocannabinoid System: A Point of Divergence

The endocannabinoid system (ECS) is a primary arena where the functional differences between oleamide and this compound become starkly apparent. Oleamide is recognized as an endogenous agonist of the cannabinoid type 1 (CB1) receptor, a key component of the ECS involved in regulating neurotransmission, mood, and sleep.[2][3][4] In contrast, this compound shows little to no activity at this receptor.

Receptor Binding and Activation

Experimental evidence consistently demonstrates that the cis configuration of oleamide is crucial for CB1 receptor agonism. Studies using radioligand binding assays show that oleamide can competitively inhibit the binding of potent synthetic cannabinoid agonists to the CB1 receptor.[5][6] More importantly, functional assays, such as the [³⁵S]GTPγS binding assay, confirm that this binding event leads to receptor activation.[3][6] The [³⁵S]GTPγS assay is a cornerstone for determining G-protein coupled receptor (GPCR) agonism; an agonist-bound receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit, providing a direct measure of functional activation.

Crucially, studies that have directly compared the two isomers show that this compound (trans-oleamide) fails to significantly stimulate [³⁵S]GTPγS binding, even at high concentrations.[3][6] This indicates that the linear structure of this compound does not fit correctly into the CB1 receptor's binding pocket to induce the conformational change necessary for G-protein activation.

Diagram: Oleamide Interaction with CB1 Receptor This diagram shows the proposed mechanism of oleamide activating the CB1 receptor, leading to downstream signaling, a pathway not effectively engaged by this compound.

G Oleamide Oleamide (cis) CB1 CB1 Receptor Oleamide->CB1 Binds & Activates This compound This compound (trans) This compound->CB1 No significant activation G_Protein G-protein (GDP-bound, inactive) CB1->G_Protein Catalyzes GDP/GTP Exchange G_Protein_Active G-protein (GTP-bound, active) G_Protein->G_Protein_Active AC Adenylyl Cyclase (AC) G_Protein_Active->AC Inhibits cAMP Reduced cAMP AC->cAMP Leads to Response Cellular Response (e.g., altered neurotransmission) cAMP->Response

Caption: Oleamide, but not this compound, acts as a functional agonist at the CB1 receptor.

Comparative Receptor Binding and Activation Data

The following table summarizes the differential activity of oleamide and this compound at the CB1 receptor based on published experimental data.

CompoundAssay TypeSpeciesTargetResultReference
Oleamide Competitive Binding ([³H]CP55,940)RatBrain MembranesKᵢ = 1.14 µM[6]
Oleamide Competitive Binding ([³H]CP55,940)HumanhCB₁ MembranesKᵢ = 8.13 µM[6]
Oleamide Functional ([³⁵S]GTPγS Binding)RatBrain MembranesEC₅₀ = 1.64 µM[6]
This compound Functional ([³⁵S]GTPγS Binding)RatBrain MembranesFailed to significantly stimulate binding up to 100 µM[3][6]

Kᵢ (Inhibition Constant): Concentration required to inhibit 50% of radioligand binding. A lower value indicates higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): Concentration required to elicit 50% of the maximum response in a functional assay. A lower value indicates higher potency.

Regulation of Sleep and Sedation

Both oleamide and this compound were first identified in the cerebrospinal fluid of sleep-deprived cats, suggesting a role for both isomers in sleep regulation.[7] Administration of either compound to animals has been shown to induce physiological sleep.[7][8] However, their mechanisms of action are likely distinct, reflecting their differential engagement of neurotransmitter systems.

  • Oleamide : The sleep-inducing effects of oleamide are complex and multi-faceted.[4] Its action as a CB1 agonist is considered a significant contributor to its hypnotic properties.[2][9] Additionally, oleamide potentiates the activity of GABAₐ receptors and modulates several serotonin (5-HT) receptors, both of which are critical pathways in sleep-wake cycle regulation.[9][10][11] This modulation of GABAₐ and glycine receptors is also stereoselective; the cis-isomer (oleamide) enhances receptor currents, while the trans-isomer (this compound) has no significant effect.[12]

  • This compound : While this compound also induces sleep, its mechanism is independent of the CB1 receptor.[7] The precise pathways are less understood but may involve its known inhibitory effects on other enzymes, such as microsomal epoxide hydrolase (mEH) or phospholipase A₂ (PLA₂), which could alter the balance of other signaling lipids.[7]

Effects on Apoptosis and Cell Viability

Recent research has highlighted the potential of fatty acid amides as anti-cancer agents. Here again, oleamide and this compound exhibit different profiles.

Oleamide has been shown to induce apoptosis (programmed cell death) in glioblastoma cells.[13][14] Interestingly, one study found that this effect was independent of both CB1 and CB2 receptors, suggesting oleamide can trigger cell death through alternative, unconventional apoptotic mechanisms.[13] The process involved cell cycle arrest and was specific to cancer cells, with less toxicity observed in primary astrocyte cultures.[13]

The pro-apoptotic activity of this compound is less characterized in the literature. However, given that the apoptotic effects of oleamide in glioblastoma may be cannabinoid receptor-independent, it is plausible that this compound could exert similar or distinct effects on cell viability through its own unique set of molecular targets. This remains a critical area for future investigation.

Diagram: Experimental Workflow for Apoptosis Assessment This diagram outlines a typical workflow for assessing the pro-apoptotic effects of a compound like oleamide on cancer cells using flow cytometry.

G A 1. Cell Culture (e.g., RG2 Glioblastoma cells) B 2. Treatment - Vehicle Control - Oleamide (e.g., 100 µM) - this compound (e.g., 100 µM) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Harvesting (Trypsinization & Centrifugation) C->D E 5. Staining - Annexin V-FITC (Apoptosis marker) - Propidium Iodide (PI) (Necrosis marker) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation - Live (Annexin V-/PI-) - Early Apoptosis (Annexin V+/PI-) - Late Apoptosis (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) F->G

Caption: Workflow for comparing apoptosis induction by oleamide and this compound.

Experimental Protocols

To facilitate further research, we provide foundational protocols for key assays used to differentiate the activities of this compound and oleamide.

Protocol 1: CB1 Receptor Agonism ([³⁵S]GTPγS Binding Assay)
  • Objective: To determine if a compound functionally activates the CB1 receptor.

  • Principle: Agonist binding to the GPCR promotes the exchange of bound GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.

  • Methodology:

    • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cells expressing the human CB1 receptor (e.g., HEK-293 cells). Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes.

    • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, EDTA, and a high concentration of GDP (e.g., 30 µM) to keep basal binding low.

    • Reaction Setup: In a 96-well plate, combine membrane protein (10-20 µg), [³⁵S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compounds (oleamide, this compound) or a known agonist (e.g., CP55,940 for positive control).

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Protocol 2: Cell Viability and Apoptosis (Annexin V/PI Staining)
  • Objective: To quantify the percentage of live, apoptotic, and necrotic cells after treatment.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., C6 glioma) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of oleamide, this compound, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

    • Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

    • Data Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The comparison of this compound and oleamide serves as a powerful case study in stereospecific pharmacology. The cis configuration of oleamide enables it to act as a full agonist at the CB1 receptor, a function not shared by its linear trans isomer, this compound. This fundamental difference ramifies through their biological activities, from sleep induction pathways to potential anti-cancer effects.

While both molecules induce sleep, their distinct molecular targets suggest they operate through different, albeit potentially overlapping, mechanisms. The exploration of oleamide's pro-apoptotic effects has opened new therapeutic avenues, and it is imperative that the corresponding activity of this compound be investigated to fully understand the structure-activity relationship of this compound class. Future research should focus on direct, side-by-side comparisons of these isomers across a wider range of biological assays to uncover novel targets and further delineate their unique physiological and pathological roles.

References

  • Title: Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC Source: PubMed Central URL: [Link]

  • Title: (PDF) Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers Source: ResearchGate URL: [Link]

  • Title: Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries - PMC Source: PubMed Central URL: [Link]

  • Title: Oleamide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: The hypnotic actions of the fatty acid amide, oleamide - PubMed Source: NIH URL: [Link]

  • Title: Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC Source: NIH URL: [Link]

  • Title: Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources Source: MDPI URL: [Link]

  • Title: (PDF) Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source Source: ResearchGate URL: [Link]

  • Title: Characterization of the hypnotic properties of oleamide - PubMed Source: NIH URL: [Link]

  • Title: Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism - PubMed Source: NIH URL: [Link]

  • Title: Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed Source: NIH URL: [Link]

  • Title: Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition Source: MDPI URL: [Link]

  • Title: Oleamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Oleamide is a selective endogenous agonist of rat and human CB 1 cannabinoid receptors Source: ResearchGate URL: [Link]

  • Title: Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed Source: NIH URL: [Link]

  • Title: Oleamide: a member of the endocannabinoid family? - PMC Source: NIH URL: [Link]

  • Title: sleep-inducing lipid oleamide: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed Source: NIH URL: [Link]

  • Title: The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro - PMC Source: PubMed Central URL: [Link]

Sources

A Comparative Analysis of Elaidamide and Oleamide on Sleep Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in neuroscience research and drug development, understanding the nuanced effects of endogenous signaling molecules on sleep is paramount. This guide provides an in-depth comparison of two structurally similar fatty acid amides, elaidamide and oleamide, and their differential impacts on sleep physiology. By examining their mechanisms of action and supporting experimental data, this document aims to equip researchers with the critical knowledge to inform future studies and therapeutic strategies.

Introduction to Endogenous Fatty Acid Amides and Sleep

Fatty acid amides are a class of lipid signaling molecules that have emerged as significant modulators of various physiological processes, including sleep-wake cycles. Among these, oleamide was first identified as an endogenous sleep-inducing factor isolated from the cerebrospinal fluid (CSF) of sleep-deprived cats[1][2][3]. Its accumulation during periods of wakefulness and subsequent induction of sleep upon administration has positioned it as a key player in the homeostatic regulation of sleep[4][5][6]. This guide focuses on comparing oleamide with its geometric isomer, this compound, to elucidate the structural determinants of their activity and their potential as targets for novel hypnotics.

Chemical Structures and Stereochemistry: The Critical Difference

Oleamide and this compound share the same chemical formula (C18H35NO) but differ in the stereochemistry of their carbon-carbon double bond. Oleamide is the cis isomer, while this compound is the trans isomer of 9-octadecenoamide. This seemingly subtle difference in spatial arrangement has profound implications for their biological activity.

  • Oleamide (cis-9-Octadecenoamide): The cis configuration introduces a kink in the acyl chain, influencing how the molecule interacts with its biological targets.

  • This compound (trans-9-Octadecenoamide): The trans configuration results in a more linear and rigid structure, akin to saturated fatty acids.

This stereoisomerism is the fundamental reason for their divergent effects on sleep.

Comparative Effects on Sleep Parameters

Experimental evidence overwhelmingly points to oleamide as the active hypnotic agent, while this compound is largely considered inactive.

Oleamide: A Potent Sleep-Inducing Lipid

Intraperitoneal and intracerebroventricular administration of oleamide in animal models has consistently demonstrated its sleep-promoting properties. Key findings include:

  • Reduced Sleep Latency: Oleamide significantly decreases the time it takes to fall asleep. Studies in rats have shown a reduction in sleep latency to 44-64% of control values[5].

  • Increased Slow-Wave Sleep (SWS): Oleamide has been shown to increase the duration of deep, non-rapid eye movement (NREM) sleep, particularly slow-wave sleep 2 (SWS2)[7][8][9].

  • Variable Effects on REM Sleep: Some studies report that oleamide primarily increases NREM sleep with no significant effect on REM sleep[10], while others have found that both acute and subchronic administration can increase REM sleep[11].

  • Dose-Dependent Sedation: Oleamide induces a dose-dependent inhibition of locomotor activity, indicative of its sedative effects[7][12].

This compound: The Inactive Isomer

In stark contrast to oleamide, this compound has been shown to be largely devoid of hypnotic activity. While direct in vivo sleep studies comparing the two are scarce, in vitro evidence strongly suggests a lack of effect for this compound:

  • Inactivity at Key Receptors: Studies have demonstrated that the trans isomer of oleamide is inactive at both GABAA and glycine receptors, which are crucial for mediating inhibitory neurotransmission and promoting sleep[2].

  • No Effect on Gap Junctions: Oleamide has been shown to inhibit gap junction communication, a potential mechanism for modulating neuronal synchrony. In contrast, this compound (trans-oleamide) showed no effect on glial cell dye coupling[13].

This pronounced stereoselectivity underscores the specific structural requirements for interaction with the biological targets that mediate sleep.

Quantitative Data Summary

ParameterOleamide (cis-isomer)This compound (trans-isomer)References
Sleep Latency Significantly decreased (to 44-64% of control in rats)No significant effect reported[5]
Slow-Wave Sleep (SWS) Increased (specifically SWS2)No significant effect reported[7][8][9]
REM Sleep Variable effects (no change or increased)No significant effect reported[10][11]
Locomotor Activity Dose-dependent decreaseNo significant effect reported[7][12]
GABAA Receptor Modulation Positive allosteric modulatorInactive[2]
Gap Junction Communication InhibitsNo effect[13]

Mechanisms of Action: A Multifaceted Approach by Oleamide

The sleep-inducing effects of oleamide are not attributed to a single mechanism but rather a complex interplay with multiple neurotransmitter systems. This compound's inactivity is a direct consequence of its inability to effectively engage these pathways.

Oleamide's Signaling Pathways

Oleamide's hypnotic actions are thought to be mediated through:

  • GABAergic System Enhancement: Oleamide acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system[2]. This action is similar to that of benzodiazepines and barbiturates, albeit through a different binding site.

  • Serotonergic System Modulation: Oleamide has been shown to interact with various serotonin receptor subtypes, including 5-HT2A and 5-HT2C, which are involved in sleep regulation[4][8].

  • Endocannabinoid System Interaction: Oleamide shares structural similarities with the endocannabinoid anandamide and can interact with the cannabinoid CB1 receptor[14]. Its hypnotic effects can be blocked by a CB1 receptor antagonist, suggesting an important role for this pathway[14]. It is hypothesized that oleamide may also act as an "entourage" compound, inhibiting the breakdown of anandamide by the enzyme fatty acid amide hydrolase (FAAH)[9].

The inability of this compound to adopt the necessary conformation prevents it from effectively binding to and modulating these key receptors and enzymes involved in sleep regulation.

Oleamide_Signaling_Pathways Oleamide Oleamide GABA_A GABAA Receptor Oleamide->GABA_A Positive Modulation Serotonin_R Serotonin Receptors (5-HT2A/2C) Oleamide->Serotonin_R Modulation CB1_R CB1 Receptor Oleamide->CB1_R Agonism FAAH FAAH Enzyme Oleamide->FAAH Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Sleep_Promotion Sleep Promotion (Decreased Latency, Increased SWS) Serotonin_R->Sleep_Promotion CB1_R->Sleep_Promotion FAAH->Sleep_Promotion (via increased anandamide) Neuronal_Inhibition->Sleep_Promotion

Figure 1: Oleamide's multifaceted signaling pathways leading to sleep promotion.

Experimental Protocols

To aid researchers in designing studies to further investigate the effects of these fatty acid amides, a standard experimental workflow is outlined below.

Animal Model and Surgical Preparation
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Surgical Implantation: Animals are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. A guide cannula may also be implanted for intracerebroventricular (ICV) administration. Animals are allowed a recovery period of at least one week.

Drug Administration and EEG/EMG Recording
  • Habituation: Animals are habituated to the recording chamber and cables for several days before the experiment.

  • Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish normal sleep-wake patterns.

  • Drug Administration: Oleamide or this compound, dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline), is administered via intraperitoneal (IP) injection or ICV infusion. A vehicle-only control group is essential.

  • Post-injection Recording: EEG and EMG are continuously recorded for a specified period (e.g., 4-6 hours) following administration.

Data Analysis
  • Sleep Scoring: The recorded EEG and EMG data are scored in epochs (e.g., 10-30 seconds) to identify stages of wakefulness, NREM sleep (including SWS), and REM sleep based on standard criteria.

  • Parameter Calculation: Key sleep parameters are calculated, including:

    • Sleep latency (time from injection to the first epoch of consolidated NREM sleep).

    • Total time spent in each sleep stage.

    • Number and duration of sleep bouts.

    • Sleep efficiency (total sleep time / total recording time).

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the effects of oleamide, this compound, and vehicle on sleep parameters.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline Sleep Recording Habituation->Baseline Administration Drug Administration (Oleamide, this compound, Vehicle) Baseline->Administration Post_Admin_Rec Post-administration EEG/EMG Recording Administration->Post_Admin_Rec Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Admin_Rec->Scoring Calculation Calculate Sleep Parameters (Latency, Duration, etc.) Scoring->Calculation Stats Statistical Analysis Calculation->Stats

Figure 2: Standard experimental workflow for assessing the effects of fatty acid amides on sleep.

Conclusion and Future Directions

The comparative analysis of this compound and oleamide provides a clear illustration of the principle of stereoselectivity in pharmacology. Oleamide, the cis isomer, is a potent endogenous hypnotic with a complex mechanism of action involving the GABAergic, serotonergic, and endocannabinoid systems. In contrast, this compound, the trans isomer, is largely inactive due to its inability to conform to the specific structural requirements of its biological targets.

This stark difference in activity highlights oleamide as a promising candidate for the development of novel sleep therapeutics. Future research should focus on:

  • Elucidating the precise binding sites of oleamide on its various receptor targets.

  • Investigating the downstream signaling cascades initiated by oleamide binding.

  • Conducting preclinical studies to evaluate the long-term efficacy and safety of oleamide and its more stable analogs.

  • Performing direct in vivo comparative studies to definitively quantify the hypnotic effects, or lack thereof, of this compound.

By continuing to unravel the complexities of endogenous sleep-regulating molecules like oleamide, the scientific community can pave the way for more effective and targeted treatments for sleep disorders.

References

  • Basile, A. S., Hanus, L., & Mendelson, W. B. (1999). Characterization of the hypnotic properties of oleamide. Neuroreport, 10(5), 947–951.
  • Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506–1509.
  • Huitrón-Reséndiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental Neurology, 172(1), 235–243.
  • Leggett, J. D., Aspley, S., Beckett, S. R., D'Antona, A. M., Kendall, D. A., & Fone, K. C. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British journal of pharmacology, 141(2), 253–262.
  • Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of oleamide are blocked by a cannabinoid receptor antagonist. Neuroreport, 10(15), 3237–3239.
  • Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology, 25(5 Suppl), S36–S39.
  • Murillo-Rodríguez, E., Sánchez-Alavez, M., Navarro, L., Martínez-González, D., Drucker-Colín, R., & Prospéro-García, O. (1998).
  • Yang, J. Y., Wu, C. F., Wang, F., Song, H. R., Pan, W., & Wang, Y. L. (2003). The serotonergic system may be involved in the sleep-inducing action of oleamide in rats. Naunyn-Schmiedeberg's archives of pharmacology, 367(4), 398–402.
  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.
  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. The Journal of cell biology, 139(7), 1785–1792.
  • Coyne, L., Lees, G., & Nicholson, R. A. (2002). The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro. British journal of pharmacology, 135(8), 1977–1987.
  • Fedorova, I., Hashimoto, A., Fecik, R. A., Hedrick, M. P., Hanus, L. O., Boger, D. L., Rice, K. C., & Basile, A. S. (2001). Behavioral evidence for the interaction of oleamide with multiple neurotransmitter systems. The Journal of pharmacology and experimental therapeutics, 299(1), 332–342.
  • Herrera-Solís, A., Guzmán-Marín, R., & Murillo-Rodríguez, E. (2010). Acute and subchronic administration of anandamide or oleamide increases REM sleep in rats. Pharmacology, biochemistry, and behavior, 95(1), 106–112.
  • Huitrón-Reséndiz, S., Sánchez-Alavez, M., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2004). Oleamide restores sleep in adult rats that were subjected to maternal separation. Pharmacology, biochemistry, and behavior, 78(4), 731–737.
  • Leggett, J. D., Martin, S. L., Willoughby, K. A., & Fone, K. C. (2003). Differential effects of the sleep-inducing lipid oleamide and cannabinoids on the induction of long-term potentiation in the CA1 neurons of the rat hippocampus in vitro. Neuropharmacology, 44(5), 655–664.
  • Siuzdak, G., Prospero-Garcia, O., Cravatt, B. F., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. [Online]. Available: [Link]

  • Huitrón-Reséndiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. [Online]. Available: [Link]

  • Herrera-Solís, A., Guzmán-Marín, R., & Murillo-Rodríguez, E. (2010). Acute and subchronic administration of anandamide or oleamide increases REM sleep in rats. [Online]. Available: [Link]

Sources

differential receptor binding of Elaidamide and oleamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Differential Receptor Binding of Elaidamide and Oleamide

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the receptor binding profiles of this compound and oleamide. Moving beyond a simple list of facts, we will explore the causal relationships between molecular structure, experimental design, and biological outcomes, offering field-proven insights into why these two isomers exhibit profoundly different pharmacological activities.

Introduction: The Tale of Two Isomers

Fatty acid amides (FAAs) are a class of endogenous lipids that play crucial roles in neuromodulation. Among them, 9-octadecenoamide exists as two distinct geometric isomers: oleamide (the cis isomer) and this compound (the trans isomer). Oleamide was first identified as a sleep-inducing substance found in the cerebrospinal fluid of sleep-deprived animals.[1][2] Subsequent research has revealed it interacts with a range of receptor systems.[1][3] this compound, its trans counterpart, is often used as a negative control due to its structural similarity but general lack of biological activity at the same targets.[4]

This guide will dissect the critical stereochemical differences that dictate their interactions with key central nervous system receptors, namely the cannabinoid CB1 receptor, the GABA-A receptor, and serotonin (5-HT) receptors. We will present supporting quantitative data, detail the experimental methodologies used to obtain this data, and visualize the associated signaling pathways. The core thesis is that the specific three-dimensional shape conferred by the double bond's configuration is the primary determinant of receptor recognition and subsequent biological function.

Part 1: The Decisive Role of Stereochemistry

The only difference between oleamide and this compound is the geometry of the double bond at the C9-C10 position. Oleamide's cis configuration introduces a distinct "kink" in its acyl chain, resulting in a more compact, bent structure. In contrast, this compound's trans configuration yields a linear, straight-chain molecule, similar in shape to saturated fatty acid amides. This fundamental difference in molecular architecture is the basis for their differential ability to fit into the specific binding pockets of target receptors.

Figure 1: Molecular Structures of Oleamide and this compound.

Part 2: Comparative Receptor Binding and Functional Activity

The structural disparity between oleamide and this compound translates directly into significant differences in their ability to bind and activate key neuroreceptors. The following table summarizes the available quantitative data.

Receptor TargetLigandBinding MetricValueBiological Effect
Cannabinoid CB1 OleamideKᵢ vs. [³H]CP55,940 (rat)1.14 µMFull Agonist
OleamideKᵢ vs. [³H]CP55,940 (human)8.13 µMFull Agonist
OleamideEC₅₀ ([³⁵S]GTPγS binding)1.64 µMG-protein Activation
This compound[³⁵S]GTPγS bindingNo significant stimulationInactive
GABA-A OleamideN/AMicromolar concentrationsPositive Allosteric Modulator
This compoundN/AN/AInactive
Serotonin 5-HT₇ OleamideK_D (allosteric site)2.69 nMNegative Allosteric Modulator
This compound[³H]5-HT displacementNo significant alterationInactive
Cannabinoid CB1 Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) that mediates many of the psychoactive effects of cannabinoids.

Oleamide is a full agonist at the CB1 receptor.[5][6] It competitively inhibits the binding of potent cannabinoid agonists like [³H]CP55,940 to brain membranes with micromolar affinity.[5][7] Crucially, this binding event leads to receptor activation. Functional assays show that oleamide stimulates the binding of [³⁵S]GTPγS to membranes, a hallmark of G-protein activation, with an EC₅₀ of 1.64 μM.[5] This activation of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[6][7]

This compound , in stark contrast, fails to activate the CB1 receptor. Studies show that even at high concentrations (up to 100 μM), this compound does not significantly stimulate [³⁵S]GTPγS binding, demonstrating that its linear structure is not conducive to inducing the conformational change in the receptor required for G-protein coupling and signaling.[5]

oleamide Oleamide cb1 CB1 Receptor oleamide->cb1 Binds & Activates This compound This compound This compound->cb1 Does Not Activate gi_o Gi/o Protein cb1->gi_o Activates ac Adenylyl Cyclase gi_o->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Inhibition of Neurotransmission camp->response Leads to

Figure 2: Oleamide-mediated CB1 Receptor Signaling Pathway.
GABA-A Receptor

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the brain. It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl⁻) to enter the neuron, causing hyperpolarization and reducing excitability.

Oleamide acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[8] It does not bind to the same site as GABA but to a different, allosteric site. This binding enhances the effect of GABA, leading to a greater influx of Cl⁻ for a given concentration of the neurotransmitter.[8][9] This potentiation of GABAergic transmission contributes to oleamide's sedative and hypnotic effects.

This compound is inactive at the GABA-A receptor.[8] This stereoselectivity is profound; the receptor's allosteric site can clearly distinguish between the bent cis isomer and the linear trans isomer, binding only the former.

gaba GABA receptor GABA-A Receptor (Chloride Channel) gaba->receptor Binds (Orthosteric) oleamide Oleamide oleamide->receptor Binds (Allosteric) cl_in Cl⁻ (in) receptor->cl_in Channel Opens cl_out Cl⁻ (out) cl_out->receptor hyperpolarization Hyperpolarization (Inhibition) cl_in->hyperpolarization Causes

Figure 3: Positive Allosteric Modulation of GABA-A by Oleamide.
Serotonin 5-HT₇ Receptor

The 5-HT₇ receptor is another GPCR involved in regulating circadian rhythms, learning, and mood.

Oleamide interacts with the 5-HT₇ receptor in a unique way, acting as an allosteric modulator.[10] Specifically, it binds to a site distinct from the serotonin binding pocket and causes a three-fold decrease in the affinity of serotonin for the receptor, without changing the total number of binding sites.[10] This interaction is of remarkably high affinity, with a calculated K_D of 2.69 nM.

This compound , along with other structural analogs, does not significantly alter serotonin binding, again highlighting the strict structural requirements of the receptor's allosteric pocket.[10]

Part 3: Methodologies for Assessing Amide-Receptor Interactions

The choice of experimental methodology is critical for accurately defining a ligand's pharmacological profile. A combination of binding and functional assays provides a comprehensive picture. Binding assays, like radioligand displacement, confirm a physical interaction and determine affinity (Kᵢ), while functional assays, like [³⁵S]GTPγS binding or electrophysiology, determine the consequence of that binding (e.g., agonism, antagonism, or modulation).

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound (e.g., oleamide) by measuring its ability to compete off a labeled radioligand from a receptor.[11][12]

Objective: To determine the Kᵢ of oleamide for the CB1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing the CB1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in an assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled oleamide to the wells. For control wells, add either buffer (for total binding) or a saturating concentration of a known unlabeled CB1 ligand (for non-specific binding).

  • Radioligand Addition: Add a fixed, known concentration of a CB1-specific radioligand (e.g., [³H]CP55,940) to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while unbound radioligand passes through.[12][13]

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of oleamide. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of oleamide that inhibits 50% of radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.[13]

start Start prep Prepare Receptor Membranes start->prep plate Aliquot Membranes into 96-well Plate prep->plate add_ligands Add Radioligand ([³H]L) & Competitor (Oleamide) plate->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filter Vacuum Filter to Separate Bound from Free [³H]L incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ & Kᵢ count->analyze end End analyze->end

Figure 4: Workflow for a Competitive Radioligand Binding Assay.
Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that measures molecular interactions in real-time.[14][15] It is ideal for directly comparing the binding kinetics of oleamide and this compound.

Objective: To measure and compare the association (kₐ) and dissociation (k_d) rates of oleamide and this compound to an immobilized CB1 receptor.

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize purified CB1 receptor protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the receptor to control for non-specific binding.[15][16]

  • System Priming: Prime the SPR instrument with a suitable running buffer, which continuously flows over the chip surface to establish a stable baseline.

  • Association Phase: Inject a precise concentration of oleamide (the "analyte") in running buffer over the sensor chip surface at a constant flow rate. If oleamide binds to the receptor, the mass on the chip surface increases, causing a change in the refractive index, which is recorded in real-time as an increase in Response Units (RU).[16][17]

  • Dissociation Phase: Stop the injection of oleamide and allow the running buffer to flow over the chip. The oleamide will dissociate from the receptor, causing the mass and thus the RU to decrease. The rate of this decrease is the dissociation rate.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to strip any remaining bound analyte from the ligand, returning the surface to its baseline state for the next cycle.

  • Repeat for this compound: Repeat steps 3-5 using this compound at the same concentrations.

  • Data Analysis: Fit the association and dissociation curves from multiple analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ). A direct comparison of the sensorgrams for oleamide and this compound will visually and quantitatively demonstrate their differential binding.

start Start immobilize Immobilize Receptor on SPR Chip start->immobilize baseline Establish Stable Baseline with Buffer immobilize->baseline inject Inject Analyte (e.g., Oleamide) baseline->inject association Measure Association (RU increase) inject->association dissociation Inject Buffer Only Measure Dissociation (RU decrease) association->dissociation regenerate Regenerate Chip Surface dissociation->regenerate analyze Fit Curves to Calculate kₐ, k_d, and K_D dissociation->analyze regenerate->baseline Next Cycle end End analyze->end

Figure 5: General Workflow for an SPR Experiment.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that the biological activities of 9-octadecenoamide are critically dependent on the cis geometry of its double bond. Oleamide engages with multiple receptor systems, acting as a full agonist at CB1 receptors and a positive allosteric modulator at GABA-A receptors.[5][8] this compound, its linear trans isomer, is largely inert at these same targets. This stark difference underscores the high degree of structural specificity required for molecular recognition at these receptor binding sites.

For researchers in pharmacology and drug development, these findings have significant implications:

  • Purity is Paramount: When studying oleamide, isomeric purity of the sample is essential to ensure that observed effects are not confounded by inactive this compound or other contaminants.

  • Structure-Activity Relationship (SAR): The oleamide/elaidamide pair serves as a classic example of how subtle changes in stereochemistry can abolish biological activity. This principle is fundamental to rational drug design, where molecular geometry is fine-tuned to maximize on-target activity and minimize off-target effects.

  • Therapeutic Potential: The multi-target profile of oleamide suggests it may influence complex physiological states like sleep and anxiety through synergistic actions at several receptors.[1] Understanding how to separate these activities by designing analogs with altered receptor selectivity remains a key challenge and an exciting opportunity for future research.

This guide has synthesized the available data to provide a clear, evidence-based comparison. By understanding the structural basis for the differential activities of oleamide and this compound, and the experimental techniques used to probe them, researchers are better equipped to explore the complex world of lipid signaling.

References

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology. Available at: [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB 1 cannabinoid receptors. ResearchGate. Available at: [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. PubMed. Available at: [Link]

  • Fowler, C. J. (2004). Oleamide: a member of the endocannabinoid family? British Journal of Pharmacology. Available at: [Link]

  • OUCI. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. Available at: [Link]

  • Bradshaw, H. B., & Caron, J. M. (2008). Emerging methodologies to investigate lipid–protein interactions. Cellular and Molecular Life Sciences. Available at: [Link]

  • Coyne, L., et al. (2000). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British Journal of Pharmacology. Available at: [Link]

  • Oddi, S., et al. (2015). Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]

  • Gazzi, T., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]

  • El Kirat, K., & Morandat, S. (2016). Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction. Frontiers in Plant Science. Available at: [Link]

  • Carrotta, R., et al. (2022). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. International Journal of Molecular Sciences. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Stangl, M., & Gell, C. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Posokhov, Y. M., et al. (2010). Method to measure strong protein–protein interactions in lipid bilayers using a steric trap. PNAS. Available at: [Link]

  • Gazzi, T., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Available at: [Link]

  • Lambert, D. M., & Di Marzo, V. (1999). The palmitoylethanolamide and oleamide enigmas: are these two fatty acid amides cannabimimetic? Current Medicinal Chemistry. Available at: [Link]

  • Thomas, D. R., et al. (1999). Allosteric regulation by oleamide of the binding properties of 5-hydroxytryptamine7 receptors. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Oleamide and linoleamide demonstrate hemolytic activity. Available at: [Link]

  • Lichtman, A. H., et al. (2002). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Jin, M. M., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Boger, D. L., et al. (1999). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design. Available at: [Link]

  • Tanvir, R., et al. (2018). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. ResearchGate. Available at: [Link]

  • University of Notre Dame. (2022). Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. Available at: [Link]

  • Perkins, G. A., & Lysakowski, A. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology. Available at: [Link]

  • Bezuglov, V., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available at: [Link]

  • Starr, M. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Indurthi, D. C., et al. (2016). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology. Available at: [Link]

  • Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. Available at: [Link]

  • Svenningsson, P., & Greengard, P. (2007). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Nature Protocols. Available at: [Link]

Sources

A Comparative Guide to the Validation of Elaidamide's Sleep-Inducing Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the potential sleep-inducing properties of elaidamide. Drawing upon established methodologies for analogous fatty acid amides, we present a structured approach for a rigorous comparative analysis. This document is intended to serve as a detailed technical guide, offering not only experimental protocols but also the scientific rationale underpinning each step, thereby ensuring trustworthiness and reproducibility.

Introduction: The Enigma of this compound

Fatty acid amides are a class of endogenous signaling molecules with diverse physiological roles. A prominent member of this family, oleamide (cis-9,10-octadecenoamide), has been extensively studied and identified as an endogenous sleep-inducing lipid.[1][2] It accumulates in the cerebrospinal fluid during sleep deprivation and has been shown to induce physiological sleep in animal models.[1][3] The mechanism of action for oleamide is thought to involve the modulation of several neurotransmitter systems, including the endocannabinoid, serotonergic, and GABAergic systems.[2][4]

This compound, the trans-isomer of oleamide, remains a comparatively enigmatic molecule. While its chemical structure is very similar to oleamide, this stereoisomeric difference can lead to significant variations in biological activity. Limited research has directly investigated the hypnotic effects of this compound, with some studies suggesting it may be less active than its cis-counterpart in certain biological assays.[5] This guide, therefore, outlines a comprehensive experimental strategy to definitively validate and quantify the sleep-inducing potential of this compound, using oleamide as a direct comparator and positive control.

Proposed Experimental Workflow for Validation

A multi-tiered approach is essential for a thorough validation of this compound's effects on sleep. This involves behavioral, electrophysiological, and neurochemical assessments in a validated animal model.

G cluster_0 Pre-clinical Validation of this compound A Animal Model Selection (e.g., Sprague-Dawley Rats) B Surgical Implantation (EEG/EMG Electrodes) A->B Acclimation C Baseline Recording (24-48h EEG/EMG) B->C Recovery D Drug Administration (Vehicle, Oleamide, this compound) C->D Randomized, Crossover Design E Data Acquisition (EEG, EMG, Locomotor Activity) D->E Continuous Recording G Behavioral Assays (Open Field, Elevated Plus Maze) D->G Separate Cohort H Neurochemical Analysis (Post-mortem brain tissue) D->H Terminal Endpoint F Sleep-Wake State Analysis E->F Sleep Scoring I Data Interpretation & Comparison F->I G->I H->I

Caption: Proposed experimental workflow for validating the sleep-inducing effects of this compound.

Detailed Experimental Protocols

Animal Models and Surgical Procedures

The use of appropriate animal models is crucial for obtaining translatable data.[6] Rodents, particularly rats and mice, are widely used in sleep research due to their well-characterized sleep patterns and the availability of established surgical and recording techniques.[7][8]

Protocol 1: EEG/EMG Electrode Implantation in Sprague-Dawley Rats

  • Animal Selection: Adult male Sprague-Dawley rats (250-300g) will be used. They should be individually housed and maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation: Secure the animal in a stereotaxic frame.[9] Make a midline incision on the scalp to expose the skull.

  • EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel EEG electrodes, ensuring they make contact with the dura mater.

  • EMG Electrode Placement: Insert two insulated, flexible stainless-steel wires into the nuchal muscles to record EMG activity.

  • Securing the Implant: Secure the electrodes and a head-mount connector to the skull using dental acrylic.

  • Post-operative Care: Administer analgesics and allow the animals to recover for at least one week before starting the experiments.

Drug Administration and Experimental Design

A robust experimental design with appropriate controls is paramount. This study will employ a within-subjects, crossover design to minimize inter-animal variability.

  • Test Compounds:

    • This compound (CAS 301-02-0)

    • Oleamide (Positive Control, CAS 301-02-0)

    • Vehicle (e.g., saline with 1% Tween 80)

  • Dosage: Based on previous studies with oleamide, a dose range of 10-50 mg/kg administered intraperitoneally (i.p.) is recommended.[3][10] A dose-response study should be conducted for this compound.

  • Administration: Injections should be administered at the beginning of the light phase (the normal sleep period for rodents).

Electrophysiological Recording and Analysis

Polysomnography, including electroencephalography (EEG) and electromyography (EMG), is the gold standard for assessing sleep-wake states.[11][12]

Protocol 2: EEG/EMG Recording and Sleep Stage Scoring

  • Habituation: Connect the animals to the recording apparatus for at least 24 hours to acclimate them to the tethers.

  • Baseline Recording: Record baseline EEG and EMG data for 24-48 hours prior to any drug administration to establish normal sleep-wake patterns.[9]

  • Post-injection Recording: Following drug administration, continuously record EEG and EMG for at least 6-8 hours.

  • Sleep Stage Scoring: The recordings will be semi-automatically or manually scored in 10-20 second epochs into the following states:[13][14]

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG amplitude.

    • Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG amplitude).

Behavioral Assessments

Behavioral tests can provide insights into the sedative and anxiolytic properties of the test compound. These should be conducted in a separate cohort of animals to avoid confounding the sleep recordings.

Protocol 3: Open Field Test

  • Apparatus: A square arena (e.g., 100x100 cm) with walls to prevent escape.

  • Procedure: Place the animal in the center of the arena and record its activity for a set period (e.g., 15-30 minutes) using an automated tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in locomotor activity can indicate a sedative effect.[3]

Comparative Data Summary

The following table outlines the expected data to be collected and compared across the different treatment groups.

ParameterVehicle (Control)Oleamide (Positive Control)This compound (Test)
Sleep Architecture
Sleep Latency (min)BaselineDecreased[3]To be determined
Total Sleep Time (min)BaselineIncreased[2]To be determined
NREM Sleep Duration (min)BaselineIncreased[10]To be determined
REM Sleep Duration (min)BaselineVariable/Increased[1]To be determined
Number of AwakeningsBaselineDecreasedTo be determined
Behavioral
Locomotor ActivityBaselineDecreased[15]To be determined
Center Time (Open Field)BaselineIncreased (anxiolytic-like)[5]To be determined

Potential Mechanism of Action: A Comparative Perspective

The sleep-inducing effects of oleamide are believed to be mediated through its interaction with the endocannabinoid system, as well as GABAergic and serotonergic pathways.[2][16][17] It is hypothesized that this compound, if it possesses hypnotic properties, may act through similar or overlapping mechanisms.

G cluster_0 Potential Signaling Pathways This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Inhibition? CB1R CB1 Receptor This compound->CB1R Interaction? GABA_A GABA-A Receptor This compound->GABA_A Interaction? Serotonin_R Serotonin Receptors (e.g., 5-HT2A/2C) This compound->Serotonin_R Interaction? Oleamide Oleamide Oleamide->FAAH Inhibition [2] Oleamide->CB1R Functional Activation [18] Oleamide->GABA_A Potentiation [24] Oleamide->Serotonin_R Modulation [2] Anandamide Anandamide FAAH->Anandamide Degradation Anandamide->CB1R Activation Sleep Sleep Promotion CB1R->Sleep GABA_A->Sleep Serotonin_R->Sleep

Caption: Hypothesized signaling pathways for this compound-induced sleep, in comparison to oleamide.

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of oleamide and the endocannabinoid anandamide.[1][18] Inhibition of FAAH leads to an increase in the endogenous levels of these compounds, which can promote sleep.[19][20] A key aspect of this validation study would be to determine if this compound also acts as an FAAH inhibitor. Furthermore, direct interactions with cannabinoid (CB1), GABA-A, and serotonin receptors should be investigated, as these are known targets for oleamide.[2][16]

Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of this compound's sleep-inducing properties. By employing a comparative approach with the well-characterized oleamide, researchers can generate definitive data on the potential of this compound as a novel hypnotic agent. The detailed protocols for in vivo studies, coupled with a clear rationale, are designed to ensure the scientific integrity and reproducibility of the findings.

Future research should focus on elucidating the precise molecular targets of this compound and its downstream signaling pathways. In vitro binding and functional assays will be crucial in this regard. Additionally, safety and toxicity studies will be necessary to evaluate the therapeutic potential of this compound.[21][22] A thorough understanding of its pharmacokinetic and pharmacodynamic profile will be essential for any future drug development efforts.

References

  • Science.gov. (n.d.). sleep-inducing lipid oleamide: Topics by Science.gov. Retrieved from [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.
  • Huitrón-Preciado, V. G., Riquelme, R., & Murillo-Rodríguez, E. (2007). Characterization of the hypnotic properties of oleamide. Neuroreport, 18(18), 1931–1935.
  • McLaughlin, R. J., & Roe, C. A. (2024).
  • Veasey, S. C., & Fink, L. (2014). Animal models of sleep disorders. ILAR journal, 55(1), 104–116.
  • SLP1 Protocol. (2024, November 27). How Oleamide Can Improve Your Sleep Quality. Retrieved from [Link]

  • Lift Mode. (2016, September 5). How to take Oleamide for Relaxation: Top Tips. Medium. Retrieved from [Link]

  • Ponce, A., & Gonzalez, E. (2025, October 10). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 26(19), 15091.
  • Gonzalez, E., & Ponce, A. (2025, October 10). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. MDPI.
  • Veasey, S., & Fink, L. (2014). Animal Models of Sleep Disorders. ILAR Journal, 55(1), 104-116.
  • Murillo-Rodríguez, E., Gilyarov, A. V., & Pogonos, T. M. (2008). Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat. Pharmacology, biochemistry, and behavior, 90(4), 677–686.
  • Maze Engineers. (2023, June 16). Animal Models and Apparatus of Sleep Disorders. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). Sleep Study. Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(5), 537–551.
  • CED Foundation. (2020, February 27). Oleamide and the Endocannabinoid System Protect Against Excitotoxic Damage. Retrieved from [Link]

  • McLaughlin, R. J., & Roe, C. A. (2025, October 12). Evaluating Fatty Acid Amide Hydrolase as a Suitable Target for Sleep Promotion in a Transgenic TauP301S Mouse Model of Neurodegeneration.
  • McLaughlin, R. J., & Roe, C. A. (2024). Evaluating Fatty Acid Amide Hydrolase as a Suitable Target for Sleep Promotion in a Transgenic TauP301S Mouse Model of Neurodegeneration. Pharmaceuticals (Basel, Switzerland), 17(3), 319.
  • Fowler, C. J. (2004). Oleamide: a member of the endocannabinoid family?. British journal of pharmacology, 141(2), 195–196.
  • ANT Neuro. (n.d.). Learn More About Sleep Research with EEG. Retrieved from [Link]

  • Lee, S., & Kim, J. (2018). Automatic Sleep Stage Classification Using EEG and EMG Signal. 2018 40th Annual International Conference of the IEEE Engineering in Medicine and Biology Society (EMBC), 2018, 1-4.
  • BenchChem. (2025, December). Application Notes and Protocols for In Vivo Testing of OX2R Antagonists in Rodent Sleep Models.
  • Andrillon, T., & Leger, D. (2023). Spotlight on Sleep Stage Classification Based on EEG.
  • Colrain, I. M. (2011). EEG recording and analysis for sleep research. Current protocols in neuroscience, Chapter 10, Unit 10.2.
  • Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 25(5 Suppl), S36–S39.
  • Basile, A. S., Hanus, L., & Mendelson, W. B. (1999). The hypnotic actions of oleamide are blocked by a cannabinoid receptor antagonist. Neuroreport, 10(9), 1889–1891.
  • Guan, X., Cravatt, B. F., Ehring, G. R., Hall, J. E., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. The Journal of cell biology, 139(7), 1785–1792.
  • Basile, A. S., Hanus, L., & Mendelson, W. B. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental neurology, 172(1), 235–243.
  • Wikipedia. (n.d.). Anandamide. Retrieved from [Link]

  • Fowler, C. J. (2003). Oleamide: a member of the endocannabinoid family?. British journal of pharmacology, 141(2), 195–196.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water. Experimental and Therapeutic Medicine, 25(5), 218.
  • Chaturvedi, P., & Sharma, A. (2002). Selective Effect of Oleamide, an Endogenous Sleep-Inducing Lipid Amide, on Pentylenetetrazole-Induced Seizures in Mice. Methods and Findings in Experimental and Clinical Pharmacology, 24(7), 411-414.
  • U.S. Food and Drug Administration. (2015, October 16). 208090Orig1s000.
  • Suchecki, D., & Tiba, P. A. (2017).
  • Takeda, N. (2021). Sleep Basic Research on Verifying the Effects of Natural Compounds on Wakefulness or Sleep. Psychiatria et neurologia Japonica, 123(1), 30–36.
  • Chen, H. H., & Hsieh, M. T. (2000). Studies on the sedative and hypnotic effects of oleamide in mice. Arzneimittel-Forschung, 50(6), 533–536.
  • Kumar, V. M., & Sharma, R. (2018). Insomnia-related rodent models in drug discovery. Expert opinion on drug discovery, 13(10), 949–960.
  • Kim, D. S., et al. (2009). Safety studies of Pseudo-Ceramide SLE66. Part 2: Metabolism, cytotoxicity and genotoxicity. Food and Chemical Toxicology, 47(7), 1439-1444.
  • Dutta, D., Jana, M., Majumder, M., Mondal, S., Roy, A., & Pahan, K. (2022). Oleamide, a sleep-inducing supplement, upregulates doublecortin in hippocampal progenitor cells via PPARα. Journal of neurochemistry, 161(2), 164–182.
  • Dutta, D., Jana, M., Majumder, M., Mondal, S., Roy, A., & Pahan, K. (2022). Oleamide, a Sleep-Inducing Supplement, Upregulates Doublecortin in Hippocampal Progenitor Cells via PPARα. Journal of Neurochemistry, 161(2), 164-182.
  • Mendelson, W. B., & Basile, A. S. (2001). The Hypnotic Actions of the Fatty Acid Amide, Oleamide. Neuropsychopharmacology, 25(S1), S36-S39.
  • Government of Canada. (n.d.). Screening Assessment Fatty Amides Group. Retrieved from [Link]

  • Kim, D. S., et al. (2009). Safety studies of pseudo-ceramide SLE66: acute and short-term toxicity. Food and Chemical Toxicology, 47(7), 1433-1438.
  • AsapSCIENCE. (2020, April 15). The Endocannabinoid System [Video]. YouTube.

Sources

A Comparative Analysis of Elaidamide and Anandamide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Sleep-Inducing Lipid and a Key Endocannabinoid

For researchers, scientists, and drug development professionals navigating the complexities of the endocannabinoid system, a nuanced understanding of its endogenous ligands and related signaling molecules is paramount. This guide provides a detailed comparative analysis of elaidamide and anandamide, two fatty acid amides with distinct structural and functional profiles. While anandamide is a well-established endocannabinoid, this compound, a naturally occurring lipid, presents a fascinating case of structural similarity yet functional divergence. This analysis will delve into their chemical properties, biosynthesis, metabolism, and interactions with key molecular targets, supported by experimental data to inform future research and therapeutic development.

At a Glance: Key Differences

FeatureThis compoundAnandamide (AEA)
Chemical Structure (9E)-OctadecenamideN-arachidonoylethanolamine
Molecular Formula C₁₈H₃₅NOC₂₂H₃₇NO₂
Molecular Weight 281.48 g/mol 347.53 g/mol
Primary Function Sleep-inducing lipidEndocannabinoid neurotransmitter
CB1 Receptor Binding Not a direct agonistPartial agonist
CB2 Receptor Binding Low to negligible affinityPartial agonist
FAAH Interaction SubstratePrimary substrate for degradation

Unraveling the Structures: A Tale of Two Amides

This compound, with the chemical formula C₁₈H₃₅NO, is the trans-isomer of oleamide, a primary fatty acid amide.[1][2] Its structure is characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon. Anandamide (AEA), or N-arachidonoylethanolamine, is a more complex molecule with the formula C₂₂H₃₇NO₂. It is a polyunsaturated fatty acid amide derived from arachidonic acid, featuring a 20-carbon chain with four cis double bonds and an ethanolamine head group.[3][4] The key structural difference lies in the acyl chain length, degree of unsaturation, and the presence of the ethanolamine moiety in anandamide, which significantly influences its pharmacological activity.

Biosynthesis and Metabolism: Divergent Pathways

Anandamide , as a key endocannabinoid, is synthesized "on-demand" from membrane phospholipids. The primary pathway involves the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine (NAPE) to anandamide by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3][5] Its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[3][6]

The biosynthesis of this compound , like other primary fatty acid amides, is less clearly defined but is thought to occur through several potential pathways. One proposed route involves the direct amidation of fatty acyl-CoAs, such as elaidoyl-CoA, by ammonia.[3] Another possibility is the conversion from an N-acylglycine precursor.[3] Like anandamide, this compound is also a substrate for FAAH, which is a key enzyme in its degradation.[6][7]

Signaling Pathway: Anandamide Metabolism

NAPE N-arachidonoyl phosphatidylethanolamine Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD Arachidonic_Acid Arachidonic Acid Anandamide->Arachidonic_Acid FAAH Ethanolamine Ethanolamine Anandamide->Ethanolamine FAAH

Anandamide biosynthesis from NAPE and degradation by FAAH.

Receptor Interactions: A Clear Distinction

The most significant functional divergence between this compound and anandamide lies in their interaction with cannabinoid receptors.

Anandamide is a partial agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for CB1 receptors, which are predominantly found in the central nervous system.[3][4][8] This interaction is responsible for many of the well-known physiological and psychoactive effects of cannabinoids.

This compound , in contrast, does not appear to be a direct agonist of cannabinoid receptors. Experimental evidence comes from studies on its cis-isomer, oleamide. While oleamide has been shown to competitively inhibit the binding of cannabinoid agonists to the CB1 receptor with a Ki value of 1.14 μM, its trans-isomer, this compound (trans-oleamide), failed to significantly stimulate [³⁵S]GTPγS binding at concentrations up to 100 μM.[9][10] This strongly suggests that this compound does not activate the CB1 receptor in the same manner as anandamide.[9][10] Its affinity for the CB2 receptor is also considered to be low to negligible.[11]

Experimental Workflow: Cannabinoid Receptor Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]CP55,940) Radioligand->Incubate Test_Compounds Prepare serial dilutions of This compound and Anandamide Test_Compounds->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analyze Determine Ki values from competition binding curves Scintillation->Analyze

Workflow for determining receptor binding affinity.

Interaction with FAAH: A Common Ground with Different Implications

Both this compound and anandamide are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH).[6][7] This shared metabolic pathway has important functional consequences.

For anandamide , FAAH is the primary means of signal termination.[3][6] Inhibition of FAAH leads to elevated levels of anandamide and potentiation of its cannabinoid effects.[12] This has made FAAH a significant target for therapeutic drug development, with the aim of enhancing endogenous cannabinoid signaling.[13]

For This compound , its interaction with FAAH is also one of degradation. However, because this compound does not directly activate cannabinoid receptors, its breakdown by FAAH does not terminate a cannabinoid signal. Interestingly, some fatty acid amides can act as "entourage" compounds, where their presence can inhibit the breakdown of other endocannabinoids like anandamide by competing for FAAH. While this has been proposed for oleamide, further research is needed to determine if this compound exhibits a significant entourage effect in vivo.[11]

Experimental Workflow: FAAH Activity Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare FAAH enzyme source (e.g., cell lysate, recombinant enzyme) Incubate Incubate enzyme, substrate, and test compounds Enzyme_Prep->Incubate Substrate Prepare fluorogenic substrate (e.g., AAMCA) Substrate->Incubate Test_Compounds Prepare serial dilutions of This compound and Anandamide Test_Compounds->Incubate Measure Measure fluorescence increase over time Incubate->Measure Analyze Determine IC50 or Ki values for FAAH inhibition Measure->Analyze

Workflow for assessing FAAH inhibition.

Physiological and Pharmacological Effects: A Divergence in Function

The differing molecular interactions of this compound and anandamide result in distinct physiological and pharmacological profiles.

Anandamide's effects are largely mediated by its activity at cannabinoid receptors and include roles in pain modulation, appetite regulation, mood, and memory.[3][4] Its effects can be complex, sometimes exhibiting biphasic dose-responses.

This compound is primarily recognized for its role as a sleep-inducing factor. It was first isolated from the cerebrospinal fluid of sleep-deprived cats.[3] Its hypnotic effects are not believed to be mediated through direct cannabinoid receptor activation. Instead, it has been shown to modulate other neurotransmitter systems, including serotonergic and GABAergic pathways, which are involved in sleep regulation.[8]

Conclusion for the Research Professional

The comparative analysis of this compound and anandamide reveals two structurally related fatty acid amides with fundamentally different biological roles. Anandamide is a cornerstone of the endocannabinoid system, acting as a direct agonist of cannabinoid receptors to modulate a wide array of physiological processes. This compound, while also a substrate for the key metabolic enzyme FAAH, does not share anandamide's cannabimimetic properties. Its primary identified role is in the induction of sleep, likely through mechanisms independent of direct cannabinoid receptor activation.

For researchers in drug development, this distinction is critical. While both molecules interact with FAAH, targeting this enzyme will have profoundly different outcomes depending on the endogenous lipid landscape. Understanding the nuanced differences between these and other endogenous fatty acid amides is essential for the rational design of selective and effective therapeutics that target the endocannabinoid system and related signaling pathways. Future research should focus on further elucidating the specific molecular targets and pathways through which this compound exerts its sleep-inducing effects and exploring the potential for synergistic or antagonistic interactions between these two important signaling molecules.

References

  • Maccarrone, M., et al. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 15(13-14), 566-580.
  • Abad, A., & Fezza, F. (2020). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Molecules, 25(18), 4253.
  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253-262.
  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for the degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049.
  • Lambert, D. M., & Di Marzo, V. (1999). The palmitoylethanolamide and oleamide enigmas: are these two fatty acid amides cannabimimetic? Current Medicinal Chemistry, 6(8), 757-773.
  • Pertwee, R. G. (2004). Oleamide: a member of the endocannabinoid family?. British Journal of Pharmacology, 141(2), 195-196.
  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253-262.
  • Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Vitamins and Hormones, 81, 41-57.
  • BenchChem. (2025). A Comparative In Vivo Analysis of AEF and Anandamide. BenchChem Technical Guides.
  • Pertwee, R. G. (2004). Oleamide: a member of the endocannabinoid family?. British Journal of Pharmacology, 141(2), 195-196.
  • Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 48(6), 1849-1871.
  • Gaoni, Y., & Mechoulam, R. (1964). Isolation, structure, and partial synthesis of an active constituent of hashish. Journal of the American Chemical Society, 86(8), 1646-1647.
  • Ahn, K., et al. (2008). Fatty acid amide hydrolase inhibitors--progress and potential. Current Topics in Medicinal Chemistry, 8(4), 315-326.
  • Cravatt, B. F., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506-1509.
  • Mileni, M., et al. (2010). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. PLoS One, 5(8), e12355.
  • Maurelli, S., et al. (2007). The endocannabinoid anandamide is a direct and selective blocker of the background K+ channel TASK-1. Molecular and Cellular Neuroscience, 34(3), 443-452.
  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468-1486.
  • Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 48(6), 1849-1871.
  • Gertsch, J., et al. (2010). Binding affinity and selectivity (CB 2 vs. CB 1) of different cannabinoid receptor ligands. Planta Medica, 76(05), 468-473.
  • Ramer, R., et al. (2012). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer, 131(11), 2695-2705.
  • Selleck Chemicals. (2023). FAAH Inhibitor Review. Selleckchem.com.
  • Revollo, J. R., & Imai, S. I. (2007). The regulation of nicotinamide adenine dinucleotide biosynthesis by Nampt/PBEF/visfatin in mammals. Current Opinion in Gastroenterology, 23(2), 161-167.
  • Palermo, G., et al. (2015). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. PLoS One, 10(8), e0134732.

Sources

A Comparative In Vitro Analysis of Elaidamide: Unraveling the Stereospecificity of a Fatty Acid Amide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the in vitro effects of elaidamide, the trans-isomer of the bioactive lipid oleamide. By examining key cellular processes, we highlight the critical role of stereochemistry in determining the biological activity of this class of molecules. This document synthesizes experimental data from authoritative sources to offer a clear, evidence-based perspective on the stereospecific effects of this compound.

Introduction: The Significance of a Double Bond's Orientation

Oleamide (cis-9-octadecenamide) is an endogenous fatty acid amide that has garnered significant interest for its role as a signaling molecule, notably for its sleep-inducing properties. Its biological activities are diverse, impacting neurotransmitter systems, ion channels, and intercellular communication. In stark contrast, its geometric isomer, this compound (trans-9-octadecenamide), which differs only in the configuration of its carbon-carbon double bond, is frequently reported to be biologically inactive. This striking difference underscores the principle of stereospecificity in pharmacology and cell biology, where the three-dimensional structure of a molecule is paramount to its function. This guide will dissect the in vitro evidence that establishes this stereospecific divergence, providing a comparative analysis of this compound and oleamide across several key cellular and molecular targets.

Comparative Analysis of In Vitro Effects: this compound vs. Oleamide

The biological inactivity of this compound is most pronounced when directly compared to the effects of oleamide in various in vitro assays. Below, we present a summary of these stereospecific effects, supported by experimental data from published studies.

Modulation of Gap Junction Intercellular Communication (GJIC)

Gap junctions are specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities. Oleamide has been identified as a potent inhibitor of GJIC.

Experimental Evidence: Studies in rat glial cells and transfected BHK cells have demonstrated that oleamide effectively blocks the transfer of dyes, such as Lucifer yellow, between cells, indicating a closure of gap junction channels[1][2]. This inhibition is dose-dependent, with maximal inhibition observed at concentrations around 50 µM[1]. In contrast, this compound, at the same concentrations, shows no inhibitory effect on dye transfer[1][2]. This suggests that the cis configuration of the double bond is a strict structural requirement for the inhibition of gap junctions[3][4]. The mechanism is thought to involve changes in the phosphorylation state of connexin proteins, the building blocks of gap junctions[1].

Table 1: Comparative Effects on Gap Junction Intercellular Communication

CompoundTest SystemConcentrationObserved EffectCitation(s)
OleamideRat Glial Cells50 µMComplete inhibition of dye transfer[1]
This compoundRat Glial Cells50 µMNo effect on dye transfer[1]
OleamideBHK/β1 Cells50 µMComplete inhibition of dye transfer[2]
This compoundBHK/β1 Cells50 µMNo effect on dye transfer[2]
Interaction with Cannabinoid Receptors

The endocannabinoid system, particularly the CB1 receptor, is another well-documented target of oleamide. Oleamide acts as a CB1 receptor agonist, initiating downstream signaling cascades.

Experimental Evidence: Radioligand binding assays have been employed to determine the affinity of oleamide for cannabinoid receptors. Oleamide competitively inhibits the binding of known cannabinoid agonists to the CB1 receptor, with reported Ki values in the micromolar range[5][6]. Furthermore, functional assays, such as [³⁵S]GTPγS binding, confirm that oleamide is a full agonist at the CB1 receptor, with an EC₅₀ of approximately 1.64 µM[5][6]. In stark contrast, this compound fails to stimulate [³⁵S]GTPγS binding, even at concentrations up to 100 µM, indicating its inability to activate the CB1 receptor[5][6].

Table 2: Comparative Effects on Cannabinoid CB1 Receptors

CompoundAssayParameterValue (Oleamide)Value (this compound)Citation(s)
Oleamide[³H]CP55,940 Competitive BindingKi1.14 µMNot reported[5]
Oleamide[³⁵S]GTPγS BindingEC₅₀1.64 µMNo stimulation[5][6]
Effects on Intracellular Calcium Signaling

Oleamide has been shown to modulate intracellular calcium ([Ca²⁺]i) levels in various cell types. It can induce an increase in [Ca²⁺]i by mobilizing calcium from intracellular stores and promoting calcium influx from the extracellular space[7].

Experimental Evidence: In human bladder cancer cells, oleamide induces a concentration-dependent increase in [Ca²⁺]i with an EC₅₀ of 50 µM[7]. This effect is attributed to the release of Ca²⁺ from thapsigargin-sensitive stores (the endoplasmic reticulum) and subsequent Ca²⁺ entry[7]. While direct comparative studies with this compound on calcium signaling are less common, the established inactivity of this compound in related signaling pathways, such as CB1 receptor activation which can modulate calcium channels, strongly suggests a lack of similar effects. The stereoselective actions of oleamide on other ion channels, like voltage-gated Na⁺ channels, further support the notion that this compound would not share these properties[8].

Cytotoxicity and Apoptosis

The potential for fatty acid amides to induce cell death is an area of active research. Recent studies have begun to explore the differential effects of oleamide and this compound on cell viability.

Experimental Evidence: A study investigating the toxicity of various fatty acid amides in Neuro 2A neuroblastoma cells found that oleamide was significantly more toxic than this compound at a concentration of 100 µg/mL. While oleamide led to a near-complete loss of cell viability, this compound only reduced viability to approximately 72%[9]. This suggests that the cytotoxic effects of these molecules are also stereospecific. Oleamide has been shown to induce apoptosis in glioblastoma cells, a process that appears to be independent of cannabinoid receptors.

Table 3: Comparative Cytotoxicity in Neuro 2A Cells

CompoundConcentrationCell ViabilityCitation(s)
Oleamide100 µg/mL~0%[9]
This compound100 µg/mL~72%[9]

Mechanistic Insights and Visualized Pathways

The consistent lack of activity of this compound across these in vitro systems points to a precise molecular recognition mechanism that is dependent on the cis geometry of the double bond in oleamide. This configuration imparts a "kink" in the acyl chain, which is likely crucial for fitting into the binding pocket of its target proteins.

Cannabinoid CB1 Receptor Signaling

Oleamide's activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is not activated by this compound due to its inability to bind to and activate the receptor.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Oleamide Oleamide (cis) Oleamide->CB1 Binds & Activates This compound This compound (trans) This compound->CB1 Does Not Bind/ Activate ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Activation

Caption: Oleamide, but not this compound, activates the CB1 receptor, inhibiting adenylyl cyclase.

Gap Junction Communication Pathway

The closure of gap junctions by oleamide is thought to be mediated by a change in the phosphorylation state of connexin proteins. This alteration in connexin phosphorylation is not observed with this compound treatment, providing a molecular basis for its inactivity.

G cluster_membrane Cell Membrane GJ_Open Gap Junction (Open) Cell_Coupling Intercellular Communication GJ_Open->Cell_Coupling GJ_Closed Gap Junction (Closed) GJ_Closed->Cell_Coupling Inhibited Oleamide Oleamide (cis) Connexin_P Altered Connexin Phosphorylation Oleamide->Connexin_P This compound This compound (trans) This compound->Connexin_P No Effect Connexin_P->GJ_Closed

Caption: Oleamide alters connexin phosphorylation, leading to gap junction closure.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to differentiate the effects of this compound and oleamide.

Protocol 1: Scrape-Loading Dye Transfer Assay for GJIC

This assay is a robust method to assess the functionality of gap junctions in a cell monolayer.

Methodology:

  • Cell Culture: Grow a confluent monolayer of cells (e.g., rat glial cells) on glass coverslips.

  • Preparation: Wash the cell monolayer three times with a buffered salt solution (e.g., HBSS) to remove serum.

  • Dye Loading: Add a solution containing a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow) to the cells.

  • Scraping: Using a fine-gauge needle or a scalpel blade, make a clean scratch across the cell monolayer. This action mechanically disrupts the cells along the scratch, allowing them to take up the dye.

  • Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) to allow the dye to transfer from the initially loaded cells to adjacent, coupled cells via functional gap junctions.

  • Washing: Wash the monolayer thoroughly with HBSS to remove any extracellular dye.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Imaging: Visualize the cells using a fluorescence microscope. In control cells with functional gap junctions, the dye will be seen to have migrated several cell layers away from the scratch. In the presence of an inhibitor like oleamide, dye transfer will be restricted to the cells immediately bordering the scratch.

Protocol 2: [³⁵S]GTPγS Binding Assay for CB1 Receptor Activation

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in CB1 receptors (e.g., rat brain tissue or cells transfected with the human CB1 receptor).

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, a buffer containing GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compounds (oleamide or this compound).

  • Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that will bind to activated G-proteins.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60-90 minutes) to allow for agonist-induced G-protein activation and [³⁵S]GTPγS binding.

  • Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining non-specifically bound radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. An increase in radioactivity compared to the basal level (no agonist) indicates G-protein activation.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., Neuro 2A) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and oleamide for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Conclusion

The in vitro evidence compellingly demonstrates that the biological effects of 9-octadecenamide are highly stereospecific. While oleamide (the cis-isomer) actively modulates key cellular targets, including gap junctions and cannabinoid receptors, and affects cell viability, this compound (the trans-isomer) is largely inactive in these contexts. This stark difference highlights the critical importance of molecular geometry in ligand-receptor interactions and downstream signaling. For researchers in drug development and cellular biology, this compound serves as an ideal negative control in studies involving oleamide, allowing for the precise delineation of stereospecific biological effects. Understanding this isomeric differentiation is fundamental to unraveling the complex roles of endogenous fatty acid amides and for the rational design of novel therapeutic agents targeting these pathways.

References

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253–262. [Link]

  • Guan, X., et al. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. The Journal of Cell Biology, 139(7), 1785–1792. [Link]

  • Verdon, B., et al. (2000). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British Journal of Pharmacology, 129(2), 333–341. [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253–262. [Link]

  • Lo, Y. K., et al. (2001). Effect of oleamide on Ca(2+) signaling in human bladder cancer cells. Biochemical Pharmacology, 62(10), 1363–1369. [Link]

  • Sheskin, T., et al. (1997). Structural requirements for binding of anandamide-type compounds to the brain cannabinoid receptor. Journal of Medicinal Chemistry, 40(5), 659–667. [Link]

  • Hiley, C. R., & Hoi, P. M. (2007). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? Cardiovascular Drug Reviews, 25(1), 46–60. [Link]

  • Fair, T. D., et al. (2012). Fatty acid amides are toxic to Neuro 2A cells. ResearchGate. [Link]

  • Boger, D. L., et al. (1998). Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4810–4815. [Link]

  • Boger, D. L. (1999). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Medicinal Chemistry, 6(8), 657-670. [Link]

  • Boger, D. L., et al. (1998). Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. PubMed. [Link]

  • Guan, X., et al. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. PubMed Central. [Link]

  • Mueller, G. P., & Driscoll, W. J. (2003). In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. Journal of Pharmacology and Experimental Therapeutics, 307(2), 584-590. [Link]

  • Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of Oleamide. ResearchGate. [Link]

  • Taherkhani, Z., et al. (2021). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. International Journal of New Chemistry. [Link]

  • Akopian, A. N., et al. (2008). Effects of anandamide and noxious heat on intracellular calcium concentration in nociceptive drg neurons of rats. Neuroscience, 151(1), 208–218. [Link]

  • Kocbek, P., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Kocbek, P., et al. (2020). Interference of oleamide with analytical and bioassay results. ResearchGate. [Link]

  • Cravatt, B. F., et al. (1999). Behavioral Evidence for the Interaction of Oleamide with Multiple Neurotransmitter Systems. The Journal of Neuroscience, 19(24), 10821-10828. [Link]

  • Wang, Y., et al. (2013). Anandamide reduces intracellular Ca2+ concentration through suppression of Na+/Ca2+ exchanger current in rat cardiac myocytes. PLoS One, 8(5), e63386. [Link]

  • Hennings, H., et al. (1997). Chelation of intracellular Ca2+ inhibits murine keratinocyte differentiation in vitro. Experimental Cell Research, 236(2), 387-397. [Link]

  • Muñoz, E., et al. (2005). Ceramide increase cytoplasmic Ca2+ concentration in Jurkat T cells by liberation of calcium from intracellular stores and activation of a store-operated calcium channel. Archives of Biochemistry and Biophysics, 436(2), 333-345. [Link]

  • Bai, D., & Wang, X. (2021). The rectification of heterotypic Cx46/Cx50 gap junction channels depends on intracellular magnesium. Biophysics Reports, 7(5), 359-366. [Link]

  • Oz, M., et al. (2003). Endocannabinoid anandamide inhibits nicotinic acetylcholine receptor function in mouse thalamic synaptosomes. Journal of Pharmacology and Experimental Therapeutics, 306(2), 654-661. [Link]

  • García-Gutiérrez, M. S., et al. (2020). Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism. Cellular and Molecular Neurobiology, 41(4), 819-831. [Link]

  • Boger, D. L. (1999). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. PubMed. [Link]

  • Glass, M., & Northup, J. K. (1999). Agonist selective regulation of G proteins by cannabinoid CB(1) and CB(2) receptors. Molecular Pharmacology, 56(6), 1362-1369. [Link]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486. [Link]

  • Kocbek, P., et al. (2020). Interference of oleamide with analytical and bioassay results. PubMed Central. [Link]

  • Hoi, P. M., & Hiley, C. R. (2006). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British Journal of Pharmacology, 149(7), 966–974. [Link]

  • Al-Ostoot, F. H., et al. (2024). Proteomic profiling of oleamide-mediated polarization in a primary human monocyte-derived tumor-associated macrophages (TAMs) model: a functional analysis. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Dual Tumor Targeting Ability of Fatty Acyl (Amide) Amino Acid Alkyl Ester Conjugates : In vitro Cytotoxicity and DNA Cleavage based Bioactivity. ResearchGate. [Link]

  • Mueller, G. P., & Driscoll, W. J. (2003). In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. PubMed. [Link]

  • Hidalgo, M., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? Genes & Nutrition, 12, 23. [Link]

  • Heinrich, P. (2018). Why is the percentage data of early apoptosis my flow cytometry insignificant? ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthetic Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Elaidamide Research

This guide provides a comprehensive framework for validating the purity of synthetic this compound. We will move beyond single-method analyses to champion an orthogonal approach , a self-validating system where multiple, independent analytical techniques are employed to build a robust and trustworthy purity profile.[2][3][4] This ensures that what you have in your vial is, with the highest possible certainty, this compound.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Confirmation

Relying on a single analytical technique for purity assessment is a significant risk. A hidden impurity might co-elute with the main peak in a chromatography run or be masked in a spectroscopic analysis.[2][5] An orthogonal approach mitigates this risk by using methods that rely on different chemical and physical principles to separate and detect molecules.[3][4] For this compound, a non-polar lipid, our validation workflow will integrate chromatographic separation, spectroscopic identification, and thermal analysis.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow for Synthetic this compound cluster_1 Primary Analysis: Separation & Quantification cluster_2 Confirmatory Analysis: Structure & Identity cluster_3 Physical Property Analysis Sample Synthetic this compound Batch HPLC HPLC-CAD (Purity Assay, Relative Quant.) Sample->HPLC GC_MS GC-MS (Volatile Impurities, Isomer Separation) Sample->GC_MS NMR ¹H & ¹³C NMR (Structural Integrity, qNMR) Sample->NMR MS High-Res MS (Accurate Mass) Sample->MS DSC DSC (Melting Point, Phase Purity) Sample->DSC Report Comprehensive Purity Report HPLC->Report GC_MS->Report NMR->Report MS->Report DSC->Report

Caption: Orthogonal workflow for this compound purity validation.

Primary Purity Assessment: Chromatographic Techniques

Chromatography is the cornerstone of purity analysis, separating the target compound from potential impurities. For this compound, both liquid and gas chromatography offer unique advantages.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Why HPLC-CAD? this compound lacks a strong UV chromophore, making traditional UV detection insensitive. The Charged Aerosol Detector (CAD) is a universal, mass-based detector ideal for non-volatile analytes like fatty acid amides.[6][7][8][9] Its response is more consistent across different lipid classes compared to other detectors, allowing for a more accurate estimation of purity by area normalization, even without reference standards for every impurity.[6][10]

Experimental Protocol: HPLC-CAD for this compound Purity

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: C18 Reversed-Phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v)

  • Gradient Program:

    • Start at 80% B

    • Linear ramp to 100% B over 15 minutes

    • Hold at 100% B for 5 minutes

    • Return to 80% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound sample and reference standard in methanol to a concentration of 1 mg/mL.

  • CAD Settings: Evaporation Temperature 35°C, Power Function Value (PFV) 1.0. These may require optimization.[11]

  • Data Analysis: Calculate purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Why GC-MS? GC offers exceptional resolving power, particularly for separating geometric isomers like this compound (trans) and oleamide (cis).[12] Derivatization to a more volatile trimethylsilyl (TMS) ether is often required.[13][14][15] The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns.[16]

Experimental Protocol: GC-MS for Isomeric Purity

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (Electron Impact ionization).

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13][15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature 150°C, hold for 1 min.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 270°C (Split mode, 20:1).

  • MS Transfer Line Temp: 280°C.

  • Derivatization: To 1 mg of sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.[15]

  • Injection Volume: 1 µL.

  • Data Analysis: Monitor for the molecular ion of TMS-derivatized this compound and known impurities. The separation of this compound and oleamide TMS esters should be confirmed.[12]

Structural Confirmation & Identity Verification: Spectroscopic Methods

While chromatography separates components, spectroscopy confirms their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why NMR? ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation. For this compound, ¹H NMR is crucial for confirming the trans configuration of the double bond, which exhibits a characteristic large coupling constant (J ≈ 15 Hz) for the vinylic protons. ¹³C NMR provides a complete carbon fingerprint of the molecule.[17][18][19][20] Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.

  • Key ¹H NMR Signals for this compound (in CDCl₃):

    • ~5.3-5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-). The key diagnostic is the large coupling constant.

    • ~2.2 ppm: Triplet, 2H (-CH₂-C(O)NH₂).

    • ~1.6 ppm: Multiplet, 2H (β-protons to carbonyl).

    • ~1.2-1.4 ppm: Broad multiplet, chain methylenes.

    • ~0.88 ppm: Triplet, 3H (terminal -CH₃).

  • Key ¹³C NMR Signals for this compound (in CDCl₃):

    • ~175 ppm: Carbonyl carbon (-C=O).

    • ~130 ppm: Vinylic carbons (-CH=CH-).

    • ~20-40 ppm: Aliphatic carbons.

Mass Spectrometry (MS)

Why MS? High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₈H₃₅NO) of the main component.[21] When coupled with GC or LC, it provides mass data for every separated peak, aiding in the identification of unknown impurities.[16]

Thermal Analysis: Assessing Phase Purity

Differential Scanning Calorimetry (DSC)

Why DSC? The melting of a pure crystalline solid occurs over a very narrow temperature range. Impurities depress and broaden this melting range.[22] DSC is a highly sensitive technique that measures the heat flow associated with phase transitions.[23][24] A sharp, single melting endotherm is indicative of high purity. The presence of shoulders or multiple peaks suggests impurities or polymorphism.[25][26] This method provides a valuable orthogonal check on the results obtained from chromatography.[22][23]

Comparative Analysis: Synthesizing the Data

The power of the orthogonal approach lies in the convergence of data from all techniques. A high-purity batch of synthetic this compound will exhibit consistent results across all methods.

Table 1: Example Purity Analysis Data for Two Batches of Synthetic this compound

Analytical TechniqueParameterCertified Standard (≥99%)Batch A (High Purity)Batch B (Contains Impurities)
HPLC-CAD Purity (Area %)>99.0%99.6%96.5% (Main Peak)
Impurity ProfileSingle major peakMinor peaks at <0.1% eachPeak at RRT 0.95 (2.8%), other minor peaks
GC-MS Isomer PurityOleamide <0.5%Oleamide detected (0.3%)Oleamide detected (2.5%)
Other ImpuritiesStearamide <0.5%Stearamide not detectedStearamide detected (0.8%)
¹H NMR Vinylic CouplingJ ≈ 15.2 HzJ ≈ 15.2 HzSignals consistent with both cis and trans isomers
Spectral IntegrityConforms to structureConforms to structureAdditional signals in the vinylic and allylic regions
DSC Melting Point (Onset)92-94 °C93.1 °C88.5 °C
Peak ShapeSharp, single endothermSharp, single endothermBroadened endotherm with a shoulder

Analysis of Results:

  • Batch A demonstrates high purity. The HPLC-CAD result is high, GC-MS confirms low isomeric and saturated impurities, NMR confirms the correct trans structure, and DSC shows a sharp, appropriate melting point.

  • Batch B is clearly impure. HPLC-CAD shows a lower main peak percentage. This is corroborated by GC-MS, which identifies the major impurity as the cis-isomer, oleamide. The NMR spectrum confirms a mixture of isomers, and the DSC data shows significant melting point depression and broadening, a classic sign of impurity.[22]

Conclusion and Recommendations

References

  • Tan, C. P., & Che Man, Y. B. (2000). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? Journal of the American Oil Chemists' Society, 77(1), 14-23. [Link]

  • Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research, 18(3), 159-173. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-166. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. PubMed. [Link]

  • Kovacs, T., et al. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry. [Link]

  • O'Brien, J., & O'Neill, M. A. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 3(1), 27–48. [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? [Link]

  • Villalobos, M. C. (2007). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 400, 439-456. [Link]

  • Hoogmartens, J., et al. (2003). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 33(1-3), 1-11. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4233-4241. [Link]

  • Shodex. (n.d.). Analysis of Fatty Acids with a Charged Aerosol Detector (DS-613). [Link]

  • Jaquinod, L. F. (2012). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sacramento State Scholars. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5353370. [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Supporting Information. [Link]

  • Wang, Y., et al. (2022). Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF. Journal of Pharmaceutical Analysis, 12(5), 843-851. [Link]

  • Chen, J., et al. (2019). Determination of five amides in food contact materials by GC/MS. Proceedings of the 2019 International Conference on Food Science and Engineering (ICFSE 2019). [Link]

  • Vetrani, C., et al. (2003). Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples. Clinical Chemistry, 49(8), 1361-1367. [Link]

  • Knez, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. [Link]

  • Abu El-Soud, W., et al. (2013). 1H-13C NMR spectrum of the purified ellagic acid based on spectroscopic analysis. ResearchGate. [Link]

  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard? [Link]

  • Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Knez, E., et al. (2020). Interference of oleamide with analytical and bioassay results. ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Vanhee, C., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Journal of Pharmaceutical and Biomedical Analysis, 153, 109-119. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Application Note. [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 98, 361-372. [Link]

Sources

A Comparative Guide to the Neuroprotective Potential of Elaidamide and Oleamide for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: The primary fatty acid amides (PFAMs), oleamide and elaidamide, present a compelling case study in stereoisomeric bioactivity. As the cis and trans isomers of 9-octadecenoamide, respectively, their subtle structural divergence is anticipated to translate into significant differences in their neuroprotective profiles. This guide provides a comprehensive, data-supported comparison of their effects on neuronal health, offering critical insights for researchers in neuropharmacology and therapeutic development.

Introduction: The Significance of Cis-Trans Isomerism in Neuroactive Lipids

Oleamide, the cis isomer, is an endogenous lipid amide recognized for its role in sleep regulation and its interactions with multiple neurotransmitter systems, including the GABAergic, serotonergic, and cannabinoid systems.[1][2] Its neuroprotective properties have been the subject of considerable research. In contrast, this compound, the trans isomer, is less studied for its specific neurological effects, but its classification as a trans fatty acid amide raises important questions about its potential impact on neuronal function, given the generally negative health associations of trans fatty acids.[3][4][5] This guide will dissect the available evidence to provide a clear comparison of their neuroprotective potential.

Oleamide: A Multifaceted Neuroprotective Agent

Oleamide has demonstrated a range of neuroprotective effects, attributed to its ability to modulate several key pathways involved in neuronal cell death and survival.

Anti-inflammatory and Antioxidant Mechanisms

Neuroinflammation and oxidative stress are critical contributors to the pathogenesis of neurodegenerative diseases. Oleamide has been shown to mitigate these processes through multiple mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Oleamide suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

  • Modulation of Inflammatory Signaling: The anti-inflammatory effects of oleamide are mediated through the inhibition of the NF-κB signaling pathway.[6][8] It also suppresses the phosphorylation of MAP kinases like ERK1/2 and JNK.[8]

  • Reduction of Oxidative Stress: Oleamide protects neuronal cells from mitochondrial dysfunction and toxicity by preventing lipid peroxidation and preserving the reduced/oxidized glutathione (GSH/GSSG) ratio.[9][10] This antioxidant activity is linked to the activation of cannabinoid receptors CB1 and CB2.[9][10]

Anti-excitotoxic and Anti-epileptic Effects

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a common pathway of neuronal injury. Oleamide has shown protective effects against excitotoxicity-induced neuronal death.[11]

  • Calpain Inhibition: A key mechanism underlying oleamide's anti-excitotoxic and antiepileptic effects is the inhibition of calpain, a calcium-activated protease involved in neuronal cell death pathways.[11]

This compound: An Unclear Profile with Potential for Negative Neurological Impact

Direct experimental data on the neuroprotective effects of this compound is scarce. However, by examining the broader class of trans fatty acids (TFAs) and the fundamental biochemical differences between cis and trans isomers, we can infer its likely impact on neuronal health.

The Implications of Trans-Fatty Acid Structure

The linear structure of trans fatty acids, like elaidic acid (the precursor to this compound), allows them to pack more tightly in cell membranes, similar to saturated fatty acids.[9][12] This contrasts with the "kinked" structure of cis fatty acids, which increases membrane fluidity.[13] This difference in membrane incorporation can alter cellular function.

Evidence from Trans-Fatty Acid Studies

High dietary intake of TFAs has been associated with adverse neurological outcomes:

  • Cognitive Impairment: Studies have linked higher consumption of dietary trans fatty acids to worsened memory function, particularly in younger men.[5] Long-term intake of TFAs has been shown to impair learning and memory in mice.[14]

  • Increased Dementia Risk: A long-term study found that individuals with the highest serum concentrations of elaidic acid had a significantly increased risk of developing dementia and Alzheimer's disease.[4]

  • Oxidative Stress and Neuroinflammation: Early exposure to trans fats has been shown to cause a redox imbalance in the brain, leading to increased oxidative stress and alterations in proteins associated with synaptic plasticity.[15]

While these studies focus on dietary TFAs rather than this compound specifically, they raise significant concerns about the potential for this compound to exert neurotoxic rather than neuroprotective effects.

Comparative Summary and Mechanistic Insights

FeatureOleamide (cis-isomer)This compound (trans-isomer)
Neuroprotective Evidence Strong evidence for anti-inflammatory, antioxidant, and anti-excitotoxic effects.[6][10][11]No direct evidence of neuroprotection. Associated with negative neurological outcomes as a trans fatty acid.[4][5][14]
Mechanism of Action Inhibition of NF-κB, MAPKs, and calpain; activation of CB1/CB2 receptors.[6][8][11]Unknown, but likely alters cell membrane properties and may promote oxidative stress and inflammation.[12][15]
Effect on Inflammation Suppresses pro-inflammatory mediators.[6][8]General TFAs are linked to increased inflammation.[5]
Effect on Oxidative Stress Reduces oxidative stress and protects mitochondria.[9][10]General TFAs are linked to increased oxidative stress.[15]
Cognitive Effects May have complex effects on memory.[1]Associated with impaired learning and memory.[5][14]
Signaling Pathway of Oleamide's Neuroprotection

Oleamide Oleamide CB1_CB2 CB1/CB2 Receptors Oleamide->CB1_CB2 NFkB NF-κB Pathway Oleamide->NFkB inhibits MAPK MAPK Pathway Oleamide->MAPK inhibits Calpain Calpain Oleamide->Calpain inhibits Oxidative_Stress ↓ Oxidative Stress CB1_CB2->Oxidative_Stress Inflammation ↓ Neuroinflammation NFkB->Inflammation MAPK->Inflammation Excitotoxicity ↓ Excitotoxicity Calpain->Excitotoxicity Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection Excitotoxicity->Neuroprotection

Caption: Oleamide's multifaceted neuroprotective signaling pathways.

Experimental Protocols for Comparative Evaluation

To directly assess the differential effects of this compound and oleamide, the following experimental workflows are proposed:

In Vitro Neurotoxicity and Neuroprotection Assay

Objective: To compare the effects of this compound and oleamide on neuronal viability and to assess their protective effects against a known neurotoxin.

Methodology:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons in appropriate media.

  • Treatment: Treat cells with a range of concentrations of oleamide and this compound (e.g., 1-100 µM) for 24-48 hours.

  • Neurotoxin Challenge (for neuroprotection): Pre-treat cells with oleamide or this compound for 1-2 hours, followed by exposure to a neurotoxin such as glutamate or 6-hydroxydopamine (6-OHDA).

  • Viability Assessment: Measure cell viability using an MTT or LDH assay.

  • Data Analysis: Compare the dose-response curves for both compounds to determine their respective effects on cell viability and their ability to protect against the neurotoxin.

Experimental Workflow Diagram

cluster_setup Cell Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Culture Neuronal Cells B Control A->B C Oleamide A->C D This compound A->D E Neurotoxin A->E F Oleamide + Neurotoxin A->F G This compound + Neurotoxin A->G H Incubate 24-48h B->H C->H D->H E->H F->H G->H I Measure Cell Viability (MTT/LDH) H->I J Compare Results I->J

Caption: Workflow for in vitro comparison of neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that oleamide possesses significant neuroprotective properties, making it a promising candidate for further investigation in the context of neurodegenerative diseases. Conversely, the lack of direct evidence for this compound's neuroprotective effects, coupled with the negative neurological associations of trans fatty acids, warrants a cautious approach. It is plausible that this compound may not only lack the neuroprotective benefits of its cis-isomer but could also contribute to neurotoxic processes.

Future research should prioritize direct comparative studies of these two isomers in various in vitro and in vivo models of neurological disorders. Elucidating the specific molecular interactions and cellular consequences of incorporating these fatty acid amides into neuronal membranes will be crucial for a comprehensive understanding of their opposing effects on brain health.

References

  • PubChem. This compound. [Link]

  • Centre for Food Safety. Nutrient and Health – Fats. [Link]

  • Tanvir, R., et al. (2018).
  • Roach, C., et al. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry, 43(20), 6344-6351.
  • Oh, Y. T., et al. (2010). Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells. PubMed. [Link]

  • Moon, H. J., et al. (2018). Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model. PubMed. [Link]

  • Bertin, E., et al. (2012). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10, 273.
  • Mueller, G. P., & Driscoll, W. J. (2009). The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. PubMed. [Link]

  • Study.com. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. [Link]

  • Couvreur, O., et al. (2009). High dietary consumption of trans fatty acids decreases brain docosahexaenoic acid but does not alter amyloid-beta and tau pathologies in the 3xTg-AD model of Alzheimer's disease. Neuroscience, 159(1), 296-307.
  • Shi, L., et al. (2016). The Impairment of Trans Fatty Acids on Learning, Memory and Brain Amino Acid Neurotransmitters in Mice. PubMed. [Link]

  • da Silva, A. A., et al. (2024). Early exposure to trans fat causes cognitive impairment by modulating the expression of proteins associated with oxidative stress and synaptic plasticity in Drosophila melanogaster. PubMed. [Link]

  • Fegley, D., et al. (2004). A catalytically silent FAAH-1 variant drives anandamide transport in neurons.
  • Akanmu, M. A., et al. (2007). Neuropharmacological effects of oleamide in male and female mice. Behavioural Brain Research, 182(1), 88-94.
  • Roach, C., et al. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. PubMed. [Link]

  • Oh, Y. T., et al. (2010). Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells.
  • TCM Shanghai. Trans Fats Proven Bad for Your Brain. [Link]

  • UC San Diego Today. (2015). Dietary Trans Fat Linked to Worse Memory. [Link]

  • Ahn, K., et al. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Expert Opinion on Therapeutic Targets, 13(10), 1139-1153.
  • Reddit. (2019). What are the differences between properties of cis and trans unsaturated fatty acids?. [Link]

  • Cravatt, B. F., et al. (1997). Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system. Journal of Neuroscience Research, 50(6), 1047-1052.
  • Olowolalfe, K. O., et al. (2018). Biological activity of oleic acid and its primary amide: Experimental and Computational studies.
  • Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design, 4(4), 303-314.
  • Petrosino, S., et al. (2016). Inhibition of fatty acid amide hydrolase exerts cutaneous anti-inflammatory effects both in vitro and in vivo. Allergy, 71(4), 515-526.
  • Maya-López, M., et al. (2022). Oleamide Reduces Mitochondrial Dysfunction and Toxicity in Rat Cortical Slices Through the Combined Action of Cannabinoid Receptors Activation and Induction of Antioxidant Activity. Neurotoxicity Research, 40(6), 2167-2178.
  • Kim, H. Y., et al. (2017). Antiepileptic and Neuroprotective Effects of Oleamide in Rat Striatum on Kainate-Induced Behavioral Seizure and Excitotoxic Damage via Calpain Inhibition. Frontiers in Molecular Neuroscience, 10, 381.
  • Wang, Y., et al. (2019). Lipoamide Ameliorates Oxidative Stress via Induction of Nrf2/ARE Signaling Pathway in PC12 Cells. Journal of Agricultural and Food Chemistry, 67(29), 8227-8234.
  • Ali, F., et al. (2022). Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain. Antioxidants, 11(1), 125.
  • De Vita, D., et al. (2019).
  • Ghlissi, Z., et al. (2019). Ellagic Acid Prevents Oxidative Stress, Inflammation, and Histopathological Alterations in Acrylamide-Induced Hepatotoxicity in Wistar Rats. Journal of Dietary Supplements, 17(6), 651-662.

Sources

A Comparative Guide to the Enzyme Inhibitory Profiles of Elaidamide and Oleamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive comparison of the enzyme inhibitory activities of Elaidamide and its cis-isomer, Oleamide. As our understanding of the nuanced roles of fatty acid amides in physiological and pathological processes deepens, a clear differentiation of the bioactivities of these stereoisomers is paramount for advancing research and therapeutic development. This document synthesizes available experimental data to objectively delineate their differential effects on key enzymatic targets.

Introduction: The Significance of Stereochemistry in Bioactivity

Oleamide (cis-9-octadecenoamide) is an endogenous fatty acid amide recognized for its role as a signaling molecule, notably in sleep induction, and its interactions with the endocannabinoid system.[1] this compound (trans-9-octadecenoamide) is its geometric isomer, differing only in the configuration of the double bond. This seemingly subtle structural variance profoundly impacts their three-dimensional shape and, consequently, their biological activities. While Oleamide adopts a bent conformation, this compound is a more linear molecule. This guide will explore how this stereochemical difference dictates their interactions with various enzyme active sites and receptor binding pockets.

Comparative Analysis of Enzyme and Receptor Interactions

The biological activities of Oleamide are manifold, with established effects on several key proteins. In stark contrast, many of these actions are significantly diminished or entirely absent in its trans-isomer, this compound, highlighting a pronounced stereoselectivity in its biological targets.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of Oleamide and other fatty acid amides, thereby terminating their signaling.[2] While Oleamide is a known substrate for FAAH, direct comparative inhibitory data for this compound is less prevalent in the literature. However, studies on FAAH inhibitors have revealed a preference for the cis geometry of the substrate's acyl chain. The incorporation of a cis double bond in FAAH inhibitors often enhances potency, whereas a trans double bond or a saturated chain leads to a reduction in inhibitory activity.[3] This suggests that the conformation of Oleamide is more amenable to binding and hydrolysis by the FAAH active site compared to the more linear structure of this compound.

Hypothesized Interaction Dynamics:

The bent structure of Oleamide likely facilitates a more optimal fit within the active site of FAAH, allowing for the necessary interactions with the catalytic triad (Ser-Ser-Lys) for hydrolysis to occur. The rigid, linear structure of this compound may hinder its ability to adopt the required conformation for efficient binding and subsequent enzymatic breakdown.

Cannabinoid Receptors (CB1 and CB2)

Oleamide has been shown to interact with cannabinoid receptors, although its classification as a true endocannabinoid is still a subject of discussion.[1] It can competitively inhibit the binding of other cannabinoid ligands to the CB1 receptor.[4] Crucially, a comparative study demonstrated that while Oleamide stimulates the binding of [³⁵S]GTPγS to G-protein coupled receptors (a measure of receptor activation), This compound (trans-oleamide) failed to produce a significant effect at concentrations up to 100 μM .[4] This provides strong evidence for the stereoselective interaction of the cis-isomer with cannabinoid receptors.

Gap Junctions

Oleamide is a potent inhibitor of gap junction communication between cells.[5] This action is also highly stereospecific. Studies have shown that This compound has no effect on glial cell dye coupling , a measure of gap junction functionality, in stark contrast to the inhibitory effect of Oleamide.[6] The structural requirements for gap junction inhibition by oleamide-related molecules are well-defined and include the presence of a Δ9 cis double bond.[7]

Serotonin Receptors

Oleamide has been shown to modulate the activity of several serotonin receptors.[1] While direct comparative studies with this compound on serotonin receptor inhibition are not extensively detailed, the recurring theme of stereoselectivity in Oleamide's biological actions suggests that a similar difference would likely be observed.

Summary of Comparative Biological Activity

Target Enzyme/ReceptorOleamide (cis-isomer)This compound (trans-isomer)Key Findings & References
FAAH SubstrateLikely a poor substrate/inhibitorFAAH shows a preference for cis-unsaturated acyl chains in its substrates and inhibitors.[3]
Cannabinoid Receptors Agonist/ModulatorNo significant stimulation of [³⁵S]GTPγS bindingDemonstrates clear stereoselectivity in receptor activation.[4]
Gap Junctions Potent InhibitorNo effect on dye transferThe cis configuration is essential for inhibitory activity.[6][7]

Experimental Protocols for Comparative Enzyme Inhibition Studies

To further elucidate the differential inhibitory profiles of this compound and Oleamide, the following experimental workflows are recommended.

FAAH Inhibition Assay (Fluorometric)

This protocol is designed to determine and compare the IC50 values of Oleamide and this compound for FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., N-(4-pyridinylmethyl)-7-amino-4-methylcoumarin arachidonamide)

  • Oleamide and this compound stock solutions (in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of Oleamide and this compound in FAAH Assay Buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired working concentration in ice-cold assay buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of the assay buffer.

    • Add 25 µL of the serially diluted Oleamide, this compound, or vehicle control (DMSO) to their respective wells.

    • Add 25 µL of the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Add 25 µL of the FAAH substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each concentration of Oleamide and this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 values.

Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS)

This assay determines the ability of Oleamide and this compound to activate G-protein coupled cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing CB1 or CB2 receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl)

  • [³⁵S]GTPγS

  • GDP

  • Oleamide and this compound stock solutions (in DMSO)

  • Positive control agonist (e.g., CP55,940)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Oleamide, this compound, and the positive control agonist at various concentrations.

  • Reaction Mixture Preparation: In microcentrifuge tubes, combine the cell membrane preparation, GDP, and the test compounds (Oleamide, this compound, or vehicle).

  • Pre-incubation: Incubate the tubes at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to each tube to start the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Reaction Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³⁵S]GTPγS bound for each concentration of the test compounds.

    • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration to determine the EC50 and maximal efficacy (Emax) for each compound.

Visualizing the Structural and Functional Differences

Molecular Structure

G cluster_0 Oleamide (cis-isomer) cluster_1 This compound (trans-isomer) Oleamide Bent Conformation This compound Linear Conformation

Caption: Conformational differences between Oleamide and this compound.

Comparative Biological Activity Workflow

G Start Select Stereoisomers: Oleamide (cis) & this compound (trans) EnzymeAssay Enzyme Inhibition Assays (e.g., FAAH) Start->EnzymeAssay ReceptorAssay Receptor Binding & Activation Assays (e.g., CB1, CB2) Start->ReceptorAssay DataAnalysis Data Analysis: IC50, EC50, Ki EnzymeAssay->DataAnalysis ReceptorAssay->DataAnalysis Comparison Comparative Analysis of Inhibitory Profiles DataAnalysis->Comparison Conclusion Elucidate Structure-Activity Relationship Comparison->Conclusion

Caption: Experimental workflow for comparing the bioactivity of Oleamide and this compound.

Conclusion and Future Directions

The available evidence strongly indicates a significant difference in the enzyme and receptor interaction profiles of Oleamide and this compound, underscoring the critical role of stereochemistry in determining biological activity. While Oleamide exhibits a range of inhibitory and modulatory effects, particularly on FAAH, cannabinoid receptors, and gap junctions, this compound is largely inactive against these targets. This disparity is attributed to the distinct three-dimensional conformations of the two isomers.

For researchers in drug development, these findings highlight the importance of considering stereoisomerism in lead optimization and candidate selection. The inactivity of this compound in these specific assays suggests that targeting pathways affected by Oleamide can be achieved with a high degree of structural specificity.

Future research should focus on obtaining more direct, quantitative comparative data on the inhibition of a wider range of enzymes by both Oleamide and this compound. A comprehensive understanding of their differential effects on various signaling pathways will be invaluable for the development of novel therapeutics with improved selectivity and efficacy.

References

  • Boger, D. L., et al. (1998). Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences, 95(9), 4810-4815. [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • Guan, X., et al. (1997). The sleep-inducing lipid oleamide deconvolutes gap junction communication and calcium wave transmission in glial cells. The Journal of cell biology, 139(7), 1785-1792. [Link]

  • Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British journal of pharmacology, 141(2), 253-262. [Link]

  • Wikipedia. (2023). Oleamide. [Link]

Sources

A Senior Application Scientist's Guide to Validating Elaidamide in Experimental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in lipidomics, neuroscience, and drug development, the purity and identity of lipid standards are paramount. Elaidamide ((9E)-octadecenamide), the trans-isomer of the sleep-inducing lipid Oleamide, is a critical tool in studying cellular signaling and enzyme inhibition. However, its experimental utility is entirely dependent on its isomeric purity and freedom from contaminants. This guide provides a comprehensive framework for validating the source of this compound, ensuring the integrity and reproducibility of your experimental data. We will move beyond simple checklists to explain the causality behind methodological choices, empowering you to build a self-validating system for your lipid standards.

Part 1: The Core Challenge - Isomerism and Contamination

Furthermore, a significant and often overlooked source of contamination is the laboratory environment itself. Oleamide is a common lubricant used in the manufacturing of various plastic labware, including syringe filters, pipette tips, and centrifuge tubes.[2][3] It can readily leach into organic solvents, leading to false positives or artificially inflated measurements.[2] Therefore, a rigorous validation workflow must not only confirm the identity of the purchased standard but also rule out environmental contamination.

Part 2: A Multi-Pronged Analytical Approach

No single analytical technique is sufficient to fully validate a chemical standard. A trustworthy workflow relies on orthogonal methods that provide complementary information. For this compound, we will compare three gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Validation Techniques
Technique Principle Strengths Weaknesses & Considerations
GC-MS Separates volatile compounds based on boiling point and column interaction, followed by mass-based identification.Excellent chromatographic separation of cis/trans isomers. Provides definitive mass fragmentation patterns for identification.Requires derivatization to make this compound volatile.[4][5] High temperatures in the GC inlet can cause thermal isomerization of Oleamide to the more stable this compound, creating artifacts.[6]
LC-MS/MS Separates compounds in the liquid phase based on polarity, followed by mass-based detection and fragmentation.High sensitivity and specificity, ideal for detecting trace contaminants.[7][8] Avoids high temperatures, preserving the original isomeric ratio.Isomer separation can be challenging and requires careful method development. Does not provide the same degree of structural information as NMR.
NMR Measures the magnetic properties of atomic nuclei to elucidate detailed molecular structure.The "gold standard" for unambiguous structural confirmation and cis/trans isomer differentiation without derivatization.[9][10] Can quantify isomeric purity.Relatively low sensitivity compared to MS methods. Requires higher sample concentrations.

The logical workflow for validating a new batch of this compound should be sequential and complementary, as illustrated below.

cluster_0 Validation Workflow Sample New this compound Sample LCMS LC-MS/MS Analysis (Initial Screen) Sample->LCMS Check for gross contaminants & Oleamide GCMS GC-MS Analysis (Isomeric Purity) LCMS->GCMS If pure, proceed to isomer separation NMR NMR Spectroscopy (Structural Confirmation) GCMS->NMR Confirm geometric isomer structure Result Validated Standard (Known Purity & Identity) NMR->Result Final Confirmation

Caption: A logical workflow for validating an this compound standard.

Part 3: Detailed Experimental Protocols

Here, we provide actionable, step-by-step protocols for each analytical technique. The causality behind key steps is explained to provide a deeper understanding.

Protocol 1: GC-MS for Isomeric Purity Assessment

This method is designed to separate this compound from its cis-isomer, Oleamide. The key is derivatization, which masks the polar amide group, increasing volatility and preventing unwanted column interactions.[4]

A. Rationale for Derivatization: Fatty amides like this compound are not sufficiently volatile for direct GC analysis. They possess an active hydrogen on the amide nitrogen that can cause peak tailing and poor chromatographic performance. Silylation replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable compound suitable for GC.[5][11][12]

B. Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of your this compound standard in a high-purity solvent like ethyl acetate. Also, prepare a 1 mg/mL solution of a certified Oleamide reference standard (available from suppliers like Sigma-Aldrich) to establish its retention time.

  • Derivatization:

    • Pipette 100 µL of the standard solution into a 200 µL glass autosampler vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to improve the reaction efficiency.[5]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[13]

  • GC-MS Parameters:

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film), provides good separation.[11][14]

    • Injection: 1 µL, splitless injection at 250°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor the characteristic fragment ions for the TMS-derivatized this compound/Oleamide. The molecular ion (M+) will be m/z 353, and a key fragment from the loss of a methyl group (M-15) is m/z 338.[11][12]

  • Data Interpretation: The trans-isomer (this compound) will typically elute slightly earlier than the cis-isomer (Oleamide) on a standard non-polar or mid-polarity column. Compare the chromatogram of your sample to the Oleamide standard. The presence of a peak at the retention time of Oleamide indicates isomeric contamination. Integrate both peaks to determine the isomeric purity.

Protocol 2: LC-MS/MS for High-Sensitivity Contaminant Screening

This method is ideal for detecting trace levels of Oleamide and other lipid contaminants without the risk of thermal isomerization.[7]

A. Rationale for Method Choice: LC-MS/MS offers superior sensitivity and avoids the sample heating inherent in GC.[8] This is crucial for confirming that the sample is clean before proceeding to more complex analyses and for running procedural blanks to check for labware-leached contaminants.[2]

B. Step-by-Step Protocol:

  • Sample Preparation: Dissolve the this compound standard in methanol to a concentration of 10 µg/mL. No derivatization is needed.

  • Procedural Blank: As a critical control, prepare a "blank" sample by taking an aliquot of the same methanol solvent that has been passed through the same pipette tips and stored in the same type of vial you will use for your sample. This will identify any leached Oleamide.[2]

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is effective for separating fatty acid amides.[15][16]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detection: Use positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

      • Transition for this compound/Oleamide: Monitor the transition from the protonated parent ion [M+H]+ m/z 282.3 to a characteristic product ion, such as m/z 265.3 (loss of ammonia, NH3).[16]

  • Data Interpretation: Analyze the procedural blank first. Any peak corresponding to the Oleamide/Elaidamide MRM transition indicates contamination from your labware. Analyze your this compound standard. While this method may not fully separate the isomers, a single sharp peak is a good indication of purity. Any additional peaks suggest other lipid contaminants.

Protocol 3: ¹H NMR for Unambiguous Structural Confirmation

NMR is the ultimate arbiter of molecular structure. For this compound, ¹H NMR provides a direct view of the protons around the double bond, whose chemical shifts and coupling constants are diagnostic for cis vs. trans geometry.[9][17]

A. Rationale for ¹H NMR: The chemical environment of the olefinic protons (-CH=CH-) is different in cis and trans isomers. This results in distinct signals in the NMR spectrum, allowing for direct identification and quantification.[10][18]

B. Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: A 400 MHz or higher NMR spectrometer is recommended.

    • Experiment: Acquire a standard one-dimensional ¹H spectrum.

  • Data Interpretation:

    • Olefinic Protons: The key region is between 5.2 and 5.5 ppm.[19]

      • This compound (trans): The two olefinic protons will appear as a multiplet centered around 5.35-5.40 ppm . The key diagnostic feature is a large coupling constant (J) of approximately 15 Hz , which is characteristic of a trans double bond.

      • Oleamide (cis): If present as a contaminant, its olefinic protons will appear as a multiplet centered at a slightly different chemical shift (typically around 5.30-5.35 ppm ) with a smaller coupling constant of approximately 10 Hz .

    • Quantification: The relative purity can be determined by integrating the areas of the distinct olefinic proton signals corresponding to the trans and cis isomers.

Part 4: Building a Self-Validating System

A single data point is just an observation; multiple, corroborating data points build a case. By integrating the results from these orthogonal techniques, you create a robust, self-validating system for your this compound standard.

cluster_1 Complementary Data Integration LCMS LC-MS/MS Question: Is the sample free of gross contaminants and leachables? Data: Single peak at m/z 282.3, clean procedural blank. GCMS GCMS LCMS->GCMS Confirms sample is worth analyzing further Conclusion {Validated Conclusion | {The sample is >99% pure this compound, free from detectable contaminants and its geometric structure is confirmed.}} LCMS->Conclusion Convergent Evidence NMR NMR Question: What is the definitive molecular structure? Data: Olefinic protons at ~5.4 ppm with J-coupling of ~15 Hz. GCMS->NMR Provides purity metric for structural analysis GCMS->Conclusion Convergent Evidence NMR->Conclusion Convergent Evidence

Caption: How orthogonal techniques provide convergent evidence for validation.

References

  • Štrukelj, J., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. Available at: [Link]

  • Li, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition, 9, 856502. Available at: [Link]

  • Hanuš, L. O., et al. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of Oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-166. Available at: [Link]

  • Wang, L., et al. (2012). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Se Pu, 30(5), 464-8. Available at: [Link]

  • Kim, S., et al. (2021). Determination of the Activation Energy of the Thermal Isomerization of Oleic Acid with Raman Spectroscopy and Partial Least Squares Regression. Molecules, 26(11), 3324. Available at: [Link]

  • Ohio Northern University. (n.d.). GC Derivatization. Available at: [Link]

  • Štrukelj, J., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 573. Available at: [Link]

  • Nieva-Echevarría, B., et al. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(2), 2947-2974. Available at: [Link]

  • Maciá, A., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 193, 10-17. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, this compound. Available at: [Link]

  • AOCS Lipid Library. (2019). Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • LabRulez. (n.d.). Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). Available at: [Link]

  • Li, N., et al. (2019). Determination of cis/trans fatty acid contents in edible oils by 1H NMR spectroscopy in association with multivariate calibration. Food Chemistry, 288, 309-317. Available at: [Link]

  • Basile, A. S., et al. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-66. Available at: [Link]

  • Lumir Lab. (n.d.). A Gas Chromatographic–Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Available at: [Link]

  • Zhang, Y., et al. (2018). Determination of five amides in food contact materials by GC/MS. Atlantis Press. Available at: [Link]

  • Gupta, G. R., et al. (2021). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Oriental Journal of Chemistry, 37(6). Available at: [Link]

  • Lee, J.-H., et al. (1998). Determination of Cis- and Trans-18:1 Fatty Acid Isomers in Hydrogenated Vegetable Oils by High-Resolution Carbon Nuclear Magnetic Resonance. Journal of the American Oil Chemists' Society, 75(7), 801-805. Available at: [Link]

  • Giuffrida, A., et al. (2007). Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry. Analytical Biochemistry, 361(2), 247-254. Available at: [Link]

  • Han, J. (2015). Rapid and Sensitive LC–MS/MS Analysis of Fatty Acids in Clinical Samples. Methods in Molecular Biology, 1730, 63-72. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • Reyes-Hernández, M. G., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2015, 685826. Available at: [Link]

  • Daval, S., et al. (2016). Identification of Oleamide in Guatteria recurvisepala by LC/MS-Based Plasmodium falciparum Thioredoxin Reductase Ligand Binding Method. Planta Medica, 82(13), 1171-1176. Available at: [Link]

  • Garrido-López, A., et al. (2006). Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography. Journal of Chromatography A, 1124(1-2), 51-56. Available at: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Proper Disposal of Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend our support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides an in-depth, procedural framework for the proper disposal of elaidamide (CAS 4303-70-2), ensuring the safety of personnel and the preservation of our environment. The procedures outlined are built on a foundation of chemical property analysis, regulatory awareness, and field-proven best practices for laboratory waste management.

Understanding this compound: A Safety & Handling Profile

This compound is a fatty acid amide, the trans-isomer of oleamide, often appearing as a white or off-white crystalline solid.[1] It is utilized in various research contexts, including studies on sleep-inducing lipids and enzyme inhibition.[2] While its specific Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and has low reactivity ratings (NFPA Health=0, Fire=0, Reactivity=0), a cautious and informed approach to handling and disposal is a cornerstone of good laboratory practice.[3]

The primary rationale for treating this compound as a regulated chemical waste stems from two key factors:

  • Potential for Irritation: General safety data for amides suggests they should be handled with care to avoid potential skin or eye irritation.[1]

  • Environmental Considerations: The compound is classified as "slightly hazardous for water" (Water Hazard Class 1).[3] This necessitates preventing its entry into groundwater, watercourses, or sewage systems to avoid ecotoxicity.[3]

For quick reference, the essential safety and handling parameters are summarized below.

ParameterGuidelineRationale & Source(s)
GHS Hazard Class Not ClassifiedPer supplier SDS, though caution is advised for the amide class.[3]
Appearance Crystalline SolidPhysical state dictates handling procedures (e.g., avoiding dust).[4]
Solubility Soluble in DMSO; Insoluble in WaterDictates appropriate solvents for decontamination and waste solution handling.[1][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatStandard protection against incidental contact and potential irritation.[5][6]
Storage Long-term at -20°C in a dry, dark placeEnsures chemical stability and integrity.[2][4]
Spill Response Mechanical pickup (sweep/shovel)Avoids dispersal. Do not use water for cleanup of the pure substance.[3][7]

The Core Directive for this compound Disposal: Contain, Comply, Contract

The responsible disposal of this compound is not merely a final step but an integrated process. This can be effectively managed by adhering to three core principles: containing the waste appropriately, complying with all regulations, and contracting with a certified disposal service.

Diagram: Disposal Decision Workflow

The following diagram outlines the decision-making process from the point of waste generation to its final, compliant disposal.

G cluster_0 Step 1: In-Lab Waste Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Compliance Check cluster_3 Step 4: Final Disposal via Professional Service A This compound Waste Generated B Solid Waste? (Unused reagent, contaminated wipes, gloves, etc.) A->B Identify Form C Liquid Waste? (Solutions in DMSO, rinsates, etc.) A->C Identify Form D Place in a dedicated, sealed, and clearly labeled solid waste container. B->D E Place in a dedicated, sealed, leak-proof, and clearly labeled liquid waste container. Use secondary containment. C->E F Store waste container in a designated Satellite Accumulation Area (SAA). D->F E->F G Is container full OR has it reached the storage time limit per institutional/local rules? F->G H Ensure waste label is complete: - Full Chemical Name - Hazard Characteristics - Accumulation Start Date G->H Yes I Schedule Waste Pickup with Institution's Environmental Health & Safety (EHS) Office. H->I J EHS coordinates with a licensed hazardous waste disposal contractor. I->J K Waste is transported off-site for proper disposal (e.g., incineration). J->K

Caption: Decision workflow for the proper segregation, containment, and disposal of this compound waste.

Operational Protocol: Step-by-Step Disposal Procedures

This section provides actionable, step-by-step guidance for handling this compound waste within the laboratory.

Part A: Required Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn to prevent accidental contact:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Standard nitrile or chloroprene laboratory gloves. Check gloves for integrity before each use.[6]

  • Body Protection: A standard laboratory coat.

Part B: Protocol for Accumulating this compound Waste

Never dispose of this compound down the drain or in the regular trash.[8] All waste must be collected as chemical waste.

For Solid this compound Waste (e.g., expired powder, contaminated weigh boats, wipes, PPE):

  • Designate a Container: Use a sturdy, sealable container with a wide mouth, such as a polyethylene pail or a glass jar. Ensure it is clean and dry.

  • Label Immediately: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Fill in "this compound" as the contents.

  • Transfer Waste: Carefully place the solid this compound waste into the designated container. If transferring powder, do so in a fume hood or designated area to minimize the potential for creating dust.[9]

  • Seal Container: Keep the container tightly sealed at all times, except when adding waste.[8]

  • Store Appropriately: Store the sealed container in your lab's designated Satellite Accumulation Area, away from incompatible materials.

For Liquid this compound Waste (e.g., solutions in DMSO, container rinsates):

  • Designate a Container: Use a chemically resistant, leak-proof container with a screw cap, identical to the original solvent container if possible.[8]

  • Label Immediately: Affix a hazardous waste label. List all components, including "this compound" and the solvent(s) (e.g., "Dimethyl Sulfoxide"). Provide an estimated percentage for each.

  • Transfer Waste: Pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity (to the shoulder) to allow for expansion.[8]

  • Seal and Contain: Tightly seal the container. Place the sealed container within a larger, non-breakable secondary containment bin or tray to prevent spills.[8]

  • Store Appropriately: Store the container in the Satellite Accumulation Area, segregated from incompatible waste streams (e.g., aqueous or acidic waste).

Part C: Decontamination of Empty Containers

Empty containers that held pure this compound must be decontaminated before being discarded as regular lab glass or plastic.

  • Initial Rinse: Rinse the container thoroughly with a suitable organic solvent in which this compound is soluble, such as DMSO or an alcohol.

  • Collect Rinsate: This first rinse must be collected and disposed of as liquid hazardous waste, as described in Part B.[8]

  • Subsequent Rinses: Perform at least two additional rinses with the solvent. These may also need to be collected, depending on local regulations and the initial concentration of the chemical. Consult your EHS office for specific guidance.

  • Final Cleaning: After solvent rinsing, wash the container with soap and water.

  • Disposal: Allow the container to air-dry completely. Deface or remove the original label before placing the clean, dry container in the appropriate recycling or solid waste bin.[8]

Part D: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid this compound, if you are trained and it is safe to do so, proceed with cleanup. For large spills or any liquid spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Solid Spill):

    • Wear your full PPE.

    • Mechanically collect the spilled material.[3] Gently sweep or scoop the solid into a designated waste container. Avoid creating dust. A wet-brushing method with a compatible solvent can also be used.[6]

    • Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water.

    • Dispose of all cleanup materials (including gloves) as solid this compound waste.

  • Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[7]

    • Eye Contact: Rinse the opened eye for several minutes under running water.[3]

    • In either case, seek medical consultation if symptoms persist.[3]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This guide provides the necessary operational framework, but always remember that final authority rests with your institution's EHS office and local regulatory agencies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5353370, this compound. [Link]

  • Górczyńska, A., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Molecules, 25(9), 2090. [Link]

  • Kao Chemicals. (2024). Material Safety Data Sheet - FATTY AMIDE E. [Link]

  • ResearchGate. (2020). (PDF) Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. [Link]

  • Baoxu Chemical. (2003). SAFETY DATA SHEET Oleamide. [Link]

  • Red On line (COM). (2019). The US EPA Revokes Significant New Uses of Fatty Acid Amide. [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.10932 -- Fatty acid amides (generic). [Link]

  • National Center for Biotechnology Information. (2020). Interference of oleamide with analytical and bioassay results. [Link]

  • Mercuria. Safety Data Sheet - Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • PubMed. (2023). Amide herbicides: Analysis of their environmental fate.... [Link]

  • University of Georgia. Standard Operating Procedure - Sodium Amide. [Link]

  • University of Wisconsin-Milwaukee. Standard Operating Procedure - Sodium Amide. [Link]

  • PubMed. (2016). Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. [Link]

Sources

Essential Safety and Operational Guide for Handling Elaidamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Elaidamide in a laboratory setting. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical reagents effectively, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, offering a risk-based approach to personal protective equipment (PPE) selection and operational planning.

Understanding the Hazard Profile of this compound

This compound is a fatty acid amide, appearing as a white to off-white waxy solid. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the absence of a formal hazard classification does not imply zero risk. The fundamental principle of laboratory safety dictates that all chemicals should be handled with a degree of caution. For this compound, the primary routes of potential exposure are through inhalation of dust if handled as a powder and direct skin contact.

A critical consideration is this compound's solubility. It is insoluble in water but soluble in organic solvents such as Dimethylformamide (DMF).[2] When in solution, the overall hazard profile is dictated by the solvent. DMF, for instance, is a reproductive toxin and a possible carcinogen that is readily absorbed through the skin, necessitating a higher level of personal protection.[3]

Personal Protective Equipment (PPE): A Risk-Based Approach

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound in its solid form and when in solution with a hazardous solvent like DMF.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound (weighing, transferring) Safety glasses with side shieldsStandard nitrile glovesLaboratory coatNot generally required. Use a fume hood or wear a dust mask if creating airborne dust.
Preparing Solutions with Hazardous Solvents (e.g., DMF) Chemical splash goggles or a face shieldButyl rubber gloves or other DMF-resistant glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
General Handling of Dilute Solutions Safety glasses with side shieldsStandard nitrile gloves (for incidental contact)Laboratory coatNot generally required if handled in a well-ventilated area
  • Eye Protection: Standard safety glasses are sufficient for handling the solid form to protect against accidental splashes of non-hazardous liquids. However, when working with hazardous solvents that can cause serious eye damage, chemical splash goggles or a face shield are mandatory.

  • Hand Protection: This is a critical control point. The SDS for this compound provides no specific glove recommendation.[1] For handling solid this compound where there is minimal risk, standard nitrile gloves offer adequate protection against incidental contact. However, when using a solvent like DMF, nitrile gloves are not suitable as they provide poor resistance, with breakthrough times potentially being less than a minute.[4] In such cases, butyl rubber gloves or other gloves specifically rated for resistance to DMF are required.[5] Always consult the glove manufacturer's compatibility chart for the specific solvent you are using.

  • Body Protection: A standard laboratory coat is sufficient to protect clothing and skin from minor spills of solid this compound. When working with larger volumes of hazardous solvents, a chemical-resistant apron or coat should be worn over the lab coat.

  • Respiratory Protection: For handling small quantities of solid this compound, respiratory protection is not typically required. If there is a potential to generate dust, operations should be conducted in a chemical fume hood. For work with volatile hazardous solvents like DMF, a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Designate a Workspace: All handling of this compound should be done in a designated area of the laboratory, away from high-traffic areas.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above for handling solids.

  • Weighing: If weighing the solid, do so in a chemical fume hood or on a balance with a draft shield to minimize the potential for generating airborne dust.

  • Clean-Up: Clean any spills of solid this compound immediately by gently sweeping or using a damp paper towel to avoid creating dust.

  • Work in a Fume Hood: All work involving the dissolution of this compound in hazardous organic solvents must be performed in a certified chemical fume hood.

  • Select Appropriate Gloves: Don the correct gloves based on the solvent being used (e.g., butyl rubber gloves for DMF).

  • Dispense Solvent: Carefully dispense the required volume of solvent.

  • Dissolution: Slowly add the solid this compound to the solvent to avoid splashing.

  • Labeling: Clearly label the container with the name of the solution, concentration, solvent used, date, and any relevant hazard warnings.

Proper donning and doffing procedures are essential to prevent cross-contamination.

  • Donning Sequence:

    • Laboratory Coat

    • Eye Protection

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing Sequence:

    • Gloves (using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface)

    • Laboratory Coat (fold it inward to contain any contamination)

    • Eye Protection

Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid this compound Waste: Unused or contaminated solid this compound should be disposed of as non-hazardous chemical waste, in accordance with your institution's guidelines.[6]

  • This compound Solutions: The disposal of this compound solutions is dictated by the solvent. Solutions in hazardous solvents like DMF must be collected in a designated, labeled hazardous waste container for organic solvents.[1] Do not pour any organic solvent waste down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in the appropriate solid waste stream. If these materials are contaminated with a hazardous solvent, they must be disposed of as hazardous solid waste.

  • Empty Containers: Empty containers of this compound should be rinsed with an appropriate solvent. The first rinseate should be collected as hazardous waste if a hazardous solvent is used.[2] After rinsing, the container can be disposed of in the regular trash after defacing the label.[6]

Emergency Procedures
  • Skin Contact: Wash the affected area thoroughly with soap and water. If dissolved in a hazardous solvent, remove contaminated clothing and wash for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move to fresh air. If dissolved in a volatile solvent, move to fresh air and seek medical attention if you feel unwell.

  • Spill: For small spills of solid this compound, gently sweep or wipe up the material and place it in a sealed container for disposal. For spills of solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Visual Workflow Diagrams

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 Handling Solid cluster_2 Handling Solution Start Start: Handling this compound AssessForm Assess Physical Form Start->AssessForm SolidPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat AssessForm->SolidPPE Solid AssessSolvent Assess Solvent Hazard AssessForm->AssessSolvent Solution SolventHazard Is Solvent Hazardous? (e.g., DMF) AssessSolvent->SolventHazard EnhancedPPE Enhanced PPE: - Chemical Goggles - Solvent-Resistant Gloves (e.g., Butyl Rubber) - Chemical-Resistant Coat - Fume Hood SolventHazard->EnhancedPPE Yes StandardSolutionPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SolventHazard->StandardSolutionPPE No

Caption: Decision workflow for selecting appropriate PPE for this compound.

Waste Disposal Workflow

Waste_Disposal Start Start: Generate this compound Waste WasteType Determine Waste Type Start->WasteType SolidWaste Solid this compound or Contaminated Disposables WasteType->SolidWaste Solid SolutionWaste This compound in Solution WasteType->SolutionWaste Liquid NonHazSolid Non-Hazardous Solid Waste Container SolidWaste->NonHazSolid AssessSolvent Assess Solvent Hazard SolutionWaste->AssessSolvent HazLiquid Hazardous Liquid Waste Container AssessSolvent->HazLiquid Hazardous NonHazLiquid Non-Hazardous Liquid Waste (Check Institutional Policy) AssessSolvent->NonHazLiquid Non-Hazardous

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • University of Chicago. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention. (2023, September 29). Chemical Safety in the Workplace. [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elaidamide
Reactant of Route 2
Reactant of Route 2
Elaidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.